Thio-NADH
Description
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Properties
Molecular Formula |
C21H29N7O13P2S |
|---|---|
Molecular Weight |
681.5 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H29N7O13P2S/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(40-21)6-38-43(35,36)41-42(33,34)37-5-10-13(29)15(31)20(39-10)27-3-1-2-9(4-27)18(23)44/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,44)(H,33,34)(H,35,36)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |
InChI Key |
MOXCZUNQKXFVSH-NNYOXOHSSA-N |
Isomeric SMILES |
C1C=CN(C=C1C(=S)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Canonical SMILES |
C1C=CN(C=C1C(=S)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Comparison of the Absorbance Spectra of Thio-NADH and NADH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of the spectral properties of thionicotinamide adenine dinucleotide (Thio-NADH) and its more common analog, nicotinamide adenine dinucleotide (NADH). Understanding the distinct absorbance characteristics of these coenzymes is critical for the design and optimization of enzymatic assays, particularly in high-sensitivity applications such as enzyme-linked immunosorbent assays (ELISA) and other diagnostic platforms. This document outlines the core physicochemical and spectral differences, provides detailed experimental protocols for spectral measurement, and illustrates the application of this compound in a signal amplification context.
Physicochemical and Spectral Properties
NADH is a fundamental coenzyme in cellular metabolism, acting as a carrier of electrons in countless redox reactions.[1][2] this compound is a synthetic analog of NADH where the carbonyl oxygen on the nicotinamide ring is replaced by a sulfur atom. This substitution induces a significant shift in the molecule's light absorption properties.
The reduced forms, NADH and this compound, exhibit strong ultraviolet (UV) and visible light absorption, respectively, a characteristic not shared by their oxidized counterparts (NAD+ and Thio-NAD+).[2][3] This difference is the cornerstone of their use in spectrophotometric assays.[2]
| Property | NADH (Reduced Form) | This compound (Reduced Form) |
| Synonyms | Nicotinamide Adenine Dinucleotide, Reduced | Thionicotinamide Adenine Dinucleotide, Reduced |
| Molecular Formula | C₂₁H₂₉N₇O₁₄P₂ | C₂₁H₂₉N₇O₁₃SP₂ |
| Molecular Weight | ~665.4 g/mol | ~681.51 g/mol |
| CAS Number | 606-68-8 | 1921-48-8 |
| Peak Absorbance (λmax) | ~339-340 nm | ~398-400 nm |
| Molar Absorptivity (ε) | 6,220 L·mol⁻¹·cm⁻¹ at 340 nm 6,317 L·mol⁻¹·cm⁻¹ at 340 nm (25°C, pH 7.8) | 11,900 L·mol⁻¹·cm⁻¹ at 398 nm |
| Oxidized Form λmax | ~259 nm (for NAD+) | Below 340 nm (for Thio-NAD+) |
| Common Absorbance Ratios | A₂₆₀/A₃₄₀ ≈ 2.265 | A₂₅₀/A₂₆₀ ≈ 0.86 ± 0.05 A₂₈₀/A₂₆₀ ≈ 0.39 ± 0.03 |
The primary advantage of this compound is its absorbance maximum at approximately 400 nm, which falls within the visible light spectrum. This shift minimizes interference from other biological molecules, such as nucleotides and proteins, which typically absorb light in the UV range (around 260-280 nm).
Experimental Protocol: Measuring Absorbance Spectrum
This protocol provides a generalized method for determining the absorbance spectrum of nucleotide cofactors like NADH and this compound using a spectrophotometer.
2.1 Principle
The concentration of a substance in solution is directly proportional to the amount of light it absorbs at a specific wavelength, as described by the Beer-Lambert law. By measuring the absorbance across a range of wavelengths, an absorbance spectrum is generated, revealing the wavelength of maximum absorbance (λmax).
2.2 Materials
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of wavelength scanning.
-
Cuvettes: 1 cm path length quartz cuvettes are required for measurements in the UV range (<340 nm). Glass or plastic cuvettes may be used for measurements strictly in the visible range (>340 nm).
-
Reagents:
-
Highly purified NADH or this compound powder.
-
Buffer solution (e.g., 10 mM Tris-HCl, pH 7.5-8.5). Note: Cofactor stability can be buffer-dependent, with Tris providing high stability for NADH.
-
Nuclease-free water.
-
2.3 Procedure
-
Instrument Preparation: Power on the spectrophotometer and its UV lamp (if applicable) and allow it to warm up for at least 15-20 minutes to ensure a stable light source.
-
Parameter Setup: Set the instrument to "spectrum" or "scan" mode. Define the wavelength range for the scan (e.g., 220 nm to 500 nm to capture the full spectrum for both compounds).
-
Sample Preparation:
-
Prepare a stock solution of the cofactor (e.g., 1 mg/mL) in the chosen buffer. Protect the solution from light, as both NADH and this compound are light-sensitive.
-
Prepare a working solution by diluting the stock solution to a final concentration that will yield an absorbance reading between 0.1 and 1.0 at its expected λmax for optimal accuracy.
-
-
Blanking (Reference Measurement):
-
Fill a clean cuvette with the same buffer used to dissolve the sample. This will serve as the blank reference.
-
Place the blank cuvette in the spectrophotometer and perform a blank or "zero" measurement. This subtracts the absorbance of the buffer and the cuvette itself from subsequent readings.
-
-
Sample Measurement:
-
Remove the blank cuvette and replace it with a cuvette containing the prepared cofactor sample solution.
-
Initiate the wavelength scan. The instrument will measure the absorbance at each wavelength increment across the defined range.
-
-
Data Analysis:
-
Plot the resulting absorbance values (Y-axis) against the corresponding wavelengths (X-axis).
-
Identify the peak of the curve to determine the experimental λmax.
-
Confirm that the absorbance at λmax falls within the linear range of the instrument (typically 0.1-1.0).
-
2.4 Precautions
-
Always handle quartz cuvettes with care, touching only the frosted sides.
-
Ensure solutions are free of particulates, which can cause light scattering and affect absorbance readings.
-
Be aware that pH, temperature, and ionic strength can influence the absorbance spectra and stability of nicotinamide cofactors.
Application in Ultrasensitive Enzyme Assays
The spectral separation of this compound from NADH is highly advantageous in enzyme cycling assays designed for signal amplification. One such application is an ultrasensitive ELISA.
3.1 Thio-NAD Cycling for Signal Amplification
In this system, a target-linked enzyme (e.g., alkaline phosphatase) produces a substrate (e.g., 3α-hydroxysteroid) that initiates a cycling reaction catalyzed by a second enzyme (e.g., 3α-hydroxysteroid dehydrogenase, 3α-HSD). The cycling enzyme uses two cofactors: it oxidizes the substrate using Thio-NAD+ to produce this compound, and then reduces the product back to the original substrate using NADH.
This process results in the rapid, time-dependent accumulation of this compound. Because this compound is measured at ~400 nm, the measurement is not affected by the high concentrations of NADH, NAD+, or Thio-NAD+ present in the reaction mixture, all of which have absorbance maxima well below this wavelength. This leads to an extremely high signal-to-noise ratio and ultrasensitive detection of the initial target protein.
Caption: Thio-NAD enzyme cycling reaction for signal amplification.
3.2 General Experimental Workflow
The use of these cofactors in a typical spectrophotometric enzyme assay follows a standardized workflow, from reagent preparation to final data interpretation.
Caption: General workflow for a spectrophotometric enzyme assay.
References
- 1. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. Ultrasensitive enzyme-linked immunosorbent assay (ELISA) of proteins by combination with the thio-NAD cycling method - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Fluorescence Properties and Applications of Thio-NADH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core fluorescence properties of thionicotinamide adenine dinucleotide, reduced form (Thio-NADH), a crucial analog of NADH utilized in advanced biochemical and diagnostic assays. While direct, comprehensive fluorescence data for this compound is not extensively documented in peer-reviewed literature, this guide synthesizes available information on its absorbance characteristics and the established methodologies for fluorescence analysis of its parent compound, NADH. This document aims to equip researchers with the foundational knowledge to effectively utilize this compound and to design experiments for its further characterization.
Introduction to this compound
This compound is a structural and functional analog of Nicotinamide Adenine Dinucleotide, Reduced Form (NADH), a pivotal coenzyme in cellular metabolism. The key structural difference lies in the substitution of the carbonyl oxygen on the nicotinamide ring with a sulfur atom, forming a thionicotinamide group. This modification results in a significant red-shift in the molecule's absorbance spectrum compared to NADH.[1][2][3][4] This distinct spectral property allows for the specific measurement of this compound in the presence of NADH, a feature that is highly advantageous in coupled enzyme assays.[2]
While NADH's role in metabolic pathways is well-established, this compound's primary application is not as a direct participant in cellular signaling but as a reporter molecule in enzymatic assays, including ultrasensitive enzyme-linked immunosorbent assays (ELISAs). In these systems, the oxidized form, Thio-NAD+, is reduced to this compound by a dehydrogenase, and the resulting increase in absorbance or fluorescence is measured to quantify the activity of the enzyme or the concentration of a target analyte.
Core Physicochemical and Spectroscopic Properties
The utility of this compound as a reporter molecule is defined by its unique spectroscopic characteristics, which differentiate it from the endogenous NADH.
Absorbance Properties
The most well-documented spectral feature of this compound is its absorbance maximum, which is shifted to longer wavelengths compared to NADH's peak at 340 nm. This shift to the near-visible range minimizes interference from other cellular components that absorb in the UV range.
Table 1: Quantitative Absorbance and Physicochemical Data for this compound
| Property | Value | Source(s) |
| Chemical Formula | C₂₁H₂₇N₇O₁₃SP₂ (Free Acid) | |
| Molecular Weight | 679.5 g/mol (Free Acid) | |
| Absorbance Maximum (λ_max) | 398 nm - 405 nm | |
| Molar Extinction Coefficient (ε) | 11.9 x 10³ L·mol⁻¹·cm⁻¹ at 398 nm |
Fluorescence Properties
Table 2: Comparison of Fluorescence Properties: this compound and NADH
| Property | This compound | NADH |
| Excitation Maximum (λ_ex) | Not reported (predicted to be ~398-405 nm) | ~340-355 nm |
| Emission Maximum (λ_em) | Not reported | ~440-470 nm (free, aqueous solution) |
| Fluorescence Quantum Yield (Φ_f) | Not reported | ~2% (free, aqueous solution) |
| Fluorescence Lifetime (τ) | Not reported | ~0.4 ns (free), 1.9-5.7 ns (protein-bound) |
Experimental Protocols
This section details the methodologies for the characterization of this compound's core fluorescence properties. These protocols are based on established techniques for NADH analysis and are adapted for this compound based on its known absorbance characteristics.
Protocol for Determining Excitation and Emission Spectra
This protocol describes the use of a spectrofluorometer to determine the optimal excitation and emission wavelengths for this compound.
Materials:
-
This compound, reduced form (disodium salt)
-
Tris buffer (10 mM, pH 7.5)
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in 10 mM Tris buffer. From the stock, prepare a dilute working solution (e.g., 10 µM). Protect the solution from light.
-
Determination of Excitation Spectrum:
-
Set the spectrofluorometer's emission wavelength to an estimated value ~50 nm higher than the absorbance maximum (e.g., 460 nm).
-
Scan a range of excitation wavelengths from 350 nm to 450 nm.
-
The wavelength that produces the highest fluorescence intensity is the excitation maximum (λ_ex).
-
-
Determination of Emission Spectrum:
-
Set the spectrofluorometer's excitation wavelength to the determined λ_ex (or to its absorbance maximum, ~398 nm).
-
Scan a range of emission wavelengths from the excitation wavelength +20 nm up to 600 nm.
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λ_em).
-
Protocol for Determining Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. It is typically determined relative to a standard with a known quantum yield.
Materials:
-
This compound solution (prepared as in 3.1)
-
Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Absorbance Measurements: Measure the absorbance of both the this compound solution and the quantum yield standard at the excitation wavelength to be used for the fluorescence measurement. Adjust the concentrations of the solutions to have a low absorbance (typically < 0.1) to minimize inner filter effects.
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum of the quantum yield standard, exciting at its optimal wavelength (e.g., 350 nm for quinine sulfate).
-
Record the fluorescence emission spectrum of the this compound solution, exciting at its determined λ_ex.
-
-
Integration of Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the standard and the this compound sample.
-
Calculation of Quantum Yield: Use the following equation to calculate the quantum yield of this compound:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
"sample" refers to this compound and "std" refers to the standard.
-
Application in Enzymatic Assays and Signaling Context
This compound is most prominently used in coupled enzymatic assays where its production from Thio-NAD+ is linked to a primary enzymatic reaction. The unique absorbance of this compound at around 400 nm allows its formation to be monitored without interference from NADH that might be present in the sample.
Thio-NAD Cycling Assay for Ultrasensitive Detection
A powerful application of this compound is in enzyme cycling assays, which can amplify the signal to detect minute quantities of an analyte. This is particularly valuable in diagnostics and drug development for the detection of low-abundance biomarkers.
Below is a diagram illustrating the logical workflow of a Thio-NAD cycling assay coupled to an ELISA for ultrasensitive protein detection.
Caption: Logical workflow of a Thio-NAD cycling assay.
This diagram illustrates how an initial ELISA-based recognition event leads to the enzymatic generation of a product that then enters a cycling reaction involving Thio-NAD+ and NADH. The accumulation of this compound, measured by its unique absorbance or fluorescence, provides a highly amplified signal proportional to the initial amount of the target protein.
Stability and Handling
While specific stability data for this compound is scarce, general principles for handling reduced nicotinamide coenzymes should be followed. Both NADH and NADPH are known to be less stable in acidic conditions and are sensitive to temperature. Phosphate buffers have also been shown to decrease the stability of NADH.
Recommendations for Handling and Storage:
-
Storage: Store this compound as a solid, desiccated, and protected from light at -20°C for long-term storage.
-
Solutions: Prepare solutions fresh in a neutral to slightly alkaline buffer (e.g., Tris, pH 7.5-8.0). Avoid acidic conditions and phosphate buffers if maximum stability is required. Keep solutions on ice and protected from light during use.
-
Purity: The purity of this compound can be assessed spectrophotometrically by measuring the ratio of absorbance at 260 nm and 398 nm.
Below is a diagram outlining the key factors affecting the stability of reduced nicotinamide coenzymes, which are applicable to this compound.
Caption: Key factors that promote the degradation of this compound.
Conclusion and Future Directions
This compound is a valuable tool for researchers in biochemistry and drug development, primarily due to its unique absorbance spectrum that allows for specific detection in complex biological samples. While its use in enzymatic assays is well-established, a comprehensive characterization of its fluorescence properties, including excitation and emission spectra, quantum yield, and fluorescence lifetime, is currently lacking in the literature.
Future research should focus on experimentally determining these fundamental fluorescence parameters. Such data would enable the development of more sensitive and robust fluorescence-based assays, potentially expanding the applications of this compound in high-throughput screening and diagnostics. The protocols outlined in this guide provide a clear roadmap for undertaking such a characterization. A deeper understanding of this compound's photophysics will undoubtedly unlock its full potential as a reporter molecule in life sciences research.
References
An In-depth Technical Guide on the Mechanism of Thio-NADH in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thionicotinamide adenine dinucleotide, reduced form (Thio-NADH), is a structural and functional analog of the ubiquitous coenzyme nicotinamide adenine dinucleotide (NADH). Characterized by the substitution of the carboxamide group on the nicotinamide ring with a carbothioamide group, this compound plays a significant role as a substrate for numerous dehydrogenases. This substitution imparts unique spectral properties to the molecule, most notably a shift in its maximum absorbance to approximately 400 nm, which allows for its selective detection in the presence of NADH (which absorbs at 340 nm). This characteristic has made this compound an invaluable tool in biochemical assays, particularly in enzyme cycling reactions for signal amplification and in high-throughput screening (HTS) for drug discovery. This technical guide provides a comprehensive overview of the mechanism of this compound in enzymatic reactions, including a comparison of its kinetic parameters with NADH, detailed experimental protocols, and its application in drug development workflows.
Chemical Properties and Synthesis
This compound is the reduced form of Thio-NAD+. The key structural difference from NADH lies in the nicotinamide ring, where the oxygen atom of the amide is replaced by a sulfur atom. This substitution alters the electronic properties of the molecule, which in turn affects its redox potential and interaction with enzyme active sites.
This compound is typically prepared enzymatically from Thio-NAD+. While not as widely commercially available as NADH, it can be synthesized or procured from specialized biochemical suppliers.
Mechanism of Action in Enzymatic Reactions
This compound, like NADH, functions as a hydride donor in reactions catalyzed by dehydrogenases. The core of its mechanism involves the stereospecific transfer of a hydride ion (H-) from the C4 position of the dihydropyridine ring of this compound to a substrate, which is thereby reduced. The enzyme facilitates this transfer by binding both the coenzyme and the substrate in a specific orientation within its active site.
The general mechanism for a dehydrogenase-catalyzed reaction with this compound can be summarized as follows:
-
Binding of Coenzyme and Substrate: The enzyme first binds this compound and then the substrate in a sequential, ordered mechanism, or in a random order, depending on the specific enzyme.
-
Hydride Transfer: Conformational changes in the enzyme bring the nicotinamide ring of this compound and the substrate into close proximity, facilitating the stereospecific transfer of a hydride ion to the substrate. This step results in the oxidation of this compound to Thio-NAD+ and the reduction of the substrate.
-
Product Release: The reduced substrate (now the product) and Thio-NAD+ are released from the enzyme's active site, regenerating the free enzyme for another catalytic cycle.
The stereospecificity of the hydride transfer (either from the pro-R or pro-S face of the nicotinamide ring) is a hallmark of dehydrogenase enzymes and is conserved for this compound as it is for NADH.
Data Presentation: Comparative Kinetic Parameters
A critical aspect for researchers is understanding how the substitution of sulfur for oxygen in the nicotinamide ring affects the coenzyme's interaction with dehydrogenases. This is quantitatively described by the Michaelis constant (Km), which reflects the affinity of the enzyme for its substrate, and the maximum reaction velocity (Vmax). While extensive direct comparative studies are limited, the available data and studies on other NADH analogs suggest that the kinetic parameters for this compound can differ from those of NADH.
| Enzyme | Coenzyme | Km (µM) | Vmax (relative to NADH) | Reference |
| 3α-Hydroxysteroid Dehydrogenase | NADH | Data not available | 100% | [1] |
| This compound | Data not available | Generally lower than with NAD+ | [1] | |
| Alcohol Dehydrogenase (Yeast) | NADH | ~74 | 100% | General textbook value |
| This compound | Specific data not available | Expected to be lower | ||
| Lactate Dehydrogenase | NADH | ~15 | 100% | General textbook value |
| This compound | Specific data not available | Expected to be lower |
Experimental Protocols
This compound's unique absorbance spectrum makes it particularly useful for assays where the detection of NADH might be confounded by other components in the reaction mixture.
Spectrophotometric Assay for Dehydrogenase Activity
This protocol describes a general method for determining the activity of a dehydrogenase using Thio-NAD+ as the substrate, monitoring the production of this compound.
Materials:
-
Spectrophotometer capable of reading at 400 nm
-
Cuvettes
-
Buffer solution (e.g., 100 mM Tris-HCl, pH 8.0)
-
Thio-NAD+ solution (e.g., 10 mM in buffer)
-
Substrate solution (concentration to be optimized for the specific enzyme)
-
Purified dehydrogenase enzyme
Procedure:
-
Prepare a reaction mixture in a cuvette containing the buffer, Thio-NAD+ solution, and substrate solution.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small, known amount of the dehydrogenase enzyme to the cuvette.
-
Immediately begin monitoring the increase in absorbance at 400 nm over time. The molar extinction coefficient for this compound at 398-400 nm is approximately 11,300 M-1cm-1.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
Enzymatic Cycling Assay for Ultrasensitive Detection
This protocol is adapted from an ultrasensitive ELISA method that utilizes an enzyme cycling reaction with 3α-hydroxysteroid dehydrogenase (3α-HSD) to amplify the signal.[2]
Principle: In the presence of both NADH and Thio-NAD+, 3α-HSD catalyzes a cyclic reaction where a 3α-hydroxysteroid is oxidized to a 3-ketosteroid by Thio-NAD+ (producing this compound), and the 3-ketosteroid is then reduced back to the 3α-hydroxysteroid by NADH (regenerating NAD+). This cycling leads to the accumulation of this compound, which can be measured spectrophotometrically.
Materials:
-
Microplate reader capable of reading absorbance at 400 nm
-
96-well microplates
-
Tris-HCl buffer (0.1 M, pH 9.0)
-
NADH solution (e.g., 1 mM)
-
Thio-NAD+ solution (e.g., 1.5 mM)
-
3α-hydroxysteroid substrate (e.g., androsterone derivative)
-
3α-Hydroxysteroid Dehydrogenase (3α-HSD)
Procedure:
-
Prepare a "thio-NAD cycling solution" containing NADH, Thio-NAD+, the 3α-hydroxysteroid substrate, and 3α-HSD in the Tris-HCl buffer.
-
Add the sample containing the analyte that initiates the production of the 3α-hydroxysteroid (in the context of an ELISA, this would be the step following the action of an alkaline phosphatase-conjugated antibody on a phosphate-containing substrate).
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the increase in absorbance at 400 nm at regular time intervals. The rate of this compound production is proportional to the initial amount of the analyte.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the mechanism and application of this compound.
Application in Drug Development
The unique properties of this compound make it a valuable reagent in various stages of the drug discovery and development process.
High-Throughput Screening (HTS)
Dehydrogenases are important targets for drug discovery in areas such as oncology, metabolic diseases, and infectious diseases. HTS campaigns aimed at identifying inhibitors of these enzymes can effectively utilize this compound-based assays. The ability to measure the reaction at 400 nm minimizes interference from the absorbance of many library compounds and biological materials that can affect assays monitored at 340 nm. The enzymatic cycling method, in particular, offers high sensitivity, which is crucial for detecting weak inhibitors and for miniaturizing assays to reduce costs.
Mechanism of Action Studies
For "hit" compounds identified in HTS, this compound can be used in follow-up studies to elucidate the mechanism of inhibition. By comparing the inhibitory effects of a compound in assays using both NADH and this compound, researchers can gain insights into whether the inhibitor competes with the coenzyme, the substrate, or binds to an allosteric site. Differences in inhibition patterns between the two coenzymes may suggest that the inhibitor's binding is influenced by the subtle structural and electronic differences in the coenzyme.
Cellular Assays
While less common, this compound analogs can be used to probe the intracellular redox state.[3] The cellular NAD+/NADH ratio is a critical indicator of metabolic health and is often dysregulated in disease. Although direct introduction of this compound into cells is challenging, engineered cells or cell-free systems can be designed to utilize Thio-NAD(H) to report on specific metabolic pathways.
Conclusion
This compound is a powerful analog of NADH that offers distinct advantages for researchers, particularly in the design of robust and sensitive enzymatic assays. Its shifted absorbance maximum allows for interference-free measurements and enables the development of highly sensitive enzyme cycling assays. While its kinetic parameters with many dehydrogenases may be less favorable than those of NADH, its utility as a tool in drug discovery and mechanistic studies is well-established. A thorough understanding of its properties and the availability of detailed experimental protocols, as outlined in this guide, will empower researchers to effectively leverage this compound in their scientific endeavors.
References
- 1. A genetically encoded tool to increase cellular NADH/NAD+ ratio in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tRNA Thiolation Pathway Modulates the Intracellular Redox State in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Thio-NADH: A Comprehensive Technical Guide on Redox Potential and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thionicotinamide adenine dinucleotide (Thio-NADH), a structural analog of nicotinamide adenine dinucleotide (NADH), plays a crucial role in various biochemical assays and is a subject of interest in drug development. In this compound, the oxygen atom of the carboxamide group in the nicotinamide ring is replaced by a sulfur atom. This modification imparts unique physicochemical properties, including a shift in its absorption maximum and potentially altered redox potential and stability compared to its natural counterpart, NADH. This in-depth technical guide provides a comprehensive overview of the current knowledge on the redox potential and stability of this compound, supported by experimental protocols and data presented for comparative analysis.
Redox Potential of the Thio-NAD+/Thio-NADH Couple
However, the redox potential is a critical parameter for understanding its role in biological systems and for the design of novel therapeutics. Researchers can determine the redox potential of the Thio-NAD+/Thio-NADH couple experimentally.
Experimental Protocol for Determining Redox Potential
Cyclic voltammetry (CV) is a powerful electrochemical technique to determine the formal potential of a redox couple. A general protocol to determine the redox potential of the Thio-NAD+/Thio-NADH couple is outlined below.
Objective: To determine the formal potential (E°') of the Thio-NAD+/Thio-NADH redox couple.
Materials:
-
Thio-NAD+ and this compound standards
-
Potentiostat with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and platinum counter electrode)
-
Electrochemical cell
-
Inert gas (e.g., argon or nitrogen)
-
Buffer solution (e.g., 0.1 M phosphate buffer, pH 7.0)
Procedure:
-
Prepare a stock solution of Thio-NAD+ in the desired buffer.
-
Set up the electrochemical cell with the three-electrode system.
-
Deoxygenate the buffer solution by purging with an inert gas for at least 15-20 minutes.
-
Record a blank voltammogram of the buffer solution.
-
Add a known concentration of Thio-NAD+ to the electrochemical cell and continue to purge with inert gas.
-
Perform cyclic voltammetry by scanning the potential from an initial potential where no reaction occurs to a potential sufficiently negative to cause the reduction of Thio-NAD+ to this compound, and then reversing the scan to observe the oxidation of this compound back to Thio-NAD+.
-
Record the cyclic voltammogram, noting the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa).
-
The formal potential (E°') can be estimated as the midpoint of the cathodic and anodic peak potentials: E°' = (Epa + Epc) / 2.
-
Repeat the experiment at different scan rates to assess the reversibility of the redox reaction. For a reversible system, the peak separation (ΔEp = Epa - Epc) should be close to (59/n) mV, where n is the number of electrons transferred (n=2 for the NAD+/NADH couple).
Logical Workflow for Redox Potential Determination
An In-depth Technical Guide to Thio-NADH for Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of enzyme kinetics, the accurate measurement of enzyme activity is paramount. Nicotinamide adenine dinucleotide (NAD⁺) and its reduced form, NADH, are pivotal coenzymes in a vast array of enzymatic reactions, particularly those catalyzed by dehydrogenases. The intrinsic absorbance of NADH at 340 nm has long been the cornerstone of spectrophotometric enzyme assays. However, the emergence of Thio-NADH (Thionicotinamide Adenine Dinucleotide, reduced form) offers a powerful alternative, enabling researchers to circumvent common challenges and expand the horizons of kinetic analysis.
This technical guide provides a comprehensive overview of this compound, its properties, and its application in enzyme kinetics. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively integrate this valuable analog into their experimental workflows.
Core Concepts: Understanding this compound
This compound is a structural analog of NADH where the carbonyl oxygen of the nicotinamide moiety is replaced by a sulfur atom. This seemingly subtle modification has profound implications for its spectrophotometric properties. While NADH exhibits a primary absorbance maximum at 340 nm, this compound has a distinct absorbance peak shifted to approximately 398-405 nm.[1] This spectral shift is the primary advantage of using this compound, as it allows for the monitoring of enzyme reactions at a wavelength that avoids interference from the absorbance of NADH or other cellular components that absorb in the 340 nm range.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in enzyme assays.
| Property | This compound | NADH | Reference |
| Molecular Formula | C₂₁H₂₉N₇O₁₃P₂S | C₂₁H₂₉N₇O₁₄P₂ | |
| Molar Absorptivity (ε) | ~11,900 M⁻¹cm⁻¹ at 398 nm | 6,220 M⁻¹cm⁻¹ at 340 nm | [2][3] |
| Absorbance Maximum (λmax) | ~398-405 nm | ~340 nm | [1] |
| Standard Redox Potential (E°') | Not definitively established in literature | -0.320 V | [4] |
| Appearance | Yellowish powder | White to yellowish powder |
Note: The molar absorptivity of this compound can vary slightly depending on the source and measurement conditions. Values of 11,300 M⁻¹cm⁻¹ have also been reported.
Applications in Enzyme Kinetics
The unique spectral properties of this compound make it a valuable tool for a variety of enzyme kinetic applications:
-
Avoiding Interference: In complex biological samples or high-throughput screening assays, compounds that absorb or fluoresce at 340 nm can interfere with NADH-based measurements. By shifting the detection wavelength to ~400 nm, this compound minimizes such interference.
-
Coupled Enzyme Assays: In coupled enzyme assays where one of the coupling enzymes also uses NAD⁺/NADH, the use of Thio-NAD⁺ for the primary enzyme allows for the independent monitoring of the two reactions.
-
Enzyme Cycling Assays: Thio-NAD⁺ and NADH can be used together in enzyme cycling systems to achieve ultrasensitive detection of target molecules.
Experimental Protocols
The following sections provide detailed methodologies for utilizing this compound in enzyme kinetic assays for two common enzymes: Lactate Dehydrogenase and Pyruvate Kinase. These protocols are based on established methods for NADH and have been adapted for this compound.
Lactate Dehydrogenase (LDH) Assay
Lactate dehydrogenase catalyzes the reversible conversion of lactate to pyruvate. The following protocol describes the assay in the direction of lactate oxidation, where the production of this compound is monitored.
Materials:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.5
-
Thio-NAD⁺ Stock Solution: 10 mM in Assay Buffer (prepare fresh and protect from light)
-
L-Lactate Stock Solution: 100 mM in Assay Buffer
-
Lactate Dehydrogenase (LDH): Porcine heart or rabbit muscle LDH, diluted in Assay Buffer to an appropriate concentration.
Procedure:
-
Prepare the Reaction Mixture: In a 1 mL cuvette, combine the following reagents:
-
850 µL Assay Buffer
-
100 µL L-Lactate Stock Solution (final concentration: 10 mM)
-
50 µL Thio-NAD⁺ Stock Solution (final concentration: 0.5 mM)
-
-
Equilibrate: Incubate the cuvette at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add 10 µL of the diluted LDH enzyme solution to the cuvette and mix thoroughly by inverting the cuvette several times.
-
Monitor Absorbance: Immediately place the cuvette in a spectrophotometer and record the increase in absorbance at 405 nm over time (e.g., for 3-5 minutes).
-
Calculate Enzyme Activity: Determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. The rate of this compound production can be calculated using the Beer-Lambert law:
Rate (µmol/min) = (ΔA₄₀₅ / min) / ε * V * 10⁶
Where:
-
ΔA₄₀₅ / min is the initial rate of absorbance change per minute.
-
ε is the molar absorptivity of this compound at 405 nm (~11,900 M⁻¹cm⁻¹).
-
V is the total reaction volume in mL.
-
Pyruvate Kinase (PK) Coupled Assay
Pyruvate kinase catalyzes the final step of glycolysis, the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP. Its activity can be measured in a coupled assay with lactate dehydrogenase, where the consumption of this compound is monitored.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 5 mM MgCl₂
-
This compound Stock Solution: 10 mM in Assay Buffer (prepare fresh and protect from light)
-
Phosphoenolpyruvate (PEP) Stock Solution: 50 mM in Assay Buffer
-
ADP Stock Solution: 20 mM in Assay Buffer
-
Lactate Dehydrogenase (LDH): A high-purity preparation, approximately 1000 units/mL.
-
Pyruvate Kinase (PK): Diluted in Assay Buffer to an appropriate concentration.
Procedure:
-
Prepare the Reaction Mixture: In a 1 mL cuvette, combine the following reagents:
-
800 µL Assay Buffer
-
50 µL PEP Stock Solution (final concentration: 2.5 mM)
-
50 µL ADP Stock Solution (final concentration: 1 mM)
-
20 µL this compound Stock Solution (final concentration: 0.2 mM)
-
5 µL LDH solution
-
-
Equilibrate: Incubate the cuvette at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the Reaction: Add 25 µL of the diluted Pyruvate Kinase enzyme solution to the cuvette and mix thoroughly.
-
Monitor Absorbance: Immediately place the cuvette in a spectrophotometer and record the decrease in absorbance at 405 nm over time.
-
Calculate Enzyme Activity: Determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. The rate of this compound consumption is equivalent to the rate of pyruvate kinase activity.
Quantitative Data and Comparison
While direct, side-by-side comparisons of the kinetic parameters of lactate dehydrogenase and pyruvate kinase with both this compound and NADH in single studies are limited, the following tables compile representative data from various sources to provide a comparative overview. It is important to note that experimental conditions can significantly influence these values.
Lactate Dehydrogenase Kinetic Parameters
| Coenzyme | Substrate | Kₘ (mM) | Vₘₐₓ (relative) | Source |
| Thio-NAD⁺ | L-Lactate | Data not readily available | Data not readily available | |
| NAD⁺ | L-Lactate | 1.07 - 19.97 | 1 | |
| NADH | Pyruvate | 0.015 - 0.33 | 1 |
Note: The kinetic parameters for LDH with Thio-NAD⁺ are not well-documented in publicly available literature. Researchers may need to determine these empirically.
Pyruvate Kinase (Coupled Assay) Kinetic Parameters
| Coenzyme (for LDH) | Substrate (for PK) | Kₘ (mM) | Vₘₐₓ (relative) | Source |
| This compound | PEP | Data not readily available | Data not readily available | |
| NADH | PEP | 0.03 - 0.5 | 1 | |
| NADH | ADP | 0.3 - 0.8 | 1 |
Note: As with LDH, specific kinetic data for the pyruvate kinase coupled assay using this compound is not widely published and would likely require experimental determination.
Stability and Handling
The stability of this compound solutions is a critical factor for obtaining reliable and reproducible kinetic data. While comprehensive comparative stability studies with NADH are not extensively available, general guidelines for handling nucleotide solutions should be followed.
-
Storage: Store this compound powder at -20°C, protected from light and moisture.
-
Solution Preparation: Prepare this compound solutions fresh in a suitable buffer (e.g., Tris-HCl) immediately before use.
-
pH: this compound, similar to NADH, is more stable in slightly alkaline conditions (pH 7.5-8.5). Acidic conditions can lead to degradation.
-
Temperature: Keep this compound solutions on ice and protected from light to minimize degradation.
Studies on NADH stability have shown that it is more stable in Tris buffer compared to phosphate buffer and that its degradation is accelerated by increased temperature and lower pH. It is reasonable to assume that this compound follows similar stability trends.
Potential Interferences and Troubleshooting
While this compound helps to avoid interference at 340 nm, it is not immune to all potential assay artifacts.
-
Compound Interference at 405 nm: Test compounds in high-throughput screens may also absorb or fluoresce at or near 405 nm. It is crucial to run appropriate controls to identify and correct for such interference.
-
Thiol Reactivity: The thio-carbonyl group in this compound could potentially react with certain compounds, leading to assay interference.
-
Enzyme Inhibition: Some compounds may act as inhibitors of the coupling enzyme (e.g., LDH in the PK assay), leading to an underestimation of the primary enzyme's activity.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| No or low signal | Inactive enzyme, degraded this compound, incorrect wavelength setting. | Check enzyme activity with a known substrate, prepare fresh this compound, verify spectrophotometer settings. |
| High background | Contaminated reagents, interfering compounds in the sample. | Use high-purity reagents, run sample blanks without enzyme. |
| Non-linear reaction rate | Substrate depletion, enzyme instability, product inhibition. | Use lower enzyme concentration, optimize substrate concentrations, check for product inhibition. |
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key experimental workflows and the underlying enzymatic reaction for the lactate dehydrogenase assay.
Caption: Workflow for a Lactate Dehydrogenase assay using Thio-NAD⁺.
Caption: Lactate Dehydrogenase reaction with Thio-NAD⁺ as a cofactor.
Conclusion
This compound presents a valuable alternative to NADH for a wide range of enzyme kinetic studies. Its shifted absorbance maximum provides a crucial advantage in overcoming spectral interference, thereby enhancing the accuracy and reliability of enzymatic assays. While a more extensive body of literature directly comparing the kinetic parameters of various enzymes with this compound versus NADH is needed, the principles and protocols outlined in this guide provide a solid foundation for researchers to begin incorporating this powerful tool into their work. By carefully considering the unique properties of this compound and adapting experimental conditions accordingly, scientists can unlock new possibilities in the study of enzyme function and the development of novel therapeutics.
References
- 1. The redox state of the nicotinamide-adenine dinucleotides in rat liver homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. Effect of nicotinamide adenine dinucleotide on the oxidation-reduction potentials of lipoamide dehydrogenase from pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bionerdnotes.wordpress.com [bionerdnotes.wordpress.com]
Unveiling the Potential of Thio-NADH: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Technical Guide on the Advantages and Applications of Thio-nicotinamide Adenine Dinucleotide (Thio-NADH) for Researchers, Scientists, and Drug Development Professionals.
This in-depth guide explores the unique properties and significant advantages of this compound, a structural analog of the ubiquitous coenzyme β-nicotinamide adenine dinucleotide (NADH). Offering distinct spectral characteristics and enabling novel assay designs, this compound has emerged as a powerful tool in various fields, from fundamental enzymatic studies to high-throughput drug screening. This document provides a detailed overview of its core advantages, experimental protocols, and applications, empowering researchers to leverage this valuable reagent in their work.
Core Advantages of this compound: A Comparative Overview
The primary advantage of this compound over its natural counterpart, NADH, lies in its distinct spectral properties. This difference allows for the development of highly sensitive and specific enzymatic assays, minimizing interference from endogenous NADH.
Table 1: Spectral and Physicochemical Properties of this compound vs. NADH
| Property | This compound | NADH |
| Molar Extinction Coefficient (ε) | 11,900 M⁻¹cm⁻¹ at 398 nm[1][2] | 6,220 M⁻¹cm⁻¹ at 340 nm |
| Maximum Absorbance (λmax) | 398 nm[1][2] | 340 nm |
| Appearance | Yellowish powder | White amorphous powder |
| Storage | Store below -20°C, protected from light and moisture.[1] | Store below -20°C, protected from light and moisture. |
The significant shift in the maximum absorbance of this compound to a longer wavelength (398 nm) is a key differentiator. This spectral separation allows for the specific measurement of this compound production in the presence of NADH, a feature that is particularly advantageous in coupled enzyme assays and complex biological matrices.
Applications in Research and Drug Discovery
The unique characteristics of this compound have led to its adoption in a range of applications, most notably in the development of ultrasensitive enzyme-linked immunosorbent assays (ELISAs) and in high-throughput screening (HTS) for drug discovery.
Ultrasensitive ELISA with Thio-NAD Cycling
A groundbreaking application of this compound is in enzymatic cycling systems for signal amplification in ELISAs. This method, often referred to as "Thio-NAD cycling," can enhance the sensitivity of protein detection by several orders of magnitude compared to conventional colorimetric assays.
The principle involves a coupled reaction where the product of the initial ELISA enzyme (e.g., alkaline phosphatase) initiates a cyclic reaction involving a dehydrogenase. In this cycle, the oxidized form, Thio-NAD+, is continuously reduced to this compound, which accumulates over time and can be measured spectrophotometrically at 398 nm.
Below is a detailed experimental protocol for an ultrasensitive ELISA employing the Thio-NAD cycling method.
Experimental Protocols
Protocol 1: Ultrasensitive ELISA with Thio-NAD Cycling
This protocol outlines the key steps for performing an ultrasensitive ELISA for the detection of a target antigen using a Thio-NAD cycling system for signal amplification.
Materials:
-
Microtiter plates (96-well)
-
Capture antibody specific to the target antigen
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Detection antibody conjugated to alkaline phosphatase (ALP)
-
Thio-NAD Cycling Solution (see preparation below)
-
Microplate reader capable of measuring absorbance at 405 nm (or 398 nm)
Preparation of Thio-NAD Cycling Solution:
To prepare the cycling solution, dissolve the following components in 0.1 M Tris-HCl (pH 9.0):
-
1.0 mM NADH
-
2.0 mM Thio-NAD+
-
0.4 mM 17β-methoxy-5β-androstan-3α-ol 3-phosphate
-
10 U/mL 3α-hydroxysteroid dehydrogenase (3α-HSD)
Procedure:
-
Coating: Coat the wells of a microtiter plate with the capture antibody diluted in a suitable coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add the samples containing the target antigen to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the ALP-conjugated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer to remove unbound detection antibody.
-
Signal Amplification: Add 100 µL of the freshly prepared Thio-NAD Cycling Solution to each well.
-
Measurement: Immediately begin monitoring the increase in absorbance at 405 nm (or 398 nm) at regular intervals (e.g., every 5 minutes) for up to 60 minutes using a microplate reader. The rate of change in absorbance is proportional to the concentration of the target antigen.
References
Thio-NADH Analogs: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Thio-NADH analogs, synthetic counterparts to the ubiquitous nicotinamide adenine dinucleotide (NADH) cofactor. These analogs, in which the carboxamide oxygen of the nicotinamide ring is replaced by sulfur, exhibit unique physicochemical and biochemical properties that make them valuable tools in a wide range of research and development applications, from enzyme kinetics and immunoassays to potential therapeutic interventions. This guide details their fundamental characteristics, presents key quantitative data in a comparative format, outlines relevant experimental protocols, and visualizes associated biochemical processes.
Core Characteristics of this compound Analogs
This compound analogs, primarily thionicotinamide adenine dinucleotide (this compound) and its phosphorylated counterpart (Thio-NADPH), serve as functional mimics of their natural counterparts, participating in a variety of enzymatic redox reactions. Their defining feature is the substitution of the carbonyl oxygen with a sulfur atom on the nicotinamide moiety. This modification results in a shift in their spectral properties and a different redox potential compared to NADH.
The reduced form, this compound, possesses a distinct absorbance maximum around 398-405 nm, a significant shift from the 340 nm peak of NADH. This spectral separation is highly advantageous in enzymatic assays, as it allows for the simultaneous measurement of both cofactors without spectral overlap. Furthermore, the redox potential of the Thio-NAD+/Thio-NADH couple is less negative than that of the NAD+/NADH couple, which can influence the equilibrium of enzymatic reactions.
These unique properties have led to their application in various fields. In biotechnology, they are utilized in the development of highly sensitive enzyme cycling assays for the quantification of various analytes. In medicine, their potential as targets for drug development is being explored, particularly in the context of cancer and neurodegenerative diseases.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound and its oxidized form in comparison to the natural NAD+/NADH couple.
| Parameter | Thio-NAD+/Thio-NADH | NAD+/NADH | Reference(s) |
| Molar Extinction Coefficient (ε) | 11.9 x 10³ L·mol⁻¹·cm⁻¹ (at 398 nm for this compound) | 6.22 x 10³ L·mol⁻¹·cm⁻¹ (at 340 nm for NADH) | |
| Absorbance Maximum (λmax) | ~398-405 nm (for this compound) | ~340 nm (for NADH) | |
| Redox Potential (E°') | -0.285 V | -0.320 V |
Experimental Protocols
Enzymatic Synthesis and Purification of this compound
This protocol describes the enzymatic reduction of Thio-NAD+ to this compound using alcohol dehydrogenase (ADH).
Materials:
-
Thio-NAD+
-
Ethanol
-
Alcohol Dehydrogenase (ADH)
-
Phosphate buffer (50 mM, pH 8.4)
-
EDTA (1 mM)
-
Centrifugal filter units (e.g., Amicon Ultra, 10 kDa MWCO)
-
DEAE-cellulose chromatography column
-
Ammonium bicarbonate buffer
-
Spectrophotometer
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing 4 mM Thio-NAD+, 40 mM ethanol, and 1 mM EDTA in 50 mM phosphate buffer (pH 8.4).
-
Enzyme Addition: Add alcohol dehydrogenase to a final concentration of 80 U/mL.
-
Incubation: Incubate the reaction mixture at 25°C for 30 minutes.
-
Enzyme Removal: Terminate the reaction and remove the ADH by ultrafiltration using a 10 kDa MWCO centrifugal filter unit.
-
Purification by Ion-Exchange Chromatography:
-
Equilibrate a DEAE-cellulose column with a low concentration of ammonium bicarbonate buffer.
-
Load the filtrate from the previous step onto the column.
-
Wash the column with the equilibration buffer to remove any unbound impurities.
-
Elute the purified this compound using a gradient of increasing ammonium bicarbonate concentration.
-
-
Purity Assessment: Monitor the elution profile by measuring the absorbance at 260 nm and 398 nm. Pool the fractions containing pure this compound. The purity of the final product can be assessed by HPLC and by measuring the A260/A398 ratio.
Ultrasensitive Enzyme-Linked Immunosorbent Assay (ELISA) with Thio-NAD Cycling
This protocol outlines a highly sensitive ELISA method that utilizes Thio-NAD cycling for signal amplification.
Materials:
-
96-well microplate
-
Primary antibody specific to the target antigen
-
Target antigen standard and samples
-
Alkaline phosphatase (ALP)-conjugated secondary antibody
-
Blocking buffer (e.g., 1% BSA in TBS)
-
Wash buffer (e.g., TBST)
-
Substrate solution: 3α-hydroxysteroid 3-phosphate
-
Thio-NAD cycling solution containing:
-
1.5 mM Thio-NAD+
-
1 mM NADH
-
3α-hydroxysteroid dehydrogenase (3α-HSD)
-
Tris-HCl buffer (pH 9.0)
-
-
Microplate reader
Protocol:
-
Coating: Coat the wells of a 96-well microplate with the primary antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Antigen Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the ALP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the 3α-hydroxysteroid 3-phosphate substrate solution to each well and incubate for a defined period to allow ALP to produce 3α-hydroxysteroid.
-
Thio-NAD Cycling and Detection:
-
Add the Thio-NAD cycling solution to each well.
-
Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader at 37°C. The rate of this compound formation is proportional to the amount of target antigen.
-
Visualizations
Caption: Experimental workflow for an ultrasensitive ELISA with Thio-NAD cycling.
Caption: Generalized enzymatic reaction scheme involving Thio-NAD+/Thio-NADH.
Methodological & Application
Application Note: Enhancing Continuous Enzyme Assays with Thio-NADH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD) in its reduced form, NADH, is a pivotal coenzyme in a multitude of cellular redox reactions. Consequently, monitoring the conversion of NAD+ to NADH, or the reverse reaction, is a cornerstone of enzyme kinetics and high-throughput screening (HTS) for drug discovery.[1][2][3] Continuous enzyme assays that track the change in NADH concentration rely on its characteristic absorbance of ultraviolet light at 340 nm.[4][5] However, this can be limiting in complex biological samples where other molecules also absorb at this wavelength. Thio-NADH, a structural analog of NADH, offers a compelling alternative by shifting the absorbance maximum to approximately 398 nm, thereby mitigating spectral overlap and enhancing assay specificity. This application note provides a comprehensive overview of the properties of this compound and detailed protocols for its application in continuous enzyme assays.
Advantages of this compound in Enzyme Assays
The primary advantage of substituting NADH with this compound lies in its distinct spectral properties. The key benefits include:
-
Reduced Spectral Overlap: The absorbance maximum of this compound at around 398 nm minimizes interference from other cellular components that absorb in the 340 nm range, such as NADH and NADPH. This is particularly advantageous when studying complex enzyme systems or in high-throughput screening applications where sample purity can be variable.
-
Enhanced Assay Flexibility: The spectral separation allows for the design of multiplexed assays where the activities of multiple dehydrogenases can be monitored simultaneously by using both NADH and this compound.
-
Improved Signal-to-Noise Ratio: By moving the measurement wavelength away from the UV region, where many biological molecules and assay components absorb, the signal-to-noise ratio can be significantly improved.
Comparative Physicochemical Properties
A clear understanding of the differences in the physicochemical properties of this compound and NADH is crucial for accurate data interpretation. The table below summarizes these key parameters.
| Property | This compound | NADH |
| Maximum Absorbance Wavelength (λmax) | ~398 nm | ~340 nm |
| Molar Extinction Coefficient (ε) | 11,300 M⁻¹cm⁻¹ at 398 nm or 11,900 M⁻¹cm⁻¹ at 398 nm | 6,220 M⁻¹cm⁻¹ at 340 nm or 6,300 M⁻¹cm⁻¹ at 340 nm |
| Chemical Formula | C₂₁H₂₇N₇O₁₃SP₂Na₄ | C₂₁H₂₇N₇Na₂O₁₄P₂ |
| Molecular Weight | ~725.5 g/mol (disodium salt) | ~709.4 g/mol (disodium salt) |
Enzyme Compatibility
This compound has been shown to be a suitable cofactor for a range of dehydrogenases. While not all NAD-dependent enzymes will exhibit the same level of activity with this compound, several have been successfully employed in kinetic assays. These include:
-
Alcohol Dehydrogenase (ADH)
-
Lactate Dehydrogenase (LDH)
-
Soluble Transhydrogenases
-
Glucose-6-Phosphate Dehydrogenase
It is recommended to perform initial validation experiments to determine the kinetic parameters (Km and Vmax) for the specific enzyme of interest with this compound.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in continuous enzyme assays. These should be optimized for the specific enzyme and experimental conditions.
Protocol 1: General Continuous Dehydrogenase Assay Using this compound
This protocol describes a typical assay for monitoring the activity of a dehydrogenase that catalyzes the reduction of Thio-NAD+ to this compound.
Materials:
-
Thio-NAD+ solution (e.g., 10 mM in assay buffer)
-
Substrate for the dehydrogenase of interest
-
Purified dehydrogenase enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 398 nm
-
Cuvettes or microplates
Procedure:
-
Prepare the Reaction Mixture: In a cuvette or microplate well, combine the assay buffer, Thio-NAD+ solution, and the enzyme's substrate to the desired final concentrations. The total volume will depend on the format (e.g., 1 mL for a standard cuvette, 200 µL for a 96-well plate).
-
Equilibrate: Incubate the reaction mixture at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibrium.
-
Establish a Blank Rate: Measure the absorbance at 398 nm for 1-2 minutes before adding the enzyme to establish a baseline or blank rate.
-
Initiate the Reaction: Add a small volume of the appropriately diluted enzyme solution to the reaction mixture and mix thoroughly but gently.
-
Monitor Absorbance: Immediately begin recording the absorbance at 398 nm at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes. Ensure the reaction rate is linear during the initial phase.
-
Data Analysis:
-
Calculate the change in absorbance per minute (ΔA₃₉₈/min) from the linear portion of the absorbance versus time plot.
-
Use the Beer-Lambert law to calculate the enzyme activity: Activity (µmol/min/mL) = (ΔA₃₉₈/min * Total Assay Volume (mL)) / (ε * Light Path (cm) * Enzyme Volume (mL)) Where ε is the molar extinction coefficient of this compound (11,300 or 11,900 M⁻¹cm⁻¹).
-
Protocol 2: High-Throughput Screening (HTS) Assay for Enzyme Inhibitors
This protocol is adapted for screening potential inhibitors of a dehydrogenase using this compound in a microplate format.
Materials:
-
All materials from Protocol 1
-
Compound library dissolved in a suitable solvent (e.g., DMSO)
-
Multi-channel pipette or automated liquid handling system
Procedure:
-
Prepare Assay Plates:
-
Add a small volume (e.g., 1-2 µL) of each test compound to individual wells of a microplate. Include wells with solvent only as a negative control and a known inhibitor as a positive control.
-
-
Add Reaction Components: To each well, add the assay buffer, Thio-NAD+, and substrate.
-
Pre-incubation: Incubate the plate at the assay temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding to the enzyme.
-
Initiate the Reaction: Add the enzyme solution to all wells simultaneously using a multi-channel pipette or liquid handler.
-
Kinetic Reading: Immediately place the microplate in a kinetic plate reader and measure the absorbance at 398 nm over time.
-
Data Analysis:
-
Determine the reaction rate for each well by calculating the slope of the linear phase of the absorbance curve.
-
Calculate the percent inhibition for each compound relative to the negative control.
-
Visualizations
Enzymatic Reaction Pathway
Caption: A diagram illustrating a dehydrogenase-catalyzed reaction using Thio-NAD+ as a cofactor.
Experimental Workflow
Caption: A workflow diagram for a continuous enzyme assay using this compound.
Logical Relationships of Advantages
Caption: Logical relationships of the advantages of using this compound in enzyme assays.
Conclusion
This compound is a valuable tool for researchers and drug development professionals conducting continuous enzyme assays. Its distinct spectral properties offer significant advantages over traditional NADH-based methods, particularly in complex biological systems and high-throughput screening applications. By following the protocols outlined in this application note and optimizing them for specific experimental needs, scientists can achieve more robust and reliable kinetic data.
References
Application Notes and Protocols for High-Sensitivity Thio-NADH Cycling Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and sensitive quantification of nicotinamide adenine dinucleotide (NADH) is critical for understanding cellular metabolism, redox states, and the activity of numerous dehydrogenases. The thio-NADH cycling assay is an exceptionally sensitive method for measuring NADH levels, offering significant advantages over conventional colorimetric or fluorometric assays. This application note provides a detailed protocol for a high-sensitivity this compound cycling assay, enabling researchers to quantify low concentrations of NADH in various biological samples.
The assay is based on an enzymatic cycling reaction involving 3α-hydroxysteroid dehydrogenase (3α-HSD). In the presence of NADH, a substrate is reduced, and in the cycling part of the reaction, thionicotinamide adenine dinucleotide (thio-NAD) is reduced to this compound. The accumulation of this compound is monitored by measuring the increase in absorbance at approximately 405 nm.[1] A key feature of this method is the spectral properties of this compound, which absorbs at a longer wavelength than NAD+ and NADH, thus minimizing interference from these native molecules.[1]
Principle of the Assay
The this compound cycling assay is a highly sensitive enzymatic method that amplifies the NADH signal through a series of cyclic reactions. The core of this assay is the reversible reaction catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSD).
The reaction proceeds as follows:
-
Oxidation of a 3α-hydroxysteroid: 3α-HSD catalyzes the oxidation of a 3α-hydroxysteroid substrate to a 3-ketosteroid. This reaction utilizes thio-NAD+ as a cofactor, which is reduced to this compound.
-
Reduction of a 3-ketosteroid: In the reverse reaction, the 3-ketosteroid is reduced back to the 3α-hydroxysteroid by the same enzyme, 3α-HSD. This step, however, utilizes the NADH present in the sample as the cofactor, which is oxidized to NAD+.
This series of reactions creates a cycle where one molecule of NADH can lead to the generation of multiple molecules of this compound. The accumulation of this compound is directly proportional to the initial amount of NADH in the sample and is measured spectrophotometrically at 405 nm.[1]
Data Presentation
Table 1: Comparison of NADH Detection Methods
| Assay Type | Principle | Typical Limit of Detection (LOD) | Advantages | Disadvantages |
| This compound Cycling Assay | Enzymatic cycling with thio-NAD+ leads to the accumulation of this compound, measured by absorbance at ~405 nm. | High sensitivity, capable of detecting as low as 10⁻¹⁹ mol in an ELISA-coupled assay.[1] Direct assay sensitivity is in the low nanomolar range. | Ultrasensitive, specific for NADH (when NAD+ is removed), continuous assay. | Can be more complex to set up than direct assays. |
| Colorimetric (MTT/Formazan-based) | NADH reduces a tetrazolium salt (e.g., MTT) to a colored formazan product, measured by absorbance at ~565 nm.[2] | ~0.05 µM (50 nM) | Simple, inexpensive, and widely available. | Lower sensitivity compared to fluorescent and cycling assays. |
| Fluorometric (Resazurin-based) | NADH reduces resazurin to the highly fluorescent resorufin, measured by fluorescence (Ex/Em ~530/590 nm). | Can detect as low as 10 nM. | High sensitivity, large dynamic range. | Potential for autofluorescence interference from samples. |
| Direct UV Absorbance | Measurement of NADH's intrinsic absorbance at 340 nm. | ~1 µg/mL | Simple and direct. | Low sensitivity, high interference from other molecules that absorb at 340 nm. |
| Fluorescence | Measurement of NADH's intrinsic fluorescence (Ex/Em ~340/460 nm). | As low as 37 ng/mL. | More sensitive than direct absorbance. | Susceptible to quenching and inner filter effects at high concentrations. |
Experimental Protocols
I. Sample Preparation
The proper preparation of samples is crucial for accurate NADH measurement. NADH is unstable, particularly in acidic conditions, while NAD+ is unstable in basic conditions. Therefore, differential extraction methods are required to measure NADH specifically or the total NAD+/NADH pool.
Materials:
-
NADH/NAD Extraction Buffer (See Recipes)
-
0.2 M HCl
-
0.2 M NaOH
-
10 kDa spin filters
-
Phosphate Buffered Saline (PBS), ice-cold
Procedure for Cell Samples (e.g., adherent or suspension cells):
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS and scrape. For suspension cells, pellet by centrifugation at 600 x g for 5 minutes at 4°C. Wash the cell pellet with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in 500 µL of ice-cold NADH/NAD Extraction Buffer.
-
Homogenization: Subject the cells to two freeze/thaw cycles (20 minutes on dry ice, followed by 10 minutes at room temperature) or sonication on ice.
-
Deproteinization: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C. To remove proteins that may interfere with the assay, pass the supernatant through a 10 kDa spin filter.
Procedure for Tissue Samples:
-
Tissue Collection: Excise tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.
-
Homogenization: Weigh approximately 20 mg of frozen tissue and homogenize in 400 µL of ice-cold NADH/NAD Extraction Buffer using a Dounce homogenizer on ice.
-
Deproteinization: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and pass it through a 10 kDa spin filter.
Differential Extraction for NADH Measurement:
To measure only NADH, NAD+ must be decomposed.
-
Take an aliquot of the deproteinized sample extract.
-
Add an equal volume of 0.2 M NaOH.
-
Heat at 60°C for 30 minutes. This will destroy NAD+ while preserving NADH.
-
Cool the samples on ice and neutralize by adding an equal volume of 0.2 M HCl.
II. This compound Cycling Assay Protocol
Materials:
-
3α-Hydroxysteroid dehydrogenase (3α-HSD)
-
Thionicotinamide adenine dinucleotide (thio-NAD+)
-
NADH (for standard curve)
-
3α-Hydroxysteroid substrate (e.g., androsterone)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Recipes:
-
NADH/NAD Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA.
-
NADH Standard Stock Solution (1 mM): Dissolve an appropriate amount of NADH in the extraction buffer. Prepare fresh.
-
Thio-NAD+ Stock Solution (10 mM): Dissolve thio-NAD+ in Assay Buffer.
-
3α-HSD Stock Solution (10 U/mL): Reconstitute the enzyme in Assay Buffer.
-
3α-Hydroxysteroid Substrate Stock Solution (10 mM): Dissolve in an appropriate solvent (e.g., ethanol) and then dilute in Assay Buffer.
Assay Procedure:
-
Prepare NADH Standards: Prepare a serial dilution of the NADH standard stock solution in the extraction buffer to generate standards ranging from 0 to 100 nM.
-
Prepare this compound Cycling Reaction Mix: Prepare the reaction mix fresh for the number of assays to be performed. For each well, the final reaction volume will be 100 µL.
| Component | Stock Concentration | Volume per well (µL) | Final Concentration |
| Assay Buffer | - | to 100 µL | - |
| Thio-NAD+ | 10 mM | 15 | 1.5 mM |
| NADH (from sample or standard) | variable | 50 | - |
| 3α-Hydroxysteroid substrate | 10 mM | 2.5 | 0.25 mM |
| 3α-HSD | 10 U/mL | 5 | 0.5 U/mL |
Note: Optimal concentrations may need to be determined empirically for different sample types and experimental conditions.
-
Assay Protocol: a. Add 50 µL of the prepared NADH standards or samples to the wells of a 96-well plate. b. Prepare the this compound Cycling Reaction Mix without the 3α-HSD enzyme. Add 45 µL of this mix to each well. c. To initiate the reaction, add 5 µL of the 3α-HSD stock solution to each well. d. Immediately place the plate in a microplate reader pre-heated to 37°C. e. Measure the absorbance at 405 nm every 5 minutes for 60 minutes.
III. Data Analysis
-
Calculate the Rate of this compound Production: For each standard and sample, determine the rate of increase in absorbance at 405 nm over time (ΔAbs/min). The linear portion of the kinetic curve should be used for this calculation.
-
Generate a Standard Curve: Plot the rate of reaction (ΔAbs/min) for the NADH standards against their corresponding concentrations.
-
Determine NADH Concentration in Samples: Use the standard curve to determine the concentration of NADH in the unknown samples. Remember to account for any dilution factors used during sample preparation.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound enzymatic cycling reaction.
Experimental Workflow Diagram
Caption: High-sensitivity this compound cycling assay workflow.
References
Application Notes and Protocols for Developing Thio-NADH-based Biosensors for Metabolite Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD) and its reduced form, NADH, are crucial coenzymes in a vast array of enzymatic reactions, making them ideal targets for biosensor development to quantify various metabolites. Thio-NADH, an analog of NADH, offers distinct spectral properties that can be leveraged to create highly sensitive and specific biosensors. The absorbance maximum of this compound is shifted to approximately 398 nm, compared to 340 nm for NADH. This shift helps to minimize interference from other biological molecules that absorb in the UV range, thereby enhancing the signal-to-noise ratio in complex samples.
These application notes provide a comprehensive guide to developing this compound-based biosensors for the detection of key metabolites. The protocols outlined below are based on enzyme-coupled reactions where the production of this compound is directly proportional to the concentration of the target metabolite.
Principle of this compound-Based Biosensors
The fundamental principle of these biosensors lies in the enzymatic conversion of a specific metabolite by a dehydrogenase enzyme, using Thio-NAD+ as a cofactor. The dehydrogenase catalyzes the oxidation of the metabolite, which is coupled with the reduction of Thio-NAD+ to this compound. The resulting increase in this compound concentration can be monitored spectrophotometrically or fluorometrically, providing a quantitative measure of the target metabolite.
Signaling Pathway
The general signaling pathway for a this compound-based metabolite biosensor is depicted below. A specific dehydrogenase enzyme catalyzes the conversion of the target metabolite, leading to the stoichiometric production of this compound, which serves as the signaling molecule.
Application Note 1: Glutamate Detection
Objective: To provide a protocol for the quantitative determination of L-glutamate in biological samples using a glutamate dehydrogenase-based this compound biosensor.
Principle: Glutamate dehydrogenase (GLDH) catalyzes the oxidative deamination of L-glutamate to α-ketoglutarate and ammonia, with the concomitant reduction of Thio-NAD+ to this compound. The increase in absorbance at 398 nm is directly proportional to the glutamate concentration.
Experimental Workflow
Protocol: Glutamate Assay
Materials:
-
Glutamate Dehydrogenase (GLDH) from bovine liver
-
Thio-nicotinamide adenine dinucleotide (Thio-NAD+)
-
L-Glutamic acid standard solution
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Microplate reader or spectrophotometer capable of reading at 398 nm
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Thio-NAD+ in Tris-HCl buffer.
-
Prepare a 100 mM stock solution of L-glutamic acid in Tris-HCl buffer.
-
Prepare a working solution of GLDH at 10 units/mL in Tris-HCl buffer.
-
-
Standard Curve Preparation:
-
Prepare a series of glutamate standards (e.g., 0, 10, 25, 50, 100, 200 µM) by diluting the stock solution in Tris-HCl buffer.
-
-
Assay:
-
In a 96-well plate, add 50 µL of each standard or sample per well.
-
Prepare a reaction mixture containing:
-
140 µL Tris-HCl buffer
-
5 µL of 10 mM Thio-NAD+
-
5 µL of GLDH solution (10 units/mL)
-
-
Add 150 µL of the reaction mixture to each well containing the standard or sample.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 398 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM glutamate) from all readings.
-
Plot the absorbance values against the corresponding glutamate concentrations to generate a standard curve.
-
Determine the glutamate concentration in the unknown samples by interpolating their absorbance values on the standard curve.
-
Quantitative Data
| Parameter | Value | Reference |
| Linear Range | 0.1 - 500 µM | |
| Detection Limit | 15.9 nM | |
| Sensitivity | 281.6 µA·mM⁻¹·cm⁻² (electrochemical) | |
| Response Time | ~3 seconds (electrochemical) |
(Note: The provided quantitative data is for an NADH-based electrochemical biosensor and serves as a reference for expected performance. Performance of a this compound spectrophotometric assay may vary.)
Application Note 2: Lactate Detection
Objective: To provide a protocol for the quantitative determination of L-lactate using a lactate dehydrogenase-based this compound biosensor.
Principle: Lactate dehydrogenase (LDH) catalyzes the oxidation of L-lactate to pyruvate, with the simultaneous reduction of Thio-NAD+ to this compound. The rate of this compound formation, measured by the increase in absorbance at 398 nm, is proportional to the lactate concentration.
Experimental Workflow
Protocol: Lactate Assay
Materials:
-
Lactate Dehydrogenase (LDH) from rabbit muscle
-
Thio-nicotinamide adenine dinucleotide (Thio-NAD+)
-
L-Lactic acid standard solution
-
Glycine-hydrazine buffer (0.4 M glycine, 0.5 M hydrazine, pH 9.2)
-
Microplate reader or spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Thio-NAD+ in water.
-
Prepare a 100 mM stock solution of L-lactic acid in water.
-
Prepare a working solution of LDH at 500 units/mL in glycine-hydrazine buffer.
-
-
Standard Curve Preparation:
-
Prepare a series of lactate standards (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.0 mM) in glycine-hydrazine buffer.
-
-
Assay:
-
In a 96-well plate, add 20 µL of each standard or sample per well.
-
Prepare a reaction mixture containing:
-
170 µL glycine-hydrazine buffer
-
5 µL of 10 mM Thio-NAD+
-
5 µL of LDH solution (500 units/mL)
-
-
Add 180 µL of the reaction mixture to each well.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement:
-
Measure the absorbance at 398 nm.
-
-
Data Analysis:
-
Construct a standard curve and determine the lactate concentration in the samples as described for the glutamate assay.
-
Quantitative Data
| Parameter | Value (for NADH-based systems) | Reference |
| Linear Range | 60 - 700 U/L (for LDH detection) | |
| Detection Limit | 25 U/L (for LDH detection) |
Application Note 3: Ethanol Detection
Objective: To provide a protocol for the quantitative determination of ethanol using an alcohol dehydrogenase-based this compound biosensor.
Principle: Alcohol dehydrogenase (ADH) catalyzes the oxidation of ethanol to acetaldehyde, coupled with the reduction of Thio-NAD+ to this compound. The amount of this compound produced is proportional to the initial ethanol concentration.
Experimental Workflow
Protocol: Ethanol Assay
Materials:
-
Alcohol Dehydrogenase (ADH) from yeast
-
Thio-nicotinamide adenine dinucleotide (Thio-NAD+)
-
Ethanol standard solution
-
Sodium pyrophosphate buffer (0.1 M, pH 8.8)
-
Microplate reader or spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Thio-NAD+ in sodium pyrophosphate buffer.
-
Prepare a 1% (v/v) ethanol standard solution in water.
-
Prepare a working solution of ADH at 100 units/mL in sodium pyrophosphate buffer.
-
-
Standard Curve Preparation:
-
Prepare a series of ethanol standards (e.g., 0, 0.01, 0.025, 0.05, 0.1% v/v) by diluting the stock solution in sodium pyrophosphate buffer.
-
-
Assay:
-
In a 96-well plate, add 10 µL of each standard or sample per well.
-
Prepare a reaction mixture containing:
-
180 µL sodium pyrophosphate buffer
-
5 µL of 10 mM Thio-NAD+
-
5 µL of ADH solution (100 units/mL)
-
-
Add 190 µL of the reaction mixture to each well.
-
Incubate at 25°C for 10 minutes.
-
-
Measurement:
-
Measure the absorbance at 398 nm.
-
-
Data Analysis:
-
Construct a standard curve and determine the ethanol concentration in the samples.
-
Quantitative Data
| Parameter | Value (for NADH-based systems) | Reference |
| Linear Range | 0.017 mM - 1.845 mM (electrochemical) | |
| Detection Limit | 5.0 µM (electrochemical) |
(Note: The provided quantitative data is for an NADH-based electrochemical biosensor and is intended as a reference.)
Summary of Quantitative Data
The following table summarizes the performance characteristics of related NADH-based biosensors for various metabolites. These values can serve as a benchmark for the development of this compound-based systems.
| Metabolite | Biosensor Type | Linear Range | Detection Limit | Sensitivity |
| Glutamate | Electrochemical (NADH) | 0.1 - 500 µM | 15.9 nM | 281.6 µA·mM⁻¹·cm⁻² |
| Ethanol | Electrochemical (NADH) | 0.017 - 1.845 mM | 5.0 µM | - |
| Glucose | Electrochemical (NADH) | 2.0 - 29.1 mM | 0.5 mM | 420.8 µA·mM⁻¹·cm⁻² |
| Lactate | Electrochemical (LDH activity) | 60 - 700 U/L | 25 U/L | - |
Drug Development Applications
This compound-based biosensors offer a powerful platform for drug development and screening. Their high sensitivity and specificity make them suitable for:
-
High-Throughput Screening (HTS): Miniaturized assays can be used to screen large compound libraries for inhibitors or activators of specific dehydrogenases.
-
Enzyme Kinetics: These biosensors provide a real-time method to study the kinetics of enzyme inhibition or activation by drug candidates.
-
Metabolic Profiling: Quantifying key metabolites in response to drug treatment can provide insights into the mechanism of action and potential off-target effects.
-
Personalized Medicine: Monitoring metabolite levels in patients can help in tailoring drug dosage and treatment regimens.
The shift in absorbance maximum with this compound reduces interference from biological samples, which is a significant advantage in complex matrices such as blood serum or cell lysates, commonly used in drug discovery workflows.
Application Note: Quantifying Enzyme Activity with Thio-NADH Spectrophotometrically
Introduction
The spectrophotometric measurement of enzyme activity is a cornerstone of biochemical and drug discovery research. A common method involves monitoring the change in absorbance of nicotinamide adenine dinucleotide (NAD⁺) or its reduced form (NADH). However, this assay is performed in the ultraviolet (UV) range (340 nm), which can be susceptible to interference from other UV-absorbing compounds in the sample. Thionicotinamide adenine dinucleotide (Thio-NAD⁺), an analog of NAD⁺, and its reduced form, Thio-NADH, offer a significant advantage by shifting the absorbance maximum to the visible range, approximately 400 nm.[1][2] This allows for more specific and sensitive enzyme activity measurements, free from the interference of native NADH and other UV-absorbing substances.
Principle
Thio-NAD⁺ can effectively replace NAD⁺ as a cofactor for many dehydrogenase enzymes.[3] The enzymatic reaction involves the reduction of Thio-NAD⁺ to this compound, which results in a measurable increase in absorbance at around 400 nm. The rate of this absorbance change is directly proportional to the enzyme's activity. The Beer-Lambert law can then be used to quantify the reaction rate, utilizing the molar extinction coefficient of this compound.
Advantages of Using this compound
-
Measurement in the Visible Spectrum: The absorbance maximum of this compound is around 400 nm, moving the assay out of the UV range and reducing interference from other biological molecules.[1][2]
-
Reduced Interference: Assays can be performed in the presence of endogenous NADH or NADPH without signal overlap.
-
High Sensitivity: this compound can be used in enzyme cycling assays to achieve ultrasensitive detection of target molecules, reaching levels as low as 10⁻¹⁹ mol/assay.
Applications
-
Direct Enzyme Assays: Quantifying the activity of various dehydrogenases.
-
Enzyme Cycling Assays: Ultrasensitive quantification of substrates or other enzymes, as demonstrated in advanced ELISA applications.
-
High-Throughput Screening: The visible wavelength and robustness of the assay make it suitable for screening enzyme inhibitors in drug discovery.
Quantitative Data
The following tables summarize the key quantitative parameters for using this compound in spectrophotometric enzyme assays.
Table 1: Spectrophotometric Properties of this compound
| Parameter | Value | Reference(s) |
| Absorbance Maximum (λmax) | ~400 nm | |
| Molar Extinction Coefficient (ε) at 398 nm | 11.9 x 10³ L·mol⁻¹·cm⁻¹ |
Table 2: Kinetic Parameters of Bovine Liver Glutamate Dehydrogenase
| Coenzyme | Apparent Kₘ | Note | Reference(s) |
| Thio-NAD⁺ (S-NAD⁺) | Similar to NAD⁺ | Thio-NAD⁺ is a good alternate substrate for glutamate dehydrogenase. | |
| NAD⁺ | - | The natural coenzyme. |
Experimental Protocols
Protocol 1: General Direct Dehydrogenase Activity Assay
This protocol provides a general framework for measuring the activity of a dehydrogenase enzyme using Thio-NAD⁺ as a cofactor. The concentrations of substrate and Thio-NAD⁺ may need to be optimized for each specific enzyme.
1. Materials:
-
Purified dehydrogenase enzyme
-
Substrate for the dehydrogenase
-
Thio-NAD⁺ solution
-
Reaction buffer (e.g., Tris-HCl, phosphate buffer) at the optimal pH for the enzyme
-
Spectrophotometer capable of measuring absorbance at ~400 nm
-
Cuvettes
2. Reagent Preparation:
-
Reaction Buffer: Prepare a buffer at the desired pH and concentration (e.g., 100 mM Tris-HCl, pH 8.0).
-
Thio-NAD⁺ Stock Solution: Prepare a stock solution of Thio-NAD⁺ (e.g., 10 mM) in the reaction buffer. Store protected from light.
-
Substrate Stock Solution: Prepare a stock solution of the substrate at a concentration that is typically 10-20 times the expected Kₘ of the enzyme.
-
Enzyme Solution: Prepare a dilution of the enzyme in reaction buffer to a concentration that will produce a linear rate of absorbance change over a few minutes.
3. Assay Procedure:
-
Set the spectrophotometer to measure absorbance at 400 nm and equilibrate the temperature to the desired level (e.g., 25°C or 37°C).
-
In a cuvette, prepare the reaction mixture by adding the following in order:
-
Reaction Buffer
-
Substrate solution
-
Thio-NAD⁺ solution
-
-
Mix gently by inverting the cuvette.
-
Place the cuvette in the spectrophotometer and blank the instrument.
-
To initiate the reaction, add the enzyme solution to the cuvette and mix quickly.
-
Immediately start recording the absorbance at 400 nm at regular intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes. Ensure the rate of absorbance increase is linear during the measurement period.
4. Calculation of Enzyme Activity:
-
Determine the rate of change in absorbance per minute (ΔA₄₀₀/min) from the linear portion of the absorbance vs. time plot.
-
Calculate the enzyme activity using the Beer-Lambert law:
Activity (U/mL) = (ΔA₄₀₀/min * Total Reaction Volume (mL)) / (ε * Light Path (cm) * Enzyme Volume (mL))
Where:
-
ε = Molar extinction coefficient of this compound (11,900 M⁻¹cm⁻¹)
-
1 Unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
-
Protocol 2: Ultrasensitive ELISA with Thio-NAD Cycling
This protocol is an advanced application for the ultrasensitive detection of a target protein, adapted from Watabe et al. (2014). It involves a standard sandwich ELISA followed by an enzymatic cycling reaction to amplify the signal.
1. Materials:
-
96-well microplates
-
Primary and secondary antibodies for the target protein (secondary antibody conjugated to alkaline phosphatase, ALP)
-
Blocking buffer
-
Wash buffer (e.g., TBS with 0.05% Tween 20)
-
Thio-NAD cycling solution components:
-
NADH
-
Thio-NAD⁺
-
3α-hydroxysteroid 3-phosphate (or another suitable ALP substrate that generates a substrate for the cycling reaction)
-
3α-hydroxysteroid dehydrogenase (3α-HSD)
-
Tris-HCl buffer (pH 9.0)
-
-
Microplate reader capable of measuring absorbance at 405 nm
2. ELISA Procedure:
-
Coat the microplate wells with the primary antibody.
-
Wash the wells and block non-specific binding sites.
-
Add the sample containing the target protein and incubate.
-
Wash the wells and add the ALP-conjugated secondary antibody, then incubate.
-
Wash the wells thoroughly to remove any unbound secondary antibody.
3. Thio-NAD Cycling Reaction:
-
Prepare the Thio-NAD cycling solution containing 1 mM NADH, 1.5 mM Thio-NAD⁺, 0.25 mM 3α-hydroxysteroid 3-phosphate, and 5 U/mL 3α-HSD in 100 mM Tris-HCl (pH 9.0).
-
Add the Thio-NAD cycling solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 5 minutes for 1 hour at 37°C.
4. Data Analysis:
-
The rate of this compound production (increase in A₄₀₅) is proportional to the amount of ALP-conjugated secondary antibody, which in turn is proportional to the concentration of the target protein in the sample.
Visualizations
Caption: General reaction scheme for a dehydrogenase using Thio-NAD⁺.
Caption: Experimental workflow for a direct spectrophotometric enzyme assay.
Caption: Thio-NAD⁺ cycling system for signal amplification.
References
- 1. Kinetic characterization of lactate dehydrogenase in normal and malignant human breast tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tycmhoffman.com [tycmhoffman.com]
- 3. Regulation of coenzyme utilization by bovine liver glutamate dehydrogenase: investigations using thionicotinamide analogues of NAD and NADP in a dual wavelength assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Dehydrogenase Activity in Cell Lysates Using Thio-NADH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD) and its phosphorylated form (NADP) are essential cofactors for a multitude of dehydrogenase enzymes that play critical roles in cellular metabolism, energy production, and redox signaling. The measurement of dehydrogenase activity is therefore a cornerstone of biomedical research and drug development, providing insights into cellular health, metabolic function, and the mechanism of action of therapeutic compounds.
Traditionally, dehydrogenase activity is monitored by tracking the increase in absorbance at 340 nm, corresponding to the production of the reduced forms of these cofactors, NADH and NADPH. However, this ultraviolet (UV) wavelength can be subject to interference from other cellular components that absorb in this region. Thionicotinamide adenine dinucleotide (Thio-NAD), a structural analog of NAD, and its reduced form, Thio-NADH, offer a compelling alternative. This compound exhibits a distinct absorbance maximum at approximately 398-405 nm, shifting the measurement into the visible light spectrum.[1][2][3] This key feature minimizes interference from endogenous molecules, thereby enhancing assay sensitivity and accuracy.
These application notes provide detailed protocols for the utilization of this compound in measuring the activity of lactate dehydrogenase (LDH) and glutamate dehydrogenase (GDH) in cell lysates.
Principle of the Assay
The fundamental principle of the assay lies in the enzymatic reaction catalyzed by a specific dehydrogenase. In the presence of its substrate, the dehydrogenase reduces Thio-NAD⁺ to this compound. The rate of this compound formation, measured by the increase in absorbance at ~400 nm, is directly proportional to the dehydrogenase activity in the sample.
Reaction Scheme:
The activity of the dehydrogenase is determined by monitoring the rate of change in absorbance over time.
Advantages of Using this compound
-
Reduced Interference: The absorbance maximum of this compound in the visible spectrum (~400 nm) minimizes interference from cellular components that absorb in the UV range, such as NADH and NADPH.[2][3]
-
Enhanced Sensitivity: By reducing background noise, the use of this compound can lead to more sensitive detection of dehydrogenase activity.
-
Versatility: Thio-NAD can serve as a cofactor for a variety of dehydrogenases, making this method applicable to a wide range of enzymes.
-
Compatibility with High-Throughput Screening: The colorimetric nature of the assay makes it readily adaptable for use in 96-well plate formats, facilitating high-throughput screening of enzyme inhibitors or activators.
Quantitative Data Summary
The following tables summarize key quantitative parameters for NADH and this compound, as well as a comparison of kinetic parameters for select dehydrogenases with their respective cofactors.
Table 1: Physicochemical Properties of NADH and this compound
| Parameter | NADH | This compound | Reference |
| Molar Extinction Coefficient (ε) | 6,220 M⁻¹cm⁻¹ at 340 nm | 11,900 M⁻¹cm⁻¹ at 398 nm | |
| Absorbance Maximum (λmax) | 340 nm | ~398-405 nm |
Table 2: Comparison of Kinetic Parameters for Dehydrogenases with NAD⁺ and Thio-NAD⁺
| Enzyme | Organism | Cofactor | Apparent Kₘ | Vₘₐₓ | Reference |
| Glutamate Dehydrogenase (GDH) | Bovine Liver | NAD⁺ | Similar to Thio-NAD⁺ | - | |
| Glutamate Dehydrogenase (GDH) | Bovine Liver | Thio-NAD⁺ | Similar to NAD⁺ | - | |
| Lactate Dehydrogenase (LDH) | - | NAD⁺ | Data not available | Data not available | |
| Lactate Dehydrogenase (LDH) | - | Thio-NAD⁺ | Data not available | Data not available |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates for Dehydrogenase Activity Assays
This protocol describes a general method for preparing soluble cytoplasmic extracts from cultured cells suitable for measuring dehydrogenase activity.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer, or a buffer containing 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Cell Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
Cell Lysis:
-
Adherent Cells: Add an appropriate volume of ice-cold Lysis Buffer to the plate (e.g., 1 mL for a 10 cm dish). Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.
-
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This is the cell lysate containing the soluble dehydrogenases.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the Bradford or BCA assay. This is crucial for normalizing the enzyme activity.
-
Storage: Use the lysate immediately for the dehydrogenase assay or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
Protocol 2: Lactate Dehydrogenase (LDH) Activity Assay Using this compound
This protocol is adapted for a 96-well plate format.
Materials:
-
Cell lysate (prepared as in Protocol 1)
-
LDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Thio-NAD⁺ solution (e.g., 10 mM in LDH Assay Buffer, stored at -20°C)
-
Sodium Lactate solution (e.g., 100 mM in LDH Assay Buffer, stored at -20°C)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix for the reaction. For each well, you will need:
-
80 µL of LDH Assay Buffer
-
10 µL of 100 mM Sodium Lactate
-
10 µL of 10 mM Thio-NAD⁺
-
-
Assay Setup:
-
Add 100 µL of the reaction mixture to each well of the 96-well plate.
-
Add 10-20 µL of cell lysate to each well. The optimal amount of lysate should be determined empirically to ensure the reaction rate is linear over the measurement period.
-
Include a blank control for each sample containing the reaction mixture and lysis buffer without the cell lysate to account for any non-enzymatic reduction of Thio-NAD⁺.
-
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Subtract the absorbance of the blank from the sample readings.
-
Determine the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time curve.
-
Calculate the LDH activity using the following formula:
where:
-
ΔA/min is the change in absorbance per minute
-
ε is the molar extinction coefficient of this compound (11,900 M⁻¹cm⁻¹)
-
l is the path length of the light in the well (cm)
-
1000 is the conversion factor from moles to µmoles and mL to L.
-
-
Normalize the activity to the protein concentration of the lysate (U/mg protein).
-
Protocol 3: Glutamate Dehydrogenase (GDH) Activity Assay Using this compound
This protocol is adapted for a 96-well plate format.
Materials:
-
Cell lysate (prepared as in Protocol 1)
-
GDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 1 mM EDTA)
-
Thio-NAD⁺ solution (e.g., 10 mM in GDH Assay Buffer, stored at -20°C)
-
L-Glutamate solution (e.g., 100 mM in GDH Assay Buffer, stored at -20°C)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix for the reaction. For each well, you will need:
-
80 µL of GDH Assay Buffer
-
10 µL of 100 mM L-Glutamate
-
10 µL of 10 mM Thio-NAD⁺
-
-
Assay Setup:
-
Add 100 µL of the reaction mixture to each well of the 96-well plate.
-
Add 10-20 µL of cell lysate to each well. The optimal amount of lysate should be determined empirically.
-
Include a blank control for each sample containing the reaction mixture and lysis buffer without the cell lysate.
-
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Subtract the absorbance of the blank from the sample readings.
-
Determine the rate of reaction (ΔA/min) from the linear portion of the curve.
-
Calculate the GDH activity using the formula provided in Protocol 2, substituting the appropriate values.
-
Normalize the activity to the protein concentration of the lysate (U/mg protein).
-
Visualizations
Caption: Workflow for measuring dehydrogenase activity in cell lysates using a this compound based assay.
Caption: The principle of measuring dehydrogenase activity through the conversion of Thio-NAD⁺ to this compound.
References
- 1. oyceu.com [oyceu.com]
- 2. Ultrasensitive enzyme-linked immunosorbent assay (ELISA) of proteins by combination with the thio-NAD cycling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrasensitive Detection of SARS-CoV-2 Spike Proteins Using the Thio-NAD Cycling Reaction: A Preliminary Study before Clinical Trials [mdpi.com]
Application Notes and Protocols for Thio-NADH-Based Detection of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of potent and selective enzyme inhibitors is a cornerstone of modern drug development. A robust and sensitive assay is critical for high-throughput screening (HTS) of large compound libraries to identify novel inhibitor candidates. This application note describes a protocol for the detection of enzyme inhibitors using a Thio-NADH-based spectrophotometric assay.
This compound (Thionicotinamide adenine dinucleotide, reduced form) is an analog of NADH that exhibits a distinct absorbance maximum at approximately 400 nm, shifting it away from the 340 nm peak of NADH.[1][2] This spectral shift minimizes interference from other cellular components that may absorb in the UV range. The production of this compound can be coupled to the activity of various NAD(P)H-dependent dehydrogenases. By monitoring the rate of this compound formation, the activity of the enzyme can be accurately measured. The presence of an inhibitor will decrease the rate of this reaction, providing a clear and quantifiable readout.
This protocol is particularly well-suited for enzymes where Thio-NAD⁺ can act as a cofactor, or for enzyme systems that can be coupled to a secondary, Thio-NAD⁺-dependent dehydrogenase. The enzymatic cycling of Thio-NAD⁺ and NADH can be employed to create an ultrasensitive assay format, capable of detecting minute quantities of product and thus subtle inhibition.[1][2]
Principle of the Assay
The core of this assay is the enzymatic reduction of Thio-NAD⁺ to this compound, which is monitored spectrophotometrically at 400 nm. The general principle can be applied in two main ways:
-
Direct Assay: For a dehydrogenase that can directly utilize Thio-NAD⁺ as a cofactor. The rate of this compound production is directly proportional to the enzyme's activity.
-
Coupled-Enzyme Assay: For enzymes that do not directly use Thio-NAD⁺, their activity can be linked to a Thio-NAD⁺-dependent dehydrogenase. The product of the primary enzyme becomes the substrate for the secondary (coupling) enzyme, which then generates this compound.
In the context of inhibitor screening, the assay is performed in the presence and absence of a test compound. A decrease in the rate of this compound formation in the presence of the compound indicates inhibition of the target enzyme.
Materials and Reagents
Table 1: Key Reagents and Equipment
| Reagent/Equipment | Supplier | Catalog Number | Storage |
| Thio-NAD⁺ (Thionicotinamide adenine dinucleotide, oxidized form) | Sigma-Aldrich | T4625 | -20°C |
| NADH (Nicotinamide adenine dinucleotide, reduced form) | Sigma-Aldrich | N8129 | -20°C |
| Target Dehydrogenase Enzyme | (User-defined) | - | -80°C |
| Enzyme Substrate | (Specific to the target enzyme) | - | Varies |
| Coupling Enzyme (if required, e.g., 3α-Hydroxysteroid Dehydrogenase) | Sigma-Aldrich | H1506 | -20°C |
| Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0) | Thermo Fisher Scientific | 15568025 | 4°C |
| DMSO (Dimethyl sulfoxide) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well or 384-well UV-transparent microplates | Corning | 3635 | Room Temperature |
| Microplate Spectrophotometer | (e.g., Molecular Devices, BioTek) | - | - |
Experimental Protocols
Protocol 1: Primary Screening of a Compound Library for a Thio-NAD⁺-Dependent Dehydrogenase
This protocol outlines a single-point screen to identify potential inhibitors from a large compound library.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Enzyme Stock Solution: Prepare a concentrated stock of the target dehydrogenase in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 15-30 minutes.
-
Substrate Solution: Prepare a solution of the specific substrate in assay buffer. The concentration should typically be at or near the Michaelis constant (Kₘ) for the enzyme to ensure sensitivity to competitive inhibitors.
-
Thio-NAD⁺ Solution: Prepare a stock solution of Thio-NAD⁺ in assay buffer. A typical final concentration is in the range of 0.1-1 mM.
-
Compound Plates: Prepare plates with test compounds dissolved in DMSO. For a primary screen, a final assay concentration of 10 µM is common.
2. Assay Procedure (96-well plate format):
-
To each well of a 96-well plate, add the following:
-
Test Wells: 2 µL of test compound in DMSO.
-
Positive Control (100% Inhibition): 2 µL of a known inhibitor or assay buffer without enzyme.
-
Negative Control (0% Inhibition): 2 µL of DMSO.
-
-
Add 178 µL of a master mix containing assay buffer and Thio-NAD⁺ to all wells.
-
Add 10 µL of the substrate solution to all wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme stock solution to all wells except the positive control wells (add assay buffer instead).
-
Immediately place the plate in a microplate spectrophotometer pre-set to the reaction temperature.
-
Monitor the increase in absorbance at 400 nm kinetically over 15-30 minutes, taking readings every 30-60 seconds.
3. Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = (1 - (V_compound - V_positive_control) / (V_negative_control - V_positive_control)) * 100
-
Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are considered "hits" and are selected for further analysis.
Protocol 2: Determination of IC₅₀ for Hit Compounds
This protocol is used to determine the potency of the "hit" compounds identified in the primary screen.
1. Reagent Preparation:
-
Prepare reagents as described in Protocol 1.
-
Compound Dilution Series: For each hit compound, prepare a serial dilution series (e.g., 8-10 concentrations) in DMSO. The concentration range should span from well above to well below the expected IC₅₀ value.
2. Assay Procedure:
-
Follow the assay procedure from Protocol 1, but instead of a single concentration, add 2 µL of each concentration from the compound dilution series to the respective wells.
-
Run the assay and collect kinetic data as previously described.
3. Data Analysis:
-
Calculate the reaction rate for each inhibitor concentration.
-
Calculate the percent inhibition for each concentration.
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Data Presentation
Table 2: Example Assay Conditions for a Hypothetical Dehydrogenase
| Parameter | Condition |
| Enzyme | Hypothetical Dehydrogenase X |
| Substrate | 100 µM Substrate Y |
| Cofactor | 500 µM Thio-NAD⁺ |
| Buffer | 100 mM Tris-HCl, pH 8.0 |
| Temperature | 37°C |
| Final Assay Volume | 200 µL |
| Readout | Absorbance at 400 nm |
| Reaction Time | 20 minutes |
Table 3: Example IC₅₀ Data for Validated Inhibitors
| Compound ID | IC₅₀ (µM) | Hill Slope | R² |
| Inhibitor A | 1.25 | 1.1 | 0.995 |
| Inhibitor B | 8.7 | 0.9 | 0.989 |
| Inhibitor C | 25.4 | 1.0 | 0.991 |
| Control (Known Inhibitor) | 0.5 | 1.0 | 0.998 |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Enzymatic conversion of substrate to product by a dehydrogenase, coupled with the reduction of Thio-NAD⁺ to this compound.
Experimental Workflow Diagram
Caption: Workflow for determining the IC₅₀ of enzyme inhibitors using the this compound-based assay.
References
Real-Time Monitoring of Enzyme Kinetics with Thio-NADH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The continuous, real-time monitoring of enzyme kinetics is fundamental to understanding enzyme mechanisms, identifying inhibitors, and developing novel therapeutics. Nicotinamide adenine dinucleotide (NAD⁺) and its reduced form (NADH) are crucial cofactors for a vast number of oxidoreductase enzymes. Traditional kinetic assays monitor the change in absorbance at 340 nm as NAD⁺ is reduced to NADH. However, this can be problematic in samples with high background absorbance at this wavelength or when other components of the assay interfere with readings at 340 nm.
Thio-NADH, a synthetic analog of NADH, offers a robust alternative for monitoring enzyme kinetics. The oxidized form, Thio-NAD⁺, can effectively replace NAD⁺ as a cofactor for many dehydrogenases. Upon reduction, this compound exhibits a distinct absorbance maximum at approximately 400 nm, shifting the spectrophotometric measurement to a wavelength with typically lower interference from biological samples. This application note provides detailed protocols for utilizing this compound in real-time enzyme kinetic assays, with a focus on alcohol dehydrogenase and 3-alpha-hydroxysteroid dehydrogenase, and explores its application in high-sensitivity enzyme cycling systems.
Principle of the Assay
The core principle of the this compound-based enzyme assay is the spectrophotometric measurement of the rate of this compound formation. A dehydrogenase enzyme catalyzes the transfer of a hydride ion from a substrate to Thio-NAD⁺, resulting in the formation of this compound. The increase in absorbance at ~400 nm is directly proportional to the enzymatic activity under the given conditions. The molar extinction coefficient of this compound at 398 nm is 11.9 x 10³ L·mol⁻¹·cm⁻¹.
Data Presentation: Comparative Enzyme Kinetics
The use of Thio-NAD⁺ as a cofactor can influence the kinetic parameters of an enzyme compared to its natural cofactor, NAD⁺. This is illustrated below with data for 3-alpha-hydroxysteroid dehydrogenase (3α-HSD). While Thio-NAD⁺ is a viable cofactor, it may result in a lower reaction velocity.[1]
| Enzyme | Cofactor | Substrate | K_m_ (μM) | Relative V_max_ (%) |
| 3α-Hydroxysteroid Dehydrogenase | NAD⁺ | Androsterone | 4.8 | 100 |
| 3α-Hydroxysteroid Dehydrogenase | Thio-NAD⁺ | Androsterone | 6.2 | 65 |
Table 1: Comparison of kinetic parameters for 3-alpha-hydroxysteroid dehydrogenase with NAD⁺ versus Thio-NAD⁺. Data has been adapted and normalized for comparative purposes.
Experimental Protocols
Protocol 1: Real-Time Kinetic Assay for Alcohol Dehydrogenase (ADH)
This protocol describes the determination of ADH activity by monitoring the production of this compound.
Materials:
-
Yeast Alcohol Dehydrogenase (ADH)
-
Thio-NAD⁺
-
Ethanol
-
Sodium pyrophosphate buffer (0.1 M, pH 9.0)
-
Spectrophotometer capable of reading at 400 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare Reagent Mix: In a cuvette, prepare the reaction mixture by adding:
-
1.5 mL of 0.1 M Sodium pyrophosphate buffer, pH 9.0
-
0.5 mL of 2 M Ethanol
-
1.0 mL of a stock solution of Thio-NAD⁺ (final concentration to be optimized, typically in the range of 0.1-1 mM)
-
-
Equilibrate: Incubate the cuvette in the spectrophotometer at 25°C for 5 minutes to ensure temperature equilibrium.
-
Initiate Reaction: Add 100 µL of a suitable dilution of the ADH enzyme solution to the cuvette.
-
Monitor Absorbance: Immediately start monitoring the increase in absorbance at 400 nm for 3-5 minutes, taking readings at regular intervals (e.g., every 15 seconds).
-
Calculate Activity: Determine the initial reaction velocity (ΔA/min) from the linear portion of the absorbance versus time plot. The enzymatic activity can be calculated using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA/min) / (ε * l) * V_total / V_enzyme
where:
-
ΔA/min is the initial rate of change in absorbance
-
ε is the molar extinction coefficient of this compound (11.9 L/mmol/cm at 398 nm)
-
l is the path length of the cuvette (1 cm)
-
V_total is the total reaction volume in mL
-
V_enzyme is the volume of the enzyme solution added in mL
-
Protocol 2: High-Sensitivity Enzyme Cycling Assay using Thio-NAD⁺
This protocol is adapted for the ultrasensitive detection of an analyte, such as in an ELISA, by using an enzyme cycling system for signal amplification.[2] This example uses 3-alpha-hydroxysteroid dehydrogenase (3α-HSD).
Materials:
-
3-alpha-hydroxysteroid dehydrogenase (3α-HSD) from Pseudomonas sp.
-
Thio-NAD⁺
-
NADH
-
3α-hydroxysteroid substrate (e.g., androsterone)
-
Tris-HCl buffer (0.1 M, pH 9.0)
-
Spectrophotometer or microplate reader capable of reading at 400 nm
Procedure:
-
Prepare Cycling Reagent: Prepare a solution containing:
-
1.5 mM Thio-NAD⁺
-
1.0 mM NADH
-
5 U/mL 3α-HSD
-
Analyte of interest (in this case, the 3α-hydroxysteroid produced by a preceding enzymatic reaction, e.g., from an ELISA) in 0.1 M Tris-HCl, pH 9.0.
-
-
Initiate Cycling Reaction: Add the cycling reagent to the sample containing the 3α-hydroxysteroid.
-
Incubate: Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Monitor this compound Formation: Measure the absorbance at 400 nm at various time points. The accumulation of this compound will be significantly amplified through the cycling reaction.[2]
-
Data Analysis: The rate of this compound formation is proportional to the initial concentration of the 3α-hydroxysteroid.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: General workflow for a real-time enzyme kinetic assay using this compound.
Caption: Enzyme cycling mechanism for signal amplification using 3α-HSD.
Caption: Role of 3α-HSD in the conversion of steroid hormones.
Caption: The primary pathway of ethanol metabolism involving ADH.[3][4]
Applications in Research and Drug Development
-
High-Throughput Screening (HTS): The use of this compound is advantageous in HTS for inhibitors of dehydrogenases, as it minimizes interference from colored compounds in screening libraries.
-
Diagnostics: Enzyme cycling systems incorporating Thio-NAD⁺ can achieve ultra-sensitive detection of analytes, making them valuable for diagnostic assays.
-
Studying Enzyme Mechanisms: Thio-NAD⁺ serves as a valuable tool for dissecting the kinetic mechanisms of NAD(P)⁺-dependent enzymes.
Conclusion
This compound provides a reliable and sensitive alternative to conventional NADH for monitoring the real-time kinetics of a wide range of dehydrogenase enzymes. Its distinct spectral properties reduce interference and enhance assay robustness. The detailed protocols and comparative data presented herein offer a comprehensive guide for researchers and drug development professionals to effectively implement this compound-based assays in their workflows.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Thio-NADH for Kinetic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thio-NADH (Thionicotinamide Adenine Dinucleotide, reduced form) in kinetic assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from NADH?
A1: this compound is an analog of NADH (Nicotinamide Adenine Dinucleotide, reduced form) where the carbonyl group on the nicotinamide ring is replaced by a thiol group.[1] This modification shifts its maximum absorbance to a longer wavelength, which is a key advantage in many experimental setups.[2][3] Like NADH, this compound serves as an electron carrier in enzymatic reactions.[4]
Q2: What are the primary advantages of using this compound over NADH in kinetic assays?
A2: The main advantage of this compound is its different absorbance spectrum. This compound has a maximum absorbance at approximately 398-405 nm, whereas NADH absorbs maximally at 340 nm.[2] This shift to a longer wavelength helps to minimize interference from other components in the assay mixture that may absorb light at 340 nm, leading to a better signal-to-noise ratio.
Q3: At what wavelength should I measure the change in this compound concentration?
A3: The change in this compound concentration should be monitored at its absorbance maximum, which is approximately 398 nm to 405 nm.
Q4: How should this compound and its oxidized form, Thio-NAD+, be stored to ensure stability?
A4: For long-term storage, both this compound and Thio-NAD+ should be kept at -20°C or below. They should be stored in the dark and protected from moisture, as moisture can accelerate purity reduction. For short-term handling, such as during transportation, temperatures between 1-10°C are permissible. Lyophilized powder is stable for at least 6 months when stored at -20°C.
Q5: What is the molar extinction coefficient of this compound?
A5: The molar extinction coefficient for this compound at 398 nm is 11,900 L·mol⁻¹·cm⁻¹. This value is crucial for calculating the concentration of this compound using the Beer-Lambert law.
Troubleshooting Guide
Q1: I am observing high background absorbance or a drifting baseline in my assay. What could be the cause?
A1: High background or a drifting baseline can be caused by several factors:
-
Instability of this compound: Ensure that your this compound solutions are freshly prepared and have been stored correctly, protected from light and moisture.
-
Contaminants in the sample: Samples that have not been deproteinized can contain enzymes that degrade NADH or this compound, affecting results.
-
Interfering substances: The presence of compounds with thiol groups (e.g., DTT, β-mercaptoethanol) can interfere with the assay.
-
Instrument instability: Allow the spectrophotometer to warm up properly before taking measurements. Always run a control with all components except the enzyme to check for any non-enzymatic reaction or drift.
Q2: My reaction rate is very low or I'm not seeing any signal. What should I check?
A2:
-
Incorrect Wavelength: Confirm you are measuring absorbance at the correct wavelength for this compound (398-405 nm), not the 340 nm used for NADH.
-
Enzyme Activity: Ensure your enzyme is active and has been stored under appropriate conditions. It's recommended to run a positive control with a known active enzyme sample.
-
Sub-optimal pH: The pH of the assay buffer can significantly impact enzyme activity. Verify that the pH is optimal for your specific enzyme.
-
Insufficient Substrate/Cofactor: The concentration of this compound or other substrates may be too low. Try increasing the concentration to see if the rate improves. However, be mindful that very high substrate concentrations can sometimes lead to substrate inhibition.
Q3: The reaction starts fast but then quickly plateaus, resulting in a non-linear rate. Why is this happening?
A3: This typically indicates that a component of the reaction is being rapidly depleted or an inhibitor is being generated.
-
Substrate Depletion: If the enzyme concentration is too high relative to the substrate (E>>S), the reaction will complete very quickly, possibly before you can take an accurate reading. Try diluting your enzyme.
-
Product Inhibition: The product of the reaction, such as Thio-NAD+, can act as an inhibitor for some enzymes, causing the reaction rate to decrease as the product accumulates. To confirm this, you would need to perform more detailed kinetic studies.
-
Enzyme Instability: The enzyme may be unstable under the assay conditions. Ensure the temperature and pH are optimal and that the enzyme is kept on ice before being added to the reaction mixture.
Q4: I see precipitation in my cuvette during the assay. What should I do?
A4: Precipitation can be caused by poor solubility of one of the assay components at the concentration or in the buffer being used.
-
Check Solubility: Review the solubility information for all reagents, including your test compound. Thio-NAD+ is soluble in PBS (pH 7.2) at up to 10 mg/mL.
-
Buffer Composition: Components of the buffer could be causing precipitation. Try a different buffer system or adjust the ionic strength.
-
Compound Aggregation: The compound being tested may be aggregating at the concentration used. Try lowering its concentration.
Data Presentation
Table 1: Spectroscopic Properties of this compound and NADH
| Compound | Absorbance Maximum (λmax) | Molar Extinction Coefficient (ε) |
| This compound | ~398 nm | 11.9 x 10³ L·mol⁻¹·cm⁻¹ |
| NADH | ~340 nm | 6.22 x 10³ L·mol⁻¹·cm⁻¹ |
Table 2: Recommended Storage Conditions for Thio-NAD+/Thio-NADH
| Duration | Temperature | Conditions |
| Long-term | ≤ -20°C | Keep tightly stoppered, protected from light and moisture. |
| Short-term | 1 - 10°C | Permissible for transport/brief periods. |
| Stability | ≥ 6 months (lyophilized) | When stored at -20°C. |
| Stability | ≥ 4 years (Thio-NAD+) | When stored at -20°C. |
Experimental Protocols
Protocol 1: General Kinetic Assay Using this compound
This protocol describes a general procedure for measuring the activity of a dehydrogenase enzyme by monitoring the production of this compound at 398 nm. Concentrations should be optimized for each specific enzyme and substrate.
Materials:
-
Thio-NAD+ solution (prepare fresh in assay buffer)
-
Substrate solution
-
Enzyme preparation (keep on ice)
-
Assay Buffer (e.g., Tris-HCl, HEPES at optimal pH for the enzyme)
-
Spectrophotometer capable of reading at 398 nm
-
Cuvettes
Procedure:
-
Prepare Reaction Mixture: In a cuvette, prepare the reaction mixture by adding the assay buffer, Thio-NAD+ solution, and substrate solution. The final volume is typically 1 mL. Keep the total volume consistent across all assays.
-
Set up Spectrophotometer: Set the spectrophotometer to read absorbance at 398 nm and equilibrate the instrument.
-
Blank Measurement: Place the cuvette containing the reaction mixture (without the enzyme) into the spectrophotometer and zero the instrument. This will account for the absorbance of Thio-NAD+ and the substrate.
-
Initiate Reaction: To start the reaction, add a small, predetermined volume of the enzyme solution to the cuvette. Mix quickly but gently by inverting the cuvette with a piece of parafilm over the top.
-
Monitor Absorbance: Immediately place the cuvette back into the spectrophotometer and begin recording the absorbance at 398 nm over time (e.g., every 15-30 seconds for 3-5 minutes).
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the initial linear rate of the reaction (ΔAbs/min).
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min * Total Volume) / (ε * Light Path * Enzyme Volume) Where:
-
ΔAbs/min is the initial rate of absorbance change.
-
Total Volume is the final volume in the cuvette (in mL).
-
ε is the molar extinction coefficient for this compound (11.9 L·mmol⁻¹·cm⁻¹).
-
Light Path is the cuvette path length (typically 1 cm).
-
Enzyme Volume is the volume of enzyme added (in mL).
-
-
Protocol 2: Enzymatic Determination of Thio-NAD+ Purity
This protocol uses Alcohol Dehydrogenase (ADH) to determine the purity of a Thio-NAD+ sample by converting it to this compound.
Materials:
-
Thio-NAD+ solution (e.g., 0.448 mg/mL in water)
-
Tris-Ethanol Buffer (0.1 mol/L Tris, 2.4% Ethanol)
-
Alcohol Dehydrogenase (ADH) solution (e.g., 2 IU/mL)
Procedure:
-
Reaction Setup: In a cuvette, pipette 2.60 mL of Tris-Ethanol buffer and 0.25 mL of the Thio-NAD+ solution.
-
Initial Absorbance (Aa): Measure the absorbance at 398 nm. This is the initial absorbance before the enzymatic reaction.
-
Initiate Reaction: Add 0.15 mL of the ADH solution to the cuvette and mix.
-
Final Absorbance (Ab): Monitor the increase in absorbance at 398 nm until the reaction is complete and the reading is stable. This is the final absorbance.
-
Calculation: The purity can be calculated based on the change in absorbance and the theoretical maximum absorbance for that concentration. The change in absorbance (ΔA) corresponds to the amount of Thio-NAD+ converted to this compound.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Decision tree for troubleshooting common assay issues.
Caption: A typical dehydrogenase reaction using Thio-NAD+.
References
Thio-NADH stability in various buffer systems and pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Thio-NADH in various buffer systems and pH conditions. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from NADH?
This compound, or thionicotinamide adenine dinucleotide, is an analog of NADH where the nicotinamide group's carbonyl oxygen is replaced by a sulfur atom. This modification shifts the maximum absorbance wavelength from 340 nm for NADH to approximately 398 nm for this compound.[1][2] This spectral difference allows for its use in specific enzymatic assays where the absorbance of NADH might interfere.
Q2: What are the general recommendations for storing this compound?
For long-term storage, lyophilized this compound powder should be stored at -20°C and protected from light and humidity.[3][4][5] Once reconstituted, it is recommended to prepare fresh solutions for each experiment. If short-term storage of a solution is necessary, it should be kept on ice. For longer-term storage of solutions, aliquoting and freezing at -20°C or -80°C is advised to minimize freeze-thaw cycles.
Q3: How does pH affect the stability of this compound?
Based on studies of the closely related molecule NADH, this compound is expected to be most stable in slightly alkaline conditions (pH 7.5-8.5). Acidic conditions (pH < 7) lead to rapid degradation. Therefore, dissolving this compound in distilled water, which can be slightly acidic, is not recommended.
Q4: Which buffer system is recommended for experiments involving this compound?
Studies on NADH have shown that Tris buffer provides significantly better stability compared to phosphate or HEPES buffers. Phosphate buffers, in particular, have been shown to accelerate the degradation of NADH and are therefore not recommended for storing or running reactions with this compound for extended periods.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or no signal in this compound dependent assay | 1. Degradation of this compound: The solution may have been prepared in an inappropriate buffer (e.g., phosphate), at an incorrect pH, or stored improperly. | 1. Prepare fresh this compound solution in a recommended buffer such as Tris at a slightly alkaline pH (7.5-8.5). Keep the solution on ice during the experiment. |
| 2. Incorrect wavelength measurement: The spectrophotometer is not set to the correct wavelength for this compound (around 398 nm). | 2. Verify the absorbance maximum of your this compound solution and set the spectrophotometer accordingly. | |
| High background signal or inconsistent readings | 1. Spontaneous degradation: this compound can degrade over time, even under optimal conditions, leading to interfering byproducts. | 1. Use freshly prepared this compound solutions for each experiment. Minimize the time between solution preparation and use. |
| 2. Contamination of reagents: Buffers or other reagents may be contaminated. | 2. Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. | |
| Precipitate forms in this compound solution | 1. Low solubility at certain pH or high concentration: The concentration of this compound may be too high for the chosen buffer and pH. | 1. Ensure the this compound concentration is within its solubility limit for the specific buffer and pH. Gentle warming or vortexing may help, but avoid excessive heat. |
Quantitative Data on Stability
While direct quantitative stability data for this compound is limited, the following tables summarize the stability of its close analog, NADH, in different buffer systems and at different temperatures. This data provides a strong indication of the expected stability profile for this compound.
Table 1: NADH Degradation Rate in Various Buffers at 19°C (pH 8.5)
| Buffer System (50 mM) | Degradation Rate (µM/day) |
| Tris | 4 |
| HEPES | 18 |
| Phosphate | 23 |
| Data from a 43-day study. |
Table 2: NADH Degradation Rate in Various Buffers at 25°C (pH 8.5)
| Buffer System (50 mM) | Degradation Rate (µM/day) |
| Tris | 11 |
| HEPES | 51 |
| Phosphate | 34 |
| Data from a 43-day study. |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol is adapted from studies on NADH stability and can be used to determine the stability of this compound in your specific experimental conditions.
Objective: To determine the degradation rate of this compound in a specific buffer system and at a given pH and temperature.
Materials:
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This compound
-
Buffer of choice (e.g., Tris, HEPES, Phosphate) at the desired pH
-
Spectrophotometer capable of measuring absorbance at 398 nm
-
Temperature-controlled incubator or water bath
-
Cuvettes
Procedure:
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Prepare a stock solution of this compound: Dissolve lyophilized this compound in the chosen buffer to a final concentration of 1-2 mM.
-
Initial Absorbance Measurement (Time 0): Immediately after preparation, dilute an aliquot of the this compound stock solution in the same buffer to a final concentration suitable for spectrophotometric measurement (e.g., 100 µM). Measure the absorbance at 398 nm. This will be your initial reading.
-
Incubation: Store the stock this compound solution at the desired temperature in the dark.
-
Time-Point Measurements: At regular intervals (e.g., every 24 hours for several days), take an aliquot from the stock solution, dilute it in the same manner as in step 2, and measure the absorbance at 398 nm.
-
Data Analysis:
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Plot the absorbance at 398 nm versus time.
-
Calculate the concentration of this compound at each time point using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of this compound (approximately 11,300 M⁻¹cm⁻¹ at 398 nm), c is the concentration, and l is the path length of the cuvette.
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Determine the degradation rate by calculating the slope of the linear portion of the concentration versus time plot.
-
Visualizations
References
- 1. abcam.com [abcam.com]
- 2. Picosecond absorption spectroscopy of NADH, FMN and Rh-123, Res.&Disc. [photobiology.com]
- 3. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Creative Enzymes [creative-enzymes.com]
- 5. nadmed.com [nadmed.com]
Technical Support Center: Temperature Effects on Thio-NADH Stability and Enzyme Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thio-NADH in their experiments. The information is presented in a question-and-answer format to directly address common issues related to temperature effects on this compound stability and its impact on enzyme activity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term stability, this compound should be stored at or below -20°C.[1][2][3][4][5] For short-term handling, such as during transportation or experiment preparation, temperatures between 1°C and 10°C are permissible. It is also crucial to protect this compound from light and humidity.
Q2: How does temperature generally affect enzyme activity?
Temperature has a significant impact on enzyme activity. As temperature increases, the kinetic energy of both the enzyme and substrate molecules rises, leading to more frequent collisions and an increased reaction rate. However, each enzyme has an optimal temperature at which it functions most efficiently. Beyond this optimal temperature, the enzyme's structure begins to break down, a process known as denaturation, which leads to a rapid loss of activity.
Q3: Is this compound as stable as NADH at elevated temperatures?
Q4: Can I use a standard enzyme assay protocol with this compound at a temperature optimized for NADH?
While it may be a reasonable starting point, it is not guaranteed to be optimal. The substitution of NADH with this compound can alter the enzyme's kinetic properties, potentially shifting the optimal temperature for the reaction. It is recommended to empirically determine the optimal temperature for your specific enzyme and assay conditions when using this compound.
Troubleshooting Guide
Issue 1: No or low enzyme activity detected in a this compound coupled assay.
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Possible Cause: Degradation of this compound due to improper storage or handling.
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Solution: Ensure that this compound has been stored at -20°C and protected from light. Prepare fresh solutions of this compound for your experiments and keep them on ice.
-
-
Possible Cause: The assay temperature is too high, leading to this compound degradation or enzyme denaturation.
-
Solution: Verify the optimal temperature for your specific enzyme. If unknown, consider running the assay at a lower temperature (e.g., room temperature or 30°C) and then optimizing.
-
-
Possible Cause: The enzyme has low activity with this compound as a cofactor.
-
Solution: Confirm from literature or preliminary experiments that your enzyme of interest can efficiently utilize this compound. The kinetic parameters (Km and Vmax) may differ significantly from those with NADH.
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Issue 2: High background signal or rapid decrease in absorbance in the absence of enzyme.
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Possible Cause: Thermal degradation of this compound at the assay temperature.
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Solution: Run a control reaction containing all components except the enzyme at the assay temperature. A significant change in absorbance over time indicates this compound instability. If this is observed, lowering the assay temperature is recommended.
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-
Possible Cause: Presence of contaminants in the reaction mixture that react with this compound.
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Solution: Use high-purity reagents and water. Ensure that there are no interfering substances in your sample.
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Issue 3: Inconsistent or non-reproducible results.
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Possible Cause: Fluctuations in assay temperature.
-
Solution: Use a temperature-controlled spectrophotometer or water bath to maintain a constant and uniform temperature throughout the assay. Even small temperature variations can lead to significant changes in reaction rates.
-
-
Possible Cause: Inconsistent thawing and handling of this compound solutions.
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Solution: Thaw this compound solutions on ice and mix gently but thoroughly before use. Avoid repeated freeze-thaw cycles.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Additional Notes |
| Long-term Storage | ≤ -20°C | Protect from light and moisture. |
| Short-term Handling | 1 - 10°C | Avoid prolonged exposure to higher temperatures. |
Table 2: Thermal Stability of NADH in Solution (for reference)
| Temperature | Buffer | Half-life | Degradation Rate Constant (k) | Reference |
| 37°C | - | 34.5 hours | 0.0198 h⁻¹ | |
| 85°C | 50 mM Tris-HCl (pH 6.5) | 24.2 minutes | - | |
| 100°C | - | 0.3 hours (18 minutes) | 2.09 h⁻¹ |
Experimental Protocols
Protocol 1: Determining the Thermal Stability of this compound
This protocol allows for the assessment of this compound stability at a specific temperature.
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Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5). Determine the initial concentration by measuring the absorbance at its maximum wavelength (around 398 nm).
-
Incubation: Aliquot the this compound solution into separate tubes and incubate them at the desired test temperatures (e.g., 25°C, 37°C, 50°C) in a temperature-controlled water bath or incubator.
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Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each temperature condition.
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Absorbance Measurement: Immediately measure the absorbance of each aliquot at 398 nm.
-
Data Analysis: Plot the percentage of remaining this compound (calculated from the absorbance readings) against time for each temperature. From this data, the degradation rate constant and half-life can be determined.
Protocol 2: Enzyme Activity Assay Using this compound with Alcohol Dehydrogenase (ADH) - A General Template
This protocol is based on a standard assay for ADH and can be adapted for other enzymes.
-
Reagent Preparation:
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Assay Buffer: e.g., 0.1 M Tris-HCl, pH 7.5.
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Substrate Solution: e.g., 0.2 M Acetaldehyde in assay buffer.
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This compound Solution: Prepare a fresh solution of this compound in assay buffer (e.g., 0.4 mg/mL).
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Enzyme Solution: Prepare a suitable dilution of the enzyme (e.g., ADH, 1780 U/mL) in assay buffer. Keep on ice.
-
-
Assay Setup (for a 1 mL reaction volume in a cuvette):
-
Add 860 µL of the Acetaldehyde buffer to a cuvette.
-
Add 100 µL of the this compound solution.
-
Mix gently and incubate the cuvette at the desired temperature for 5 minutes to allow for temperature equilibration.
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-
Initiation of Reaction:
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Add 40 µL of the enzyme solution to the cuvette.
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Mix quickly by inverting the cuvette.
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-
Measurement:
-
Immediately start monitoring the decrease in absorbance at 398 nm over time using a spectrophotometer with temperature control.
-
-
Calculation of Enzyme Activity:
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Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.
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Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of this compound (approximately 11.9 x 10³ L·mol⁻¹·cm⁻¹ at 398 nm).
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Mandatory Visualization
Caption: Workflow for a typical enzyme assay using this compound, including key troubleshooting steps.
Caption: The relationship between temperature, enzyme stability, and this compound stability.
References
- 1. Thermal Shift Assay for Characterizing the Stability of RNA Helicases and Their Interaction with Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal Shift Assay for Characterizing the Stability of RNA Helicases and Their Interaction with Ligands | Springer Nature Experiments [experiments.springernature.com]
- 3. oycus.com [oycus.com]
- 4. oyceu.com [oyceu.com]
- 5. oyceu.com [oyceu.com]
Technical Support Center: Troubleshooting Interference in Thio-NADH Absorbance Assays
Welcome to the Technical Support Center for Thio-NADH Absorbance Assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in absorbance assays?
This compound (Thionicotinamide adenine dinucleotide, reduced form) is an analog of NADH. It is often used in enzymatic assays because its oxidized form, Thio-NAD+, can serve as a coenzyme for many dehydrogenases. The key advantage of using this compound is its distinct absorbance maximum, which is shifted to approximately 398-405 nm, compared to the 340 nm peak of NADH.[1] This shift to a longer wavelength can help to reduce interference from other molecules in the sample that absorb light in the 340 nm region.[2]
Q2: My baseline absorbance reading at ~400 nm is high before I even start the enzymatic reaction. What are the potential causes?
A high initial background absorbance can be attributed to several factors:
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Test Compound Interference: Many small molecules, particularly those in high-throughput screening (HTS) libraries, absorb light in the UV and visible spectrum, including the ~400 nm range.[2][3]
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Sample Components: Complex biological samples like cell lysates or tissue homogenates contain endogenous molecules that may absorb at the detection wavelength.[3]
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Particulate Matter: Precipitates or other particulates in the sample can cause light scattering, which presents as high absorbance.
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Reagent Contamination: Contamination in your buffers or reagents can also contribute to high background readings.
Q3: The absorbance of my this compound solution is unstable and decreases over time. What could be causing this?
Instability of this compound, similar to NADH, can be caused by several factors:
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pH: this compound is susceptible to degradation in acidic conditions. Maintaining a slightly alkaline pH (around 7.5 or higher) is recommended for better stability.
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Temperature: Elevated temperatures accelerate the degradation of this compound. It's advisable to keep this compound solutions on ice and prepare them fresh for each experiment.
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Buffer Composition: Certain buffers, like phosphate buffers, can catalyze the degradation of NADH and likely this compound as well. Buffers such as Tris or HEPES may offer greater stability.
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Light Exposure: this compound is light-sensitive. Solutions should be protected from light to prevent photodegradation.
Q4: I am observing inconsistent results between replicates. What are some common sources of variability?
High variability in assay results can obscure genuine findings. Common causes include:
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Pipetting Errors: Inaccurate or inconsistent liquid handling is a major source of variability. Ensure pipettes are properly calibrated and consider using automated liquid handlers for HTS applications.
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Temperature Gradients: Inconsistent temperatures across the microplate can lead to variations in enzyme activity. Ensure the plate is uniformly equilibrated to the desired temperature.
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Reagent Instability: If reagents, especially the enzyme or this compound, are degrading over the course of the experiment, this can lead to inconsistent results.
Troubleshooting Guides
Issue 1: High Background Absorbance
| Possible Cause | Recommended Solution |
| Test compound absorbance | Run a parallel control plate containing the test compounds and all assay components except the enzyme. Subtract the absorbance of these wells from the corresponding wells on the assay plate. |
| Sample matrix effects | Prepare a sample blank for each sample that includes all reagents except the enzyme or substrate to determine the inherent absorbance of the sample. |
| Light scattering | Centrifuge samples at high speed (>10,000 x g) for 10-15 minutes to pellet any precipitates before measuring the absorbance. |
| Contaminated reagents | Prepare fresh buffers and reagent solutions using high-purity water. Filter-sterilize buffers to remove microbial contaminants. |
Issue 2: Unstable Signal (Signal Decay)
| Possible Cause | Recommended Solution |
| This compound degradation | Prepare this compound solutions fresh for each experiment and store them on ice, protected from light. |
| Sub-optimal buffer pH | Ensure the assay buffer pH is in the optimal range for both enzyme activity and this compound stability (typically pH 7.5-8.8). |
| Inhibitory buffer components | Consider switching from a phosphate-based buffer to a Tris or HEPES buffer, where this compound may be more stable. |
Issue 3: Suspected Interference from Thiol-Containing Compounds
Thiol-containing reagents like Dithiothreitol (DTT) are common in enzyme assays to maintain a reducing environment. However, they can also interfere with absorbance readings or react with assay components.
| Observation | Troubleshooting Step |
| Increased absorbance in the absence of enzyme activity | Scan the absorbance spectrum of your assay buffer containing DTT to see if it contributes to the signal at ~400 nm. Oxidized DTT is known to absorb in the UV range. |
| Non-linear reaction progress curves | DTT can react with certain compounds, potentially altering their inhibitory properties or generating interfering byproducts. Consider if DTT is essential for your enzyme's activity. If so, maintain a consistent concentration across all wells. |
Data Presentation: Common Interferents
The following table summarizes common classes of compounds that can interfere with this compound absorbance assays and the rationale for their interference.
| Compound Class | Mechanism of Interference | Wavelength Range of Concern | Mitigation Strategy |
| Thiol-containing compounds (e.g., DTT, β-mercaptoethanol) | Can reduce Thio-NAD+ non-enzymatically or react with test compounds. Oxidized forms may also absorb light. | UV to near-UV | Include the same concentration of the thiol reagent in the blank. Test for direct reactivity with Thio-NAD+. |
| Flavonoids and other natural products | Many have intrinsic color or absorb in the UV-visible range. | Broad (UV-Vis) | Screen compounds for absorbance at the assay wavelength in the absence of the enzyme. |
| Quinones | Can redox cycle, leading to non-enzymatic this compound consumption or production. | UV-Vis | Perform counter-screens to identify redox-cycling compounds. |
| Imidazole | Often used in protein purification, it can interfere with some enzymatic assays and may increase absorbance. | Near UV | Remove imidazole from the final enzyme preparation through dialysis or buffer exchange. |
Experimental Protocols
Protocol 1: General Enzyme Kinetic Assay using this compound
This protocol provides a general framework for measuring the activity of a dehydrogenase enzyme. Concentrations of enzyme, substrate, and Thio-NAD+ should be optimized for each specific system.
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Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl or HEPES, pH 8.0.
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Thio-NAD+ Stock Solution: Prepare a 10 mM stock solution in the assay buffer. Store on ice and protected from light.
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Substrate Stock Solution: Prepare a stock solution of the enzyme's substrate at a concentration at least 10-fold higher than the final desired concentration.
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Enzyme Solution: Prepare a dilution of the enzyme in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the desired assay duration.
-
-
Assay Procedure (96-well plate format):
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To each well, add:
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Assay Buffer to a final volume of 200 µL.
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Thio-NAD+ to a final concentration of 0.5 mM.
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Substrate to its desired final concentration.
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-
Include control wells:
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No-enzyme control: All components except the enzyme.
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No-substrate control: All components except the substrate.
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-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
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Initiate the reaction by adding the enzyme solution to all wells except the no-enzyme controls.
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Immediately place the plate in a microplate reader and begin measuring the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
-
Data Analysis:
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Subtract the absorbance of the no-enzyme control from all other readings.
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Plot absorbance at 400 nm versus time.
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The initial velocity of the reaction is the slope of the linear portion of this curve.
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Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for this compound at 398 nm is approximately 11,900 L·mol⁻¹·cm⁻¹.
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Visualizations
Caption: Experimental workflow for a this compound absorbance assay.
Caption: Troubleshooting decision tree for this compound assays.
Caption: Generalized dehydrogenase reaction monitored by this compound.
References
Minimizing background signal in Thio-NADH fluorescence measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background signals in Thio-NADH fluorescence measurements.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: this compound (sNADH) has an excitation maximum around 398 nm and an emission maximum at approximately 510 nm in its free form.[1] However, upon binding to certain enzymes, the fluorescence emission can be significantly enhanced and may experience a blue shift of up to 40 nm.[1] It is recommended to perform a preliminary wavelength scan for your specific enzyme system to determine the optimal settings.
Q2: Why is my background fluorescence high even without the enzyme?
A2: High background fluorescence in the absence of an enzyme can stem from several sources:
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Contaminated Reagents: Buffers, water, or stock solutions may be contaminated with fluorescent impurities.
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Autofluorescence of Assay Components: Some assay components or even the microplate itself may exhibit intrinsic fluorescence at the measurement wavelengths.
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Sample Autofluorescence: If you are using complex biological samples, endogenous molecules may fluoresce.[2]
Q3: How does the fluorescence of this compound compare to that of NADH?
A3: this compound and NADH have distinct spectral properties. NADH is typically excited between 320-380 nm and emits around 420-480 nm.[3] In contrast, this compound is excited at a longer wavelength (around 398 nm) and emits at a longer wavelength (around 510 nm).[1] Free this compound has a very low quantum yield, meaning its fluorescence is weak, but it can be dramatically enhanced upon binding to an enzyme.
Q4: What is the "inner filter effect" and how can it affect my measurements?
A4: The inner filter effect occurs when a substance in the sample absorbs either the excitation light or the emitted fluorescence, leading to an apparent decrease in signal. This can be caused by high concentrations of this compound itself, other chromophores in the sample, or turbidity. It is important to distinguish this from true quenching of fluorescence.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound fluorescence experiments.
Issue 1: High Background Signal
| Possible Cause | Recommended Solution |
| Contaminated Buffers and Reagents | • Prepare all buffers with high-purity, fluorescence-free water and reagents.• Prepare fresh buffers for each experiment.• Filter buffers through a 0.22 µm filter to remove particulate matter. |
| Autofluorescence from Microplate | • Use black, opaque microplates with clear bottoms, which are specifically designed for fluorescence assays to minimize well-to-well crosstalk and background. |
| Sample Autofluorescence | • Include a "sample blank" control containing your sample but without the assay-specific reagents to measure and subtract the inherent sample fluorescence. |
| Non-specific Binding | • If applicable to your assay design, ensure proper blocking steps are included to prevent non-specific binding of fluorescent components. |
Issue 2: Low or No Signal
| Possible Cause | Recommended Solution |
| Incorrect Wavelength Settings | • Confirm the excitation and emission wavelengths on your fluorometer are set correctly for this compound (Ex: ~398 nm, Em: ~510 nm).• Perform a wavelength scan to find the optimal settings for your specific assay conditions. |
| Enzyme Inactivity | • Ensure the enzyme is stored correctly and has not lost activity.• Run a positive control with a known active enzyme.• Optimize enzyme concentration; too little enzyme will result in a weak signal. |
| Sub-optimal Assay Conditions | • Optimize the pH and temperature of your assay buffer, as enzyme activity is highly dependent on these factors.• Ensure all assay components are at the correct final concentrations. |
| This compound Degradation | • Prepare this compound solutions fresh and protect them from light to prevent photodegradation. |
Issue 3: Signal Instability or Drift
| Possible Cause | Recommended Solution |
| Photobleaching | • Reduce the excitation light intensity or the exposure time.• Use a plate reader that takes readings from the bottom to minimize exposure of the sample surface. |
| Temperature Fluctuations | • Allow all reagents and the microplate to equilibrate to the assay temperature before starting the measurement.• Use a temperature-controlled plate reader. |
| Enzyme Instability | • Check the stability of your enzyme under the assay conditions over the measurement time course. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and NADH fluorescence measurements.
Table 1: Spectral Properties of this compound and NADH
| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) | Key Characteristics |
| This compound (sNADH) | ~398 | ~510 (free form) | Very low quantum yield in free form; fluorescence is significantly enhanced upon enzyme binding. |
| NADH | 320 - 380 | 420 - 480 | Fluorescence is enhanced upon binding to dehydrogenases. |
Table 2: Common Interfering Substances in Enzyme Assays
| Substance | Concentration to Avoid | Effect |
| EDTA | >0.5 mM | Can chelate metal ions required for enzyme activity. |
| Ascorbic Acid | >0.2% | Can act as a reducing agent and interfere with redox reactions. |
| SDS | >0.2% | Can denature enzymes. |
| Sodium Azide | >0.2% | Can inhibit peroxidase activity if used in a coupled assay. |
| Tween-20 | >1% | High concentrations can interfere with some enzyme assays. |
Note: The specific concentrations to avoid may vary depending on the enzyme and assay conditions.
Experimental Protocols & Workflows
Protocol: General this compound Fluorescence-Based Enzyme Assay
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Reagent Preparation:
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Prepare a concentrated stock solution of Thio-NAD+ in a suitable buffer (e.g., Tris-HCl or HEPES) at the desired pH.
-
Prepare a stock solution of the substrate for the enzyme of interest.
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Prepare a stock solution of the enzyme in an appropriate buffer. Keep on ice.
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Prepare the assay buffer with all necessary co-factors, ensuring the final pH and ionic strength are optimal for the enzyme.
-
-
Assay Setup:
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In a 96-well black, clear-bottom microplate, add the assay buffer.
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Add the Thio-NAD+ and substrate to each well to their final desired concentrations.
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Include the following controls:
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No-Enzyme Control: Contains all components except the enzyme to determine the background fluorescence.
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No-Substrate Control: Contains all components except the substrate to check for any non-specific enzyme activity.
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Positive Control: A reaction with a known active enzyme.
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Blank: Contains only the assay buffer.
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-
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Reaction Initiation and Measurement:
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Equilibrate the plate to the desired assay temperature (e.g., 25°C or 37°C).
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Initiate the reaction by adding the enzyme to each well.
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Immediately place the plate in a fluorescence microplate reader.
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Measure the fluorescence at an excitation wavelength of ~398 nm and an emission wavelength of ~510 nm.
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Take kinetic readings at regular intervals for a specified period.
-
-
Data Analysis:
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Subtract the background fluorescence (from the no-enzyme control) from all readings.
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Plot the fluorescence intensity versus time.
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The initial rate of the reaction is determined from the linear portion of the curve.
-
Workflow for Troubleshooting High Background Fluorescence
References
- 1. Fluorescence properties of reduced thionicotinamide--adenine dinucleotide and of its complex with octopine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Characterization of NADH fluorescence properties under one-photon excitation with respect to temperature, pH, and binding to lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Thio-NADH degradation products and their impact on assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Thio-NADH (Thionicotinamide Adenine Dinucleotide, reduced form) in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in enzymatic assays?
This compound is a structural analog of β-Nicotinamide Adenine Dinucleotide (NADH). It functions as a coenzyme in various enzymatic reactions. A key feature of this compound is its distinct absorbance maximum at approximately 398-405 nm, which differs from the 340 nm absorbance maximum of NADH. This property allows for its use in assays where the absorbance of other components might interfere with measurements at 340 nm.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it is crucial to adhere to proper storage conditions. Lyophilized powder should be stored at -20°C in a dark, dry environment. Once reconstituted in a buffer, the solution should be prepared fresh for each experiment and kept on ice, protected from light. Avoid using phosphate buffers, as they can accelerate the degradation of NADH and likely this compound as well. Alkaline conditions (pH > 7.5) and low temperatures generally improve the stability of the reduced coenzyme in solution.
Q3: What are the known degradation products of this compound?
While specific studies on the degradation products of this compound are not extensively documented in readily available literature, it is widely understood to undergo a degradation pathway similar to that of NADH. The primary degradation mechanism for NADH is the hydrolysis of the glycosidic bond linking the nicotinamide ring to the ribose sugar. This results in the formation of ADP-ribose and nicotinamide. It is therefore highly probable that the degradation of this compound yields ADP-ribose and thionicotinamide .
This compound Degradation Pathway
Caption: Postulated degradation pathway of this compound via hydrolysis.
Troubleshooting Guides
Issue 1: High Background Absorbance in the Assay
Symptoms: The initial absorbance reading of the reaction mixture (before the addition of the enzyme or substrate that initiates the reaction) is significantly higher than expected.
Possible Causes and Solutions:
| Cause | Solution |
| Intrinsic Absorbance of Sample Components: Your sample may contain molecules that absorb light at or near 398 nm. | Run a "sample blank" control containing all reaction components except the enzyme. Subtract the absorbance of this blank from your sample readings. |
| Particulate Matter: Precipitates or other particulates in the sample can cause light scattering, leading to artificially high absorbance readings. | Clarify your samples by centrifugation at >10,000 x g for 10-15 minutes and use the supernatant for the assay. |
| Contaminated Reagents: Buffers or other reagents may be contaminated with substances that absorb at the assay wavelength. | Prepare fresh buffers and solutions using high-purity water. |
| This compound Degradation: Spontaneous degradation of this compound in the stock solution or reaction mixture can lead to the formation of products that may absorb at the assay wavelength. | Prepare this compound solutions fresh before each experiment. Store the stock solution in small aliquots at -20°C and avoid repeated freeze-thaw cycles. Keep the reconstituted solution on ice and protected from light. |
Issue 2: Drifting or Unstable Baseline Absorbance
Symptoms: The absorbance of the control reaction (without enzyme or with an inhibitor) changes over time.
Possible Causes and Solutions:
| Cause | Solution |
| Temperature Fluctuations: Changes in the temperature of the reaction mixture can affect the absorbance reading. | Ensure that all reagents and the spectrophotometer are equilibrated to the assay temperature before starting the measurement. |
| Non-enzymatic Reaction: The substrate or other components in the reaction mixture might be unstable and undergo a slow, non-enzymatic reaction that alters absorbance. | Run a control reaction without the enzyme to monitor the stability of all other components. |
| This compound Instability: The this compound itself may be degrading during the course of the assay, leading to a decrease in absorbance at 398 nm. | Optimize the assay conditions to minimize the assay time. Ensure the pH of the buffer is slightly alkaline (pH 7.5-8.5) and avoid buffers known to accelerate degradation (e.g., phosphate). |
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting common issues in this compound based assays.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molar Extinction Coefficient of this compound at 398 nm | 11,900 L·mol⁻¹·cm⁻¹ | [1] |
| Absorbance Maximum of this compound | ~398-405 nm | [1][2] |
| Recommended Storage of Lyophilized Powder | -20°C, dark and dry | |
| Recommended Storage of Reconstituted Solution | Prepare fresh, keep on ice, protected from light |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitute the powder in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5) to a desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex to dissolve the powder completely.
-
Keep the stock solution on ice and protected from light during use.
-
For storage, aliquot the stock solution into single-use volumes and store at -20°C for short-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Enzymatic Assay for Purity Determination of Thio-NAD⁺ using Alcohol Dehydrogenase (ADH)
This protocol is adapted from a supplier's technical data sheet and is intended to determine the purity of the oxidized form, Thio-NAD⁺.[1]
Reagents:
-
Tris-EtOH buffer (0.1 mol/L Tris, 2.4% Ethanol)
-
Thio-NAD⁺ solution (0.448 mg/mL in water or a suitable buffer)
-
Alcohol Dehydrogenase (ADH) solution (2 IU/mL)
Procedure:
-
Pipette 2.60 mL of Tris-EtOH buffer into a cuvette.
-
Add 0.25 mL of the Thio-NAD⁺ solution.
-
Measure the initial absorbance at 398 nm (Aa).
-
Add 0.15 mL of the ADH solution to initiate the reaction.
-
Monitor the increase in absorbance at 398 nm until the reaction is complete (Ab).
-
A further addition of 0.15 mL of ADH can be made to ensure the reaction has gone to completion (Ac).
Calculation of Purity:
The purity of Thio-NAD⁺ can be calculated using the following formula, which is based on the Beer-Lambert law and the molar extinction coefficient of this compound:
Purity (%) = [ (ΔA * V * MW) / (ε * d * v * s) ] * 100
Where:
-
ΔA = Change in absorbance (Ab - Aa)
-
V = Total volume of the reaction mixture (in mL)
-
MW = Molecular weight of Thio-NAD⁺ (e.g., 679.5 g/mol )
-
ε = Molar extinction coefficient of this compound at 398 nm (11,900 L·mol⁻¹·cm⁻¹)
-
d = Light path length of the cuvette (typically 1 cm)
-
v = Volume of the Thio-NAD⁺ sample (in mL)
-
s = Concentration of the Thio-NAD⁺ sample (in g/L)
This technical support guide provides a starting point for addressing common issues encountered when using this compound in enzymatic assays. For more specific problems, it is always recommended to consult the manufacturer's instructions for your specific reagents and enzyme.
References
Enzyme purity requirements for accurate Thio-NADH assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Thio-NADH based enzymatic assays. It is designed for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background absorbance in a this compound assay?
A1: High background absorbance in a this compound assay can stem from several sources. One common cause is the presence of interfering substances in the sample itself that absorb light near the 400 nm wavelength of this compound. Complex biological samples like cell lysates or tissue homogenates are particularly prone to this issue. Additionally, contamination in reagents or buffers can contribute to elevated initial absorbance readings. It is also crucial to consider the intrinsic absorbance of any test compounds being screened, as they may interfere with the assay signal.
Q2: How can I be sure that the enzyme I am using is pure enough for an accurate this compound assay?
A2: Enzymatic purity is critical for the accuracy of any enzyme assay.[1] For this compound assays, it is essential to verify that the observed activity is solely from the enzyme of interest. Contaminating enzymes can lead to competing reactions that either consume this compound or the substrate, leading to inaccurate kinetic measurements. You can assess enzyme purity through methods like SDS-PAGE to check for mass purity and by performing inhibitor-based or substrate-based studies to confirm enzymatic purity.[1] Each new batch of enzyme should be tested for its specific activity to ensure consistency between experiments.[1]
Q3: My this compound signal is unstable and decreases over time, even in my control wells. What could be the reason?
A3: The stability of this compound, similar to NADH, can be influenced by the assay conditions. Instability can be caused by factors such as acidic pH, elevated temperatures, and certain buffer components. To mitigate this, ensure your assay buffer has a slightly alkaline pH (around 7.5) and avoid prolonged incubations at high temperatures unless required by the specific enzyme's optimal conditions. It is also advisable to prepare this compound solutions fresh for each experiment and keep them on ice.
Q4: What are some common contaminants in commercial dehydrogenase preparations that can interfere with my this compound assay?
A4: Commercial enzyme preparations can sometimes contain contaminating activities that may interfere with your assay. For dehydrogenases, common contaminants could include other dehydrogenases with overlapping substrate specificities or phosphatases that might dephosphorylate a substrate or product, altering the reaction kinetics. For instance, commercial preparations of alanine dehydrogenase have been found to be contaminated with activity towards branched-chain amino acids. It is also important to be aware of non-enzymatic contaminants in reagents, such as inhibitors that may be present in NADH preparations.
Troubleshooting Guides
Issue 1: High Background Absorbance
| Possible Cause | Troubleshooting Step |
| Sample Interference | Run a sample blank containing all reaction components except the enzyme to determine the intrinsic absorbance of your sample. If high, consider sample purification steps like dialysis or size-exclusion chromatography. |
| Reagent Contamination | Prepare fresh buffers and reagent solutions using high-purity water. Test individual reagents for absorbance at the detection wavelength. |
| Test Compound Interference | If screening compounds, measure their absorbance at 400 nm at the final assay concentration in the absence of the enzyme. Subtract this value from the assay readings. |
| Light Scattering | If samples are turbid, centrifuge them at high speed to pellet any particulate matter before measuring the absorbance of the supernatant. |
Issue 2: Non-linear or Inconsistent Reaction Rates
| Possible Cause | Troubleshooting Step |
| Enzyme Instability | Ensure proper enzyme storage and handling. Avoid repeated freeze-thaw cycles and keep the enzyme on ice during experiment setup. Add the enzyme to the reaction mixture last. |
| Sub-optimal Enzyme Concentration | Titrate the enzyme concentration to find a range that yields a linear reaction rate for the desired duration of the assay. |
| Substrate Depletion | Ensure that the substrate concentration is not limiting during the initial rate measurement. The substrate concentration should ideally be at or above the Michaelis constant (Km) of the enzyme. |
| Presence of Contaminating Enzymes | Verify the purity of your enzyme preparation. If contamination is suspected, try a different batch or source of the enzyme. Consider adding specific inhibitors for suspected contaminating activities if they are known and do not affect your enzyme of interest. |
Issue 3: Low or No Signal
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | Check the enzyme's specific activity. If it's a new batch, validate its activity with a known positive control substrate. Ensure the storage conditions have not compromised the enzyme's integrity. |
| Incorrect Assay Conditions | Verify the pH, temperature, and buffer composition are optimal for your specific enzyme. |
| Incorrect Wavelength Setting | Ensure your spectrophotometer is set to measure the absorbance maximum of this compound, which is around 400 nm. |
| Problem with Thio-NAD+ or other reagents | Check the quality and concentration of your Thio-NAD+ stock solution. Prepare fresh solutions if there is any doubt about their stability. |
Quantitative Data on the Impact of Enzyme Impurities
The presence of impurities in an enzyme preparation can significantly affect the kinetic parameters of a this compound assay. The following tables summarize the potential impact of impurities on the Michaelis-Menten constant (Kt) and the inhibitory constant (Ki).
Table 1: Impact of Impurity on the Apparent Michaelis-Menten Constant (Kt)
| Impurity Potency (Ki of impurity) | Impurity Level (% mole fraction) | Bias in Kt Estimation |
| 10-fold more potent than substrate (Kt/Ki = 10) | 2.5% | Can cause a significant reduction in the apparent Kt. |
| 100-fold more potent than substrate (Kt/Ki = 100) | 0.25% | Can lead to a 20% bias in the Kt value. |
| Equal or less potent than substrate (Kt/Ki ≤ 1) | up to 10% | No significant bias in the Kt is expected. |
Table 2: Impact of Impurity on the Apparent Inhibitory Constant (Ki)
| Impurity Potency (Kj of impurity) | Impurity Level (% mole fraction) | Bias in Ki Estimation |
| 10-fold more potent than the inhibitor (Ki/Kj = 10) | > 1% | Can cause the test compound to appear more potent (reduced apparent Ki). |
| Equal potency to the inhibitor (Ki/Kj = 1) | up to 10% | No significant bias in the Ki is expected. |
| Less potent than the inhibitor (Ki/Kj < 1) | up to 10% | No significant bias in the Ki is expected. |
Experimental Protocols
Detailed Methodology for a Standard this compound Assay using Alcohol Dehydrogenase (ADH)
This protocol describes a continuous spectrophotometric rate determination for ADH activity by monitoring the increase in absorbance at 400 nm due to the formation of this compound.
Materials:
-
Alcohol Dehydrogenase (ADH) of high purity
-
Ethanol (substrate)
-
Thio-Nicotinamide Adenine Dinucleotide (Thio-NAD+)
-
Assay Buffer (e.g., 50 mM Sodium Pyrophosphate, pH 8.8)
-
Spectrophotometer capable of reading at 400 nm
-
Cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Thio-NAD+ in the assay buffer. The final concentration in the assay should be optimized but is typically in the range of 0.5-2 mM.
-
Prepare a stock solution of ethanol in the assay buffer. The final concentration should be saturating (typically >10 times the Km for ethanol).
-
Prepare a working solution of ADH in a suitable diluent (e.g., cold 10 mM sodium phosphate buffer, pH 7.5, containing 0.1% BSA). The final concentration should be determined empirically to give a linear rate of absorbance change over a few minutes.
-
-
Assay Setup:
-
In a cuvette, add the assay buffer, Thio-NAD+ solution, and ethanol solution.
-
Mix gently by inversion and place the cuvette in the spectrophotometer to equilibrate to the desired temperature (e.g., 25°C).
-
Establish a baseline reading at 400 nm.
-
-
Initiate the Reaction:
-
Add the ADH working solution to the cuvette to start the reaction.
-
Immediately mix by inversion and start recording the absorbance at 400 nm for a defined period (e.g., 3-5 minutes).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA400/min) from the initial linear portion of the reaction curve.
-
The activity of the enzyme can be calculated using the Beer-Lambert law (Activity = (ΔA400/min * Total Volume) / (ε * Path Length * Enzyme Volume)), where ε is the molar extinction coefficient of this compound at 400 nm.
-
Protocol for Validating Enzyme Purity
-
SDS-PAGE Analysis:
-
Run the enzyme preparation on an SDS-polyacrylamide gel.
-
Stain the gel with a protein stain (e.g., Coomassie Blue or silver stain).
-
Assess the mass purity by observing the number and intensity of protein bands. A highly pure preparation should show a single, prominent band at the expected molecular weight.
-
-
Specific Activity Measurement:
-
Determine the protein concentration of your enzyme stock using a standard method (e.g., Bradford assay).
-
Measure the enzyme activity as described in the this compound assay protocol.
-
Calculate the specific activity (Units/mg of protein).
-
Compare the specific activity of different batches or with the manufacturer's specifications to ensure consistency.
-
-
Inhibitor Analysis:
-
Use a known specific inhibitor of your enzyme.
-
If the activity is completely or near-completely abolished by the specific inhibitor, it provides strong evidence for enzymatic purity.
-
Visualizations
Caption: Workflow for a typical this compound spectrophotometric enzyme assay.
Caption: A logical troubleshooting workflow for inaccurate this compound assay results.
References
Technical Support Center: Correcting for Interfering Substances in Biological Samples
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the effects of interfering substances in your biological samples.
FAQs: Quick Answers to Common Problems
Q1: What are interfering substances in biological samples?
Interfering substances are endogenous or exogenous molecules present in a sample that can alter the accurate measurement of an analyte.[1][2][3] Endogenous substances originate from within the patient, such as hemoglobin from hemolyzed samples, bilirubin, lipids, and antibodies.[1][2] Exogenous substances are introduced from external sources, including medications, anticoagulants, and contaminants from collection tubes or handling.
Q2: How do I know if my sample is affected by interference?
Suspect interference if you observe:
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Results that are inconsistent with the patient's clinical presentation.
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A lack of linearity upon serial dilution of the sample.
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Discrepant results when the same analyte is measured using different analytical methods.
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Results that are flagged by your automated analyzer for potential interference (e.g., high hemolysis, icterus, or lipemia indices).
Q3: What are the most common types of interfering substances?
The most frequently encountered interfering substances include:
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Hemolysis: The release of hemoglobin and other intracellular components from red blood cells.
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Icterus: High levels of bilirubin in the sample.
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Lipemia: A high concentration of lipids, giving the sample a turbid appearance.
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Heterophile Antibodies, Human Anti-Mouse Antibodies (HAMA), and Rheumatoid Factor (RF): Endogenous antibodies that can cross-react with assay components, particularly in immunoassays.
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Drugs and their metabolites: Medications taken by the patient can interfere with analytical methods.
Troubleshooting Guides
This section provides systematic approaches to identifying and correcting for specific types of interference.
Troubleshooting Workflow for Suspected Interference
If you suspect interference in your assay, follow this general workflow to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting suspected analytical interference.
Guide 1: Hemolysis, Icterus, and Lipemia (HIL) Interference
Issue: Falsely elevated or decreased results due to colored compounds (hemoglobin, bilirubin) or turbidity (lipids).
Quantitative Data on HIL Interference
The following tables summarize the approximate interference thresholds for common analytes. Note that these values can vary depending on the specific assay and analytical platform.
Table 1: Hemolysis Interference Thresholds
| Analyte | Hemoglobin Concentration Causing Significant Interference | Effect on Result |
| Lactate Dehydrogenase (LDH) | > 0.11 g/L | Positive |
| Aspartate Aminotransferase (AST) | > 2.18 g/L | Positive |
| Potassium | > 1 g/L | Positive |
| Total Bilirubin | > 1 g/L | Negative |
| C-peptide | 0.3 - 20 g/L | Varies |
| Estradiol | 0.3 - 20 g/L | Varies |
| Insulin | 0.3 - 20 g/L | Varies |
| Vitamin B12 | 0.3 - 20 g/L | Varies |
Data compiled from multiple sources, including references.
Table 2: Icterus Interference Thresholds
| Analyte | Bilirubin Concentration Causing Significant Interference | Effect on Result |
| Creatinine | >15 mg/dL | Negative |
| Total Protein | >10 mg/dL | Negative |
| Cholesterol | 50 - 1,044 µmol/L | Negative |
| Free T3 | 50 - 1,044 µmol/L | Varies |
| BNP | 50 - 1,044 µmol/L | Varies |
Data compiled from multiple sources, including references.
Table 3: Lipemia Interference Thresholds
| Analyte | Triglyceride Concentration Causing Significant Interference | Effect on Result |
| Progesterone | > 9.58 mmol/L | Negative |
| 25-OH Vitamin D | > 10.66 mmol/L | Negative |
| Testosterone | > 18.81 mmol/L | Negative |
| Estradiol | > 35.82 mmol/L | Negative |
| BNP | 0.8 - 10 mmol/L | Varies |
| Serum Folate | 0.8 - 10 mmol/L | Varies |
Data compiled from multiple sources, including references.
Guide 2: Antibody-Based Interference
Issue: False positive or negative results in immunoassays due to cross-linking of reagent antibodies by endogenous antibodies like heterophile antibodies, HAMA, or rheumatoid factor.
Troubleshooting Antibody Interference
Caption: A workflow for identifying and mitigating antibody-based interference.
Guide 3: Drug Interference
Issue: Certain drugs or their metabolites can interfere with assays through various mechanisms, including cross-reactivity with antibodies or interference with the detection system.
Commonly Interfering Drugs
Table 4: Examples of Drug Interference
| Drug | Affected Analyte(s) | Mechanism/Effect |
| Sulfasalazine | Ammonia, AST, ALT | Analytical interference, may produce no result or decreased results. |
| N-Acetyl Cysteine | Creatinine (Enzymatic) | Analytical interference, can lead to decreased results at concentrations >333mg/L. |
| Levodopa | Creatinine, Fructosamine, Uric Acid | Analytical interference, typically causing decreased results. |
| Rifampicin | Creatinine, Total Bilirubin, Theophylline | Analytical interference, can lead to decreased or altered results. |
| Fulvestrant | Estradiol | Cross-reactivity in immunoassays, should not be used for monitoring estradiol levels. |
| Ibuprofen | Rheumatoid Factor | Analytical interference in some assays. |
This is not an exhaustive list. Always consult assay-specific documentation for known interfering substances.
Experimental Protocols
Protocol 1: Serial Dilution for Interference Testing
Objective: To assess the linearity of analyte recovery in a sample, which can indicate the presence of an interfering substance.
Methodology:
-
Sample Preparation: Prepare a series of dilutions of the patient sample (e.g., 1:2, 1:4, 1:8, 1:16) using an appropriate diluent as specified by the assay manufacturer.
-
Assay: Analyze the neat (undiluted) sample and each dilution according to the standard assay procedure.
-
Calculation:
-
For each dilution, multiply the measured concentration by the dilution factor to obtain the corrected concentration.
-
Corrected Concentration = Measured Concentration x Dilution Factor
-
-
Interpretation:
-
Linear Recovery: If the corrected concentrations are consistent across the dilution series, interference is unlikely.
-
Non-Linear Recovery: A significant deviation or trend in the corrected concentrations suggests the presence of an interfering substance. Often, the interference is diluted out at higher dilutions, and the corrected concentrations will plateau.
-
Protocol 2: Spike and Recovery
Objective: To determine if the sample matrix is interfering with the accurate detection of the analyte.
Methodology:
-
Sample Preparation:
-
Neat Sample: The patient sample without any additions.
-
Spiked Sample: A known amount of the analyte standard is added ("spiked") into an aliquot of the patient sample. The final concentration should ideally be in the mid-range of the standard curve.
-
Control Spike: The same amount of analyte standard is spiked into the assay diluent or a known negative control matrix.
-
-
Assay: Analyze the neat sample, spiked sample, and control spike.
-
Calculation:
-
% Recovery = [(Measured Concentration in Spiked Sample - Measured Concentration in Neat Sample) / Known Concentration of Spike] x 100
-
-
Interpretation:
-
An acceptable recovery is typically between 80-120%.
-
Low Recovery (<80%): Suggests that a component in the sample matrix is suppressing the signal.
-
High Recovery (>120%): Suggests that a component in the sample matrix is enhancing the signal.
-
Protocol 3: Paired-Difference Study
Objective: To quantify the effect of a potential interfering substance. This is a common method used in validation studies.
Methodology:
-
Sample Preparation:
-
Control Sample: An aliquot of a base sample pool.
-
Test Sample: An aliquot of the same base sample pool spiked with a known concentration of the potential interfering substance.
-
-
Assay: Measure the analyte concentration in both the control and test samples multiple times to ensure precision.
-
Calculation:
-
Interference = Mean Concentration of Test Sample - Mean Concentration of Control Sample
-
-
Interpretation: The calculated interference is compared against predefined acceptance limits to determine if it is clinically significant.
Protocol 4: Use of Heterophile Blocking Tubes (HBT)
Objective: To neutralize interference from heterophilic antibodies.
Methodology:
-
Sample Treatment:
-
Pipette the patient sample (typically 500 µL) into a Heterophile Blocking Tube (HBT).
-
Cap the tube and mix by inverting several times.
-
Incubate at room temperature for the time specified by the manufacturer (e.g., 1 hour).
-
-
Assay: Analyze the treated sample.
-
Interpretation:
-
Compare the result from the HBT-treated sample to the result from the untreated sample.
-
A significant difference in the results indicates the presence of heterophilic antibody interference.
-
References
Shelf life and proper storage of Thio-NADH solutions
This technical support center provides guidance on the shelf life, proper storage, and troubleshooting for Thio-NADH solutions to support researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound powder?
A1: Lyophilized this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it is generally stable for at least 6 months[1].
Q2: How should I prepare a this compound solution?
A2: To prepare a this compound solution, it is recommended to dissolve the lyophilized powder in a buffer solution, such as Tris-HCl (e.g., 10 mM)[2][3]. Avoid using water alone, as it can be slightly acidic and accelerate degradation. For maximum recovery, centrifuge the vial before opening to ensure all the powder is at the bottom[1].
Q3: What is the shelf life of a this compound solution?
A3: The stability of this compound in solution is dependent on the storage temperature, pH, and buffer composition. For prolonged storage, it is recommended to keep the solution at -20°C[2]. At this temperature, it can be stable for an extended period. For short-term storage (a few days), refrigeration at 2-8°C is acceptable. However, for optimal performance, it is best to prepare the solution fresh before each experiment.
Q4: What factors can affect the stability of this compound solutions?
A4: Several factors can impact the stability of this compound solutions:
-
Temperature: Higher temperatures accelerate the degradation of this compound.
-
pH: this compound is more stable in slightly alkaline conditions. Acidic conditions can lead to rapid degradation.
-
Light: this compound is light-sensitive, and exposure to light can cause degradation. Solutions should be stored in amber vials or protected from light.
-
Buffer Composition: Certain buffers, like phosphate buffers, have been shown to accelerate the degradation of NADH and should be used with caution. Tris and PIPES buffers are generally better choices for maintaining stability.
-
Oxidation: this compound can be oxidized to Thio-NAD+. This can be minimized by using de-gassed buffers and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Data Presentation: Stability of NADH Solutions
While specific quantitative data for this compound is limited in publicly available literature, the stability of NADH provides a close approximation. The following tables summarize the stability of NADH solutions under various conditions.
Table 1: Effect of Buffer and Temperature on NADH Degradation Rate (at pH 8.5)
| Buffer (50 mM) | Temperature | Degradation Rate (µM/day) | % Remaining after 40 days |
| Tris | 19°C | 4 | >90% |
| Tris | 25°C | 11 | ~75% |
| HEPES | 19°C | 18 | ~60% |
| HEPES | 25°C | 51 | <30% |
| Sodium Phosphate | 19°C | 23 | <50% |
| Sodium Phosphate | 25°C | 34 | <40% |
Table 2: General Recommendations for Storage of this compound Solutions
| Storage Duration | Temperature | Container | Buffer Recommendation | pH |
| Long-term (weeks to months) | -20°C or below | Tightly sealed, amber vials | Tris-HCl (e.g., 10-50 mM) | 7.5 - 8.5 |
| Short-term (days) | 2-8°C | Tightly sealed, amber vials | Tris-HCl (e.g., 10-50 mM) | 7.5 - 8.5 |
| During Experiment | On ice, protected from light | Light-blocking tubes | As per experimental protocol | As per experimental protocol |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low signal in an enzymatic assay | Degraded this compound solution: The solution may have been stored improperly (e.g., at room temperature, exposed to light, or in an acidic buffer). | Prepare a fresh this compound solution from lyophilized powder. Verify the concentration and purity of the new solution spectrophotometrically. |
| Incorrect wavelength measurement: this compound has a different absorbance maximum than NADH. | Ensure the spectrophotometer is set to the correct wavelength for this compound, which is approximately 398-405 nm. | |
| Enzyme inhibition: Degradation products of this compound can inhibit some dehydrogenases. | Use a freshly prepared this compound solution. Consider purifying the this compound if degradation is suspected. | |
| High background signal | Contaminated reagents: Buffers or other reagents may be contaminated with substances that absorb at the detection wavelength. | Use high-purity reagents and freshly prepared buffers. Run a blank with all components except the enzyme to check for background absorbance. |
| Autofluorescence of sample components: Some compounds in the sample may fluoresce at the emission wavelength of this compound if using a fluorescence-based assay. | Check for autofluorescence of the sample by running a control without this compound. If significant, consider sample purification or using a different detection method. | |
| Inconsistent or irreproducible results | Inconsistent this compound concentration: The concentration of the stock solution may vary between preparations. | Always determine the concentration of a freshly prepared this compound solution spectrophotometrically before use. |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in results, especially with small volumes. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for multiple reactions to minimize pipetting variability. | |
| Temperature fluctuations: Enzyme activity is sensitive to temperature. | Ensure all reagents and reaction mixtures are properly equilibrated to the assay temperature before starting the reaction. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
Lyophilized this compound powder
-
10 mM Tris-HCl buffer, pH 7.5
-
Microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Centrifuge the vial briefly to collect all the powder at the bottom.
-
Carefully open the vial and add the required volume of 10 mM Tris-HCl buffer (pH 7.5) to achieve the desired concentration (e.g., 1 mg/mL).
-
Gently vortex or pipette up and down to dissolve the powder completely. Avoid vigorous shaking.
-
Protect the solution from light by wrapping the tube in aluminum foil or using an amber tube.
-
Determine the precise concentration of the solution spectrophotometrically (see Protocol 2).
-
For immediate use, keep the solution on ice. For short-term storage, store at 2-8°C. For long-term storage, aliquot into smaller volumes and store at -20°C.
Protocol 2: Spectrophotometric Determination of this compound Concentration
Principle: The concentration of this compound can be determined by measuring its absorbance at its maximum wavelength (λmax), which is approximately 398 nm. The molar extinction coefficient (ε) of this compound at 398 nm is 11,900 L·mol⁻¹·cm⁻¹.
Procedure:
-
Set a spectrophotometer to measure absorbance at 398 nm.
-
Use the same buffer used to dissolve the this compound as the blank.
-
Dilute the this compound stock solution with the buffer to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Measure the absorbance of the diluted solution at 398 nm.
-
Calculate the concentration using the Beer-Lambert law: Concentration (mol/L) = Absorbance / (ε × path length)
-
ε = 11,900 L·mol⁻¹·cm⁻¹
-
path length is typically 1 cm.
-
Visualizations
Thio-NAD Cycling Reaction Workflow
The Thio-NAD cycling reaction is a powerful technique used for the ultrasensitive detection of various analytes. The workflow involves a series of enzymatic reactions that lead to the accumulation of this compound, which can be measured spectrophotometrically.
References
Validation & Comparative
A Comparative Guide to Thio-NADH and NADH in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thio-NADH and NADH, two critical molecules in enzyme inhibition studies. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting the appropriate molecule for their specific experimental needs.
Introduction to this compound and NADH
Nicotinamide adenine dinucleotide (NAD) is a fundamental coenzyme present in all living cells. It exists in two forms: an oxidized form (NAD+) and a reduced form (NADH). The NAD+/NADH redox couple is central to cellular metabolism, playing a critical role in energy production through glycolysis and oxidative phosphorylation.[1][2] NADH acts as an electron carrier, donating electrons to the electron transport chain to generate ATP.[3] Beyond its metabolic role, NAD+ is a substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a myriad of cellular processes including DNA repair and gene expression.[4]
This compound is a synthetic analog of NADH where the carbonyl oxygen of the nicotinamide ring is replaced by a sulfur atom. This modification alters its physicochemical properties, notably its UV absorbance maximum, which shifts to 405 nm compared to 340 nm for NADH. This spectral shift allows for the selective monitoring of this compound in the presence of NADH, a feature that is particularly advantageous in kinetic enzyme cycling assays. Thio-derivatives, including this compound, have been shown to act as competitive inhibitors of various enzymes.[5]
Data Presentation: A Quantitative Comparison
The inhibitory potential of this compound and NADH can be compared by examining their dissociation constants (Kd) for specific enzymes. A lower Kd value indicates a higher binding affinity and, in the context of competitive inhibition, a more potent inhibitor. The following table summarizes the dissociation constants of this compound (S-NADH) and NADH for S-Adenosylhomocysteine hydrolase (SAHH) from both Trypanosoma cruzi (Tc-SAHH) and human (Hs-SAHH) sources.
| Compound | Enzyme | Dissociation Constant (Kd) in µM | Reference |
| This compound | Tc-SAHH | 0.08 ± 0.01 | |
| Hs-SAHH | 0.25 ± 0.03 | ||
| NADH | Tc-SAHH | 0.02 ± 0.003 | |
| Hs-SAHH | 0.004 ± 0.001 |
Data from the table indicates that for both parasitic and human SAHH, NADH exhibits a stronger binding affinity (lower Kd) than this compound. Notably, this compound shows a degree of selective inhibition for the parasitic enzyme over the human enzyme when compared to the much larger difference in affinity for NADH between the two enzymes.
Experimental Protocols
Protocol 1: Determination of Inhibitory Constants (Ki) for this compound and NADH
This protocol outlines a general procedure for determining the inhibitory constant (Ki) of this compound and NADH against a target enzyme, such as Lactate Dehydrogenase (LDH), using spectrophotometry.
Materials:
-
Purified target enzyme (e.g., Lactate Dehydrogenase)
-
Substrate (e.g., Pyruvate for LDH)
-
Coenzyme (NADH or this compound)
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Spectrophotometer capable of reading at 340 nm (for NADH) and 405 nm (for this compound)
-
96-well microplates or cuvettes
Procedure:
-
Enzyme and Reagent Preparation:
-
Prepare a stock solution of the purified enzyme in assay buffer. The final concentration should be in the nanomolar range and should be kept constant across all assays.
-
Prepare a series of dilutions of the substrate in assay buffer.
-
Prepare stock solutions of NADH and this compound in assay buffer. Determine the exact concentration spectrophotometrically using their respective molar extinction coefficients (NADH: 6220 M⁻¹cm⁻¹ at 340 nm; this compound: 11300 M⁻¹cm⁻¹ at 398 nm).
-
Prepare a series of dilutions of the inhibitors (this compound and NADH) in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, set up reaction mixtures containing the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the substrate.
-
For the inhibition assay, add a fixed concentration of the inhibitor (either this compound or NADH) to a set of reaction mixtures. Repeat this for several inhibitor concentrations.
-
Include control reactions with no inhibitor.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding the coenzyme (NADH or this compound).
-
Immediately measure the change in absorbance over time at the appropriate wavelength (340 nm for NADH oxidation, 405 nm for this compound oxidation). The rate of reaction is proportional to the rate of decrease in absorbance.
-
Record the initial velocity (V₀) for each reaction.
-
-
Data Analysis:
-
Plot the initial velocity (V₀) against the substrate concentration for each inhibitor concentration.
-
Use non-linear regression to fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values in the presence of the inhibitor.
-
Construct a Lineweaver-Burk, Dixon, or Cornish-Bowden plot to determine the type of inhibition (competitive, non-competitive, or uncompetitive).
-
Calculate the inhibitory constant (Ki) using the appropriate equations for the determined inhibition type. For competitive inhibition, the Ki can be determined from the x-intercept of the Dixon plot.
-
Protocol 2: Comparative Inhibition Assay using S-Adenosylhomocysteine Hydrolase (SAHH)
This protocol is adapted from a study comparing NADH analogs as inhibitors of SAHH and focuses on determining the remaining enzyme activity.
Materials:
-
Purified SAHH (e.g., from T. cruzi or human source)
-
S-Adenosylhomocysteine (SAH) as the substrate
-
This compound and NADH as inhibitors
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.2, 1 mM EDTA)
-
Ellman's reagent (DTNB) for detecting homocysteine production
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare a solution of the purified SAHH enzyme in the assay buffer.
-
In separate tubes, pre-incubate the enzyme with a fixed concentration of either this compound or NADH for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C). Include a control with no inhibitor.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate, SAH, to the enzyme-inhibitor mixture.
-
Simultaneously, add DTNB to the reaction mixture. The reaction between the product homocysteine and DTNB will produce a colored compound that absorbs at 412 nm.
-
-
Measurement of Activity:
-
Monitor the increase in absorbance at 412 nm over time. The rate of absorbance change is proportional to the rate of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for the control and for each inhibitor.
-
Express the remaining enzyme activity as a percentage of the control (uninhibited) reaction.
-
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the central role of the NAD+/NADH redox couple in major metabolic pathways, including glycolysis and the citric acid cycle, which lead to ATP production via the electron transport chain. It also depicts the involvement of NAD+ in DNA repair through PARP enzymes. This compound, as an analog of NADH, can potentially interfere with these pathways by inhibiting NAD+-dependent enzymes.
Caption: Central metabolic and signaling pathways involving the NAD+/NADH redox couple.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a comparative enzyme inhibition study between this compound and NADH.
Caption: Workflow for comparing this compound and NADH in enzyme inhibition studies.
References
- 1. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promegaconnections.com [promegaconnections.com]
- 4. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of NAD(H) analogues as selective inhibitors for Trypanosoma cruzi S-Adenosylhomocysteine hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
Validating Thio-NADH Assay Results with HPLC Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of nicotinamide adenine dinucleotide (NADH) is crucial for understanding cellular metabolism and the effects of therapeutic interventions. While enzymatic assays like the Thio-NADH assay offer a convenient method for NADH measurement, their results must be validated by a robust and sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive comparison of the this compound assay and HPLC analysis, complete with experimental data and detailed protocols to aid in the validation process.
Principle of Methodologies
This compound Assay: This enzymatic assay relies on the reduction of a thionicotinamide analog of NAD+ (Thio-NAD+) to this compound by an NADH-dependent dehydrogenase. The formation of this compound is monitored spectrophotometrically by measuring the increase in absorbance at approximately 400 nm. This method provides an indirect measure of NADH concentration in a sample.
HPLC Analysis: High-Performance Liquid Chromatography offers a direct and highly specific method for the quantification of NADH. In a typical reversed-phase HPLC setup, NADH is separated from other cellular components based on its physicochemical properties. Detection is commonly achieved using a UV detector, where NADH exhibits a characteristic absorbance peak at 340 nm. This direct detection allows for precise quantification against a standard curve.
Comparative Data Summary
The following table summarizes the key performance characteristics of the this compound assay and HPLC analysis for NADH quantification. The data for HPLC is derived from typical validation studies, which serve as a benchmark for the expected performance of a well-validated this compound assay.
| Parameter | This compound Assay (Expected) | HPLC Analysis (Typical) |
| Principle | Enzymatic, indirect detection | Chromatographic, direct detection |
| Specificity | Dependent on enzyme specificity | High, based on retention time and UV spectrum |
| Linearity (Range) | Typically in the low micromolar range | Wide linear range, from nanomolar to millimolar |
| Accuracy (% Recovery) | Should be validated against a reference | 95-105% |
| Precision (%RSD) | <15% | <5% |
| Limit of Detection (LOD) | Dependent on assay conditions | Low nanomolar range |
| Sample Throughput | High (96-well plate format) | Lower, sequential sample injection |
| Interferences | Compounds affecting enzyme activity or absorbance at 400 nm | Co-eluting compounds with similar absorbance |
Experimental Protocols
This compound Assay Protocol
-
Sample Preparation:
-
Homogenize cells or tissues in a suitable extraction buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for analysis. It is crucial to keep samples on ice to prevent NADH degradation.
-
-
Assay Procedure (96-well plate format):
-
Prepare a standard curve of NADH in the extraction buffer.
-
To each well, add the sample or NADH standard.
-
Add the assay cocktail containing Thio-NAD+, a suitable dehydrogenase (e.g., alcohol dehydrogenase), and a substrate (e.g., ethanol).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 400 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no NADH) from all readings.
-
Plot the absorbance of the standards against their concentrations to generate a standard curve.
-
Determine the NADH concentration in the samples from the standard curve.
-
HPLC Analysis Protocol
-
Sample Preparation:
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of two buffers is typically used. For example, Buffer A: 0.1 M potassium phosphate buffer (pH 6.0) and Buffer B: 100% methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 340 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a standard curve by injecting known concentrations of NADH standards.
-
Identify the NADH peak in the sample chromatograms based on its retention time compared to the standard.
-
Quantify the NADH concentration in the samples by comparing the peak area with the standard curve.
-
Validation Workflow and Signaling Pathway Diagrams
To ensure the reliability of the this compound assay, a clear validation workflow should be followed. The diagram below illustrates the key steps in validating the enzymatic assay results against the gold standard HPLC method.
Caption: Workflow for validating the this compound assay with HPLC analysis.
The this compound assay is based on a coupled enzymatic reaction. The following diagram illustrates the general principle.
Caption: Principle of the this compound enzymatic assay.
By following the protocols and validation workflow outlined in this guide, researchers can confidently use the this compound assay for their studies, ensuring the accuracy and reliability of their findings through rigorous comparison with the gold-standard HPLC method.
References
A Comparative Guide to Dehydrogenase Cross-Reactivity: Thio-NADH vs. NADH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic activity of dehydrogenases with the synthetic cofactor analog, thionicotinamide adenine dinucleotide (Thio-NADH), versus the natural cofactor, nicotinamide adenine dinucleotide (NADH). Understanding the cross-reactivity of dehydrogenases is crucial for the development of robust enzymatic assays, high-throughput screening, and the design of novel therapeutic agents.
Executive Summary
Dehydrogenases are a broad class of enzymes that catalyze oxidation-reduction reactions, playing a vital role in metabolic pathways. These reactions involve the transfer of hydride ions from a substrate to an oxidizing agent, most commonly NAD⁺, which is reduced to NADH. This compound, an analog of NADH where the carbonyl oxygen of the nicotinamide ring is replaced by a sulfur atom, serves as an alternative cofactor for many dehydrogenases. While this compound offers distinct spectrophotometric properties that can be advantageous in certain assay formats, its efficiency as a substrate varies significantly among different dehydrogenases. This guide delves into the available data on this cross-reactivity, provides detailed experimental protocols for its assessment, and offers visual representations of the underlying biochemical processes.
Data Presentation: A Comparative Analysis of Kinetic Parameters
Direct comparative studies detailing the kinetic parameters of a wide range of dehydrogenases with both NADH and this compound are limited in publicly available literature. However, existing research indicates a general trend of reduced efficiency with this compound compared to the natural cofactor, NADH.
For instance, studies on 3α-hydroxysteroid dehydrogenase from Pseudomonas testosteroni have shown that the reaction velocity with the oxidized form, Thio-NAD⁺, is generally lower than with NAD⁺. This suggests that the corresponding reduced form, this compound, would also be a less efficient substrate in the reverse reaction. The extent of this decreased activity is highly dependent on the specific substrate being acted upon by the enzyme.
To facilitate a practical comparison, the following table summarizes known kinetic parameters for several common dehydrogenases with their natural cofactor, NADH. This serves as a baseline for researchers aiming to perform their own comparative studies with this compound.
| Dehydrogenase | Substrate | Cofactor | K_m (μM) | V_max (relative units) | Catalytic Efficiency (K_cat/K_m) |
| Yeast Alcohol Dehydrogenase | Ethanol | NADH | Data not available for NADH as substrate | Data not available for NADH as substrate | Data not available for NADH as substrate |
| Acetaldehyde | NADH | 300 | 20 (nmol/min/mg protein) | 6.7 x 10⁻² min⁻¹ | |
| Lactate Dehydrogenase (Bovine Heart) | Pyruvate | NADH | 75 | Not specified | Not specified |
| 3α-Hydroxysteroid Dehydrogenase | Androsterone | NADH | Data not available for NADH as substrate | Data not available for NADH as substrate | Data not available for NADH as substrate |
Note: The kinetic parameters for dehydrogenase reactions are typically determined for the forward reaction (oxidation of the substrate and reduction of NAD⁺). Data for the reverse reaction with NADH as the substrate is less commonly reported in standardized tables. Researchers are encouraged to determine these values experimentally for their specific enzyme and conditions.
Experimental Protocols
To facilitate the direct comparison of dehydrogenase activity with NADH and this compound, the following detailed experimental protocol is provided. This method is adaptable for various dehydrogenases and can be performed using a standard spectrophotometer.
Objective: To determine and compare the Michaelis-Menten kinetic parameters (K_m and V_max) of a dehydrogenase with its substrate in the presence of either NADH or this compound as the cofactor.
Materials:
-
Purified dehydrogenase enzyme of interest
-
Substrate for the dehydrogenase
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
This compound (Thionicotinamide adenine dinucleotide, reduced form)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 340 nm and 400 nm
-
Cuvettes (quartz or UV-transparent plastic)
-
Pipettes and tips
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the substrate, NADH, and this compound in the reaction buffer. The exact concentrations will depend on the specific dehydrogenase and should bracket the expected K_m values.
-
Prepare a solution of the dehydrogenase enzyme in the reaction buffer. The concentration should be sufficient to provide a measurable rate of reaction.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the appropriate wavelength:
-
340 nm for monitoring the oxidation of NADH to NAD⁺ (which results in a decrease in absorbance).
-
400 nm for monitoring the oxidation of This compound to Thio-NAD⁺ (which also results in a decrease in absorbance). The molar extinction coefficient for this compound at 398 nm is approximately 11,300 L·mol⁻¹·cm⁻¹.
-
-
Blank the spectrophotometer with the reaction buffer.
-
-
Kinetic Assay:
-
Prepare a series of reaction mixtures in cuvettes, each containing the reaction buffer and a fixed, saturating concentration of the substrate.
-
For the NADH comparison, add varying concentrations of NADH to the cuvettes.
-
For the this compound comparison, prepare a separate series of cuvettes with varying concentrations of this compound.
-
Initiate the reaction by adding a small, fixed volume of the enzyme solution to each cuvette.
-
Immediately start recording the decrease in absorbance over time (e.g., every 10 seconds for 3-5 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each cofactor concentration from the linear portion of the absorbance vs. time plot. The velocity can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of the cofactor, c is the change in concentration, and l is the path length of the cuvette.
-
Plot the initial velocity (v₀) against the cofactor concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the K_m and V_max for the dehydrogenase with both NADH and this compound. A Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can also be used for a linear representation of the data.
-
Mandatory Visualizations
Generalized Dehydrogenase Reaction
A Comparative Analysis of Thio-NADH and Other Fluorescent Probes for NADH Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Thio-NADH and other prominent fluorescent probes for the detection and quantification of nicotinamide adenine dinucleotide (NADH). NADH is a critical coenzyme in cellular metabolism, and its concentration and spatiotemporal dynamics are key indicators of cellular health, disease states, and the effects of therapeutic interventions. This document aims to assist researchers in selecting the most appropriate fluorescent tool for their specific experimental needs by presenting a detailed analysis of performance metrics, experimental protocols, and the underlying biochemical pathways.
Introduction to NADH Fluorescent Probes
The detection of NADH in biological systems is paramount for understanding cellular redox states and metabolic pathways. Fluorescent probes offer a powerful, non-invasive method for real-time monitoring of NADH levels in living cells and tissues. These probes can be broadly categorized into three main types:
-
Small-Molecule Probes: These are synthetic molecules designed to exhibit a change in their fluorescent properties upon interaction with NADH. They are often cell-permeable and can provide rapid responses.
-
Genetically Encoded Biosensors: These are proteins, typically fluorescent proteins fused to an NADH-binding domain, that can be expressed within specific cells or subcellular compartments. They offer high specificity and the ability to monitor NADH dynamics in targeted locations.
-
NADH Analogs: this compound falls into this category. It is a synthetic analog of NADH where a sulfur atom replaces an oxygen atom in the nicotinamide ring. Its primary utility has been in enzymatic assays due to its distinct absorbance spectrum.
This guide will focus on a comparative analysis of this compound against popular genetically encoded and small-molecule fluorescent probes.
Quantitative Performance Comparison
The selection of a fluorescent probe is often dictated by its photophysical and biochemical properties. The following table summarizes the key performance metrics for this compound and a selection of other widely used fluorescent probes for NADH.
| Probe | Type | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Detection Limit / K_d |
| This compound | NADH Analog | ~398-405[1] | Not Reported | 11,900 at 398 nm[1] | Not Reported | Not Reported | Not Applicable |
| NADH (Autofluorescence) | Endogenous | ~340[2] | ~460[2] | 6,220 at 340 nm[2] | ~0.02 (free in aqueous solution) | ~0.4 (free), 1-9 (protein-bound) | Not Applicable |
| Frex | Genetically Encoded | 420 and 500 | 528 | Not Reported | Not Reported | Not Reported | ~3.7 µM (pH 7.4) |
| SoNar | Genetically Encoded | 420 and 485 | 530 | Not Reported | Not Reported | Not Reported | Responds to NAD+/NADH ratio |
| DPMQL1 | Small Molecule | 510 | 624 | Not Reported | Not Reported | Not Reported | 0.36 nM |
| CyQ-1 | Small Molecule | ~559 | 583 | Not Reported | 0.021 to 0.65 (upon NADH binding) | Not Reported | 13.2 nM |
Signaling Pathways and Experimental Workflows
To effectively utilize these probes, it is essential to understand the metabolic pathways that govern NADH levels and the general workflow for their application in cellular imaging.
Key Metabolic Pathways Involving NADH
NADH is a central player in cellular respiration, linking the catabolism of nutrients to the production of ATP. The following diagram illustrates the primary pathways influencing cytosolic and mitochondrial NADH pools.
General Experimental Workflow for Fluorescent NADH Measurement
The following diagram outlines a typical workflow for measuring intracellular NADH using fluorescent probes, from probe selection to data analysis.
Detailed Experimental Protocols
This section provides generalized protocols for the use of small-molecule probes and genetically encoded biosensors for monitoring intracellular NADH.
Protocol 1: In Vitro Spectrophotometric Assay using this compound
This protocol is adapted for a standard enzymatic assay where the production or consumption of NADH is monitored by the change in absorbance of this compound.
Materials:
-
This compound solution (concentration determined by absorbance at 398 nm using ε = 11,900 L·mol⁻¹·cm⁻¹)
-
Enzyme of interest
-
Substrate for the enzyme
-
Reaction buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 398 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, substrate, and enzyme.
-
Initiate the reaction by adding a known concentration of this compound.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 398 nm at regular time intervals.
-
The rate of change in absorbance is proportional to the rate of the enzymatic reaction.
-
A control reaction without the enzyme or substrate should be performed to account for any non-enzymatic degradation of this compound.
Protocol 2: Live-Cell Imaging with a Small-Molecule NADH Probe (e.g., DPMQL1)
Materials:
-
Small-molecule NADH probe (e.g., DPMQL1) stock solution (e.g., in DMSO)
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets for the probe
Procedure:
-
Culture cells to the desired confluency.
-
On the day of the experiment, replace the culture medium with fresh medium containing the small-molecule probe at the desired final concentration.
-
Incubate the cells for the time specified by the probe manufacturer to allow for cellular uptake.
-
After incubation, wash the cells with PBS or fresh medium to remove excess probe.
-
Mount the dish or coverslip on the fluorescence microscope.
-
Acquire images using the appropriate excitation and emission wavelengths for the probe.
-
For time-lapse imaging, acquire images at desired intervals to monitor changes in intracellular NADH levels in response to stimuli.
-
Analyze the fluorescence intensity in regions of interest (e.g., whole cells, cytoplasm, mitochondria) to quantify changes in NADH.
Protocol 3: Live-Cell Imaging with a Genetically Encoded NADH Biosensor (e.g., Frex)
Materials:
-
Plasmid DNA encoding the genetically encoded biosensor (e.g., pCMV-Frex)
-
Transfection reagent
-
Cultured cells
-
Fluorescence microscope with filter sets for ratiometric imaging (e.g., for Frex, excitation at ~420 nm and ~485 nm, emission at ~528 nm)
Procedure:
-
Seed cells in glass-bottom dishes or on coverslips.
-
Transfect the cells with the biosensor plasmid DNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for biosensor expression.
-
On the day of imaging, replace the culture medium with an appropriate imaging buffer.
-
Mount the cells on the fluorescence microscope.
-
Acquire images at the two excitation wavelengths for the ratiometric sensor.
-
Process the images to calculate the ratio of the two fluorescence intensities (e.g., F485/F420 for Frex). This ratio corresponds to the intracellular NADH concentration.
-
The biosensor can be calibrated in vitro or in situ using digitonin permeabilization to estimate absolute NADH concentrations.
Concluding Remarks
The choice of a fluorescent probe for NADH detection is a critical decision that depends on the specific research question and experimental setup.
-
This compound , with its distinct absorbance maximum, remains a valuable tool for in vitro enzymatic assays, providing a clear signal that is spectrally separated from the absorbance of native NADH. However, the lack of reported fluorescence data limits its current application in fluorescence-based imaging.
-
Genetically encoded biosensors like Frex and SoNar offer unparalleled specificity and the ability to target specific subcellular compartments. Their ratiometric nature provides robust quantification of NADH dynamics, making them ideal for studying metabolic responses in living cells with high spatiotemporal resolution.
-
Small-molecule probes such as DPMQL1 and CyQ-1 provide a convenient and often rapid method for cellular NADH detection. Their high sensitivity and "turn-on" fluorescence response can be advantageous for high-throughput screening and in situations where genetic modification of the cells is not feasible.
Researchers should carefully consider the advantages and limitations of each probe type, as outlined in this guide, to select the optimal tool for their investigations into the intricate role of NADH in health and disease.
References
A Head-to-Head Battle for Accuracy: Correlating Thio-NADH Assay Data with Mass Spectrometry for NADH Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of nicotinamide adenine dinucleotide (NADH) is critical for understanding cellular metabolism and the efficacy of therapeutic interventions. Two prominent methods for NADH quantification are the enzymatic Thio-NADH assay and liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison of these techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
The this compound assay, a type of enzymatic cycling assay, offers a cost-effective and high-throughput method for NADH quantification. It relies on the enzymatic conversion of a substrate that results in a measurable colorimetric or fluorescent signal proportional to the NADH concentration. In contrast, LC-MS provides a highly sensitive and specific direct measurement of NADH, capable of distinguishing it from other closely related molecules. While both are powerful techniques, they differ significantly in their principles, workflows, and the nature of the data they generate.
Performance Comparison: this compound Assay vs. Mass Spectrometry
A key consideration when choosing an assay is the correlation of its results with a gold-standard method like mass spectrometry. Studies have shown a strong positive correlation between data obtained from enzymatic cycling assays and LC-MS for NADH measurement. For instance, one study reported a correlation coefficient (r) of 0.97 for NADH, indicating excellent agreement between the two methods.[1] However, the choice between the two often comes down to a trade-off between throughput, cost, and the need for absolute specificity.
| Feature | This compound Assay (Enzymatic Cycling) | Mass Spectrometry (LC-MS/MS) |
| Principle | Indirect detection via enzyme-coupled reactions leading to a colorimetric or fluorescent signal. | Direct detection and quantification based on mass-to-charge ratio. |
| Specificity | High, but can be susceptible to interference from other molecules that interact with the enzymes in the cycling reaction. | Very high, capable of distinguishing between structurally similar molecules and isotopes.[1][2] |
| Sensitivity | High, with detection limits often in the nanomolar range.[3] | Very high, with detection limits in the femtomole range.[4] |
| Throughput | High, easily adaptable to 96-well or 384-well plate formats for screening large numbers of samples. | Lower, with each sample requiring a separate chromatographic run. |
| Cost | Relatively low cost per sample. | High initial instrument cost and higher cost per sample due to consumables and maintenance. |
| Sample Preparation | Relatively simple, often involving acid or base extraction to separate NAD+ and NADH. | More complex, requiring protein precipitation, and potentially solid-phase extraction to remove interfering substances. |
| Instrumentation | Requires a standard plate reader (spectrophotometer or fluorometer). | Requires a liquid chromatography system coupled to a tandem mass spectrometer. |
Experimental Protocols
This compound Enzymatic Cycling Assay Protocol
This protocol is a generalized procedure for an enzymatic cycling assay to measure NADH. The specific enzymes and substrates may vary depending on the commercial kit or published method.
-
Sample Preparation:
-
For cultured cells (at least 3 x 10^6 cells), wash with cold PBS and extract NADH using a basic extraction buffer (e.g., 500 mM NaOH and 5 mM EDTA).
-
For tissue samples (approximately 20 mg), homogenize in the basic extraction buffer.
-
Heat the extract at 60°C for 30 minutes to destroy NAD+.
-
Neutralize the sample with an acidic buffer (e.g., 10% TCA).
-
Centrifuge to remove precipitated proteins. The supernatant contains NADH.
-
-
Assay Procedure (96-well plate format):
-
Prepare a standard curve using known concentrations of NADH.
-
Add the prepared samples and standards to the wells of a microplate.
-
Prepare a master mix containing the cycling enzyme (e.g., alcohol dehydrogenase), a substrate (e.g., ethanol), and a chromogenic or fluorogenic reporter molecule that reacts with the product of the cycling reaction. In a this compound context, this involves the reduction of a thionicotinamide analog.
-
Add the master mix to all wells to initiate the cycling reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength (e.g., 450 nm for colorimetric assays or λex = 530-570 nm / λem = 590-600 nm for fluorescent assays).
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the standard curve of absorbance/fluorescence versus NADH concentration.
-
Determine the NADH concentration in the samples by interpolating from the standard curve.
-
Mass Spectrometry (LC-MS/MS) Protocol for NADH Quantification
This protocol outlines a general workflow for quantifying NADH using LC-MS/MS.
-
Sample Preparation:
-
For cultured cells or tissues, perform a rapid quenching and extraction to prevent degradation of NADH. A common method is extraction with a cold organic solvent mixture like 80% methanol or an acetonitrile:methanol:water mixture with formic acid.
-
Spike the sample with a stable isotope-labeled internal standard (e.g., 13C5-NAD+) to correct for matrix effects and variations in extraction efficiency and instrument response.
-
Centrifuge to pellet proteins and other cellular debris.
-
Collect the supernatant for analysis.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the extracted sample onto a reverse-phase or HILIC column.
-
Use a gradient elution with a mobile phase typically consisting of an aqueous component with a modifier (e.g., ammonium acetate or formic acid) and an organic component (e.g., acetonitrile or methanol).
-
The chromatographic conditions are optimized to separate NADH from NAD+ and other potentially interfering compounds.
-
-
Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for NADH (e.g., m/z 666.0) and a specific product ion that is generated upon fragmentation (e.g., m/z 649.2).
-
The transition for the internal standard is also monitored.
-
-
Data Analysis:
-
Integrate the peak areas for the NADH and internal standard MRM transitions.
-
Calculate the ratio of the NADH peak area to the internal standard peak area.
-
Quantify the NADH concentration in the sample by comparing this ratio to a standard curve prepared with known concentrations of NADH and the internal standard.
-
Visualizing the Workflows
To better understand the procedural differences, the following diagrams illustrate the workflows for the this compound assay and mass spectrometry.
Figure 1. Experimental workflow for a this compound enzymatic cycling assay.
Figure 2. Experimental workflow for LC-MS/MS based NADH quantification.
Conclusion
Both the this compound enzymatic assay and mass spectrometry are robust methods for the quantification of NADH. The choice between them depends on the specific requirements of the study. For high-throughput screening and relative quantification where cost and speed are major factors, the this compound assay is an excellent choice. When absolute specificity, sensitivity, and accurate quantification are paramount, particularly in complex biological matrices, LC-MS/MS is the superior method. The strong correlation between the two techniques provides confidence that, when properly validated, the this compound assay can serve as a reliable and efficient tool for many research applications.
References
- 1. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. mdpi.com [mdpi.com]
A Head-to-Head Battle of Metabolic Assays: Thio-NADH vs. Resazurin
In the dynamic world of cellular analysis, researchers rely on a variety of assays to assess cell health, proliferation, and response to therapeutic agents. Among the most common are metabolic assays, which provide a window into the intricate workings of cellular function. This guide offers a comprehensive side-by-side comparison of two such assays: the established resazurin-based assay and a lesser-known, Thio-NADH-based method. This comparison aims to provide researchers, scientists, and drug development professionals with the objective data needed to select the most appropriate assay for their specific research needs.
Principle of the Assays
Resazurin-based assays utilize the blue, weakly fluorescent dye, resazurin, which is permeable to cell membranes. In viable, metabolically active cells, intracellular reductases, primarily located in the mitochondria, reduce resazurin to the pink, highly fluorescent compound, resorufin. The intensity of the fluorescent signal is directly proportional to the number of living cells.[1][2][3] This straightforward and sensitive method has become a staple in cell viability and cytotoxicity testing.
A This compound-based assay , while not as commercially prevalent as a standalone kit for cell viability, leverages the fundamental role of nicotinamide adenine dinucleotide (NAD+) and its reduced form (NADH) in cellular metabolism. This assay would theoretically involve the use of a Thio-NAD+ analog. Cellular dehydrogenases, abundant in the cytoplasm and mitochondria of viable cells, would reduce Thio-NAD+ to this compound. The production of this compound can be measured by its characteristic absorbance at approximately 400 nm.[4] This method offers a direct way to quantify the activity of cellular dehydrogenases, which is indicative of metabolic health.
Quantitative Data Comparison
The following table summarizes the key performance characteristics of both assay types, based on available data and theoretical principles.
| Feature | This compound-Based Assay | Resazurin-Based Assay |
| Principle | Enzymatic reduction of Thio-NAD+ to this compound by cellular dehydrogenases. | Reduction of resazurin to the fluorescent resorufin by metabolic activity of viable cells.[1] |
| Detection Method | Absorbance (around 400 nm). | Fluorescence (Ex/Em ~560/590 nm) or Absorbance (~570 nm). |
| Assay Time | Typically 1-4 hours. | Typically 1-4 hours, but can be extended. |
| Sensitivity | Moderate to high, dependent on enzymatic cycling amplification. | High, especially with fluorescent readout. Can detect as few as 50 cells. |
| Linear Range | Dependent on substrate concentration and enzyme kinetics. | Wide dynamic range, but can be limited by high cell densities and prolonged incubation. |
| Advantages | - Direct measurement of dehydrogenase activity.- Absorbance measurement is widely accessible. | - High sensitivity and wide dynamic range with fluorescence.- Simple, "add-and-read" protocol.- Cost-effective.- Non-toxic for short-term exposure. |
| Disadvantages | - Potential for interference from colored compounds in the sample.- Thio-NAD+ is not as commonly available as resazurin.- Less established for routine cell viability testing. | - Can be cytotoxic with prolonged incubation.- Signal can be influenced by changes in cellular metabolism that are not directly related to viability.- Potential for interference from fluorescent compounds. |
Experimental Protocols
Resazurin-Based Cell Viability Assay Protocol
This protocol is a generalized procedure for a 96-well plate format.
Materials:
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered).
-
Cells cultured in a 96-well plate.
-
Phosphate-buffered saline (PBS).
-
Microplate reader with fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) capabilities.
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere and grow for the desired period.
-
Treat cells with the test compound and incubate for the desired exposure time. Include untreated control wells.
-
Prepare the resazurin working solution by diluting the stock solution in cell culture medium to the final desired concentration (typically 10-25 µM).
-
Remove the existing medium from the wells and replace it with 100 µL of the resazurin working solution.
-
Incubate the plate at 37°C for 1-4 hours, protected from light. The optimal incubation time may vary depending on the cell type and density.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Subtract the background fluorescence/absorbance from wells containing medium and resazurin but no cells.
-
Calculate cell viability as a percentage of the signal from the untreated control cells.
Hypothetical this compound-Based Cell Viability Assay Protocol
This protocol is a hypothetical procedure based on the principles of measuring dehydrogenase activity.
Materials:
-
Thio-NAD+ solution.
-
Cell lysis buffer (optional, for endpoint assays).
-
Cells cultured in a 96-well plate.
-
Microplate reader with absorbance capabilities at ~400 nm.
Procedure:
-
Seed cells in a 96-well plate and treat them as described for the resazurin assay.
-
For a live-cell assay: Add Thio-NAD+ directly to the culture medium to a final concentration that needs to be optimized for the specific cell type.
-
For a lytic endpoint assay: Lyse the cells using a suitable lysis buffer to release intracellular dehydrogenases.
-
Add the Thio-NAD+ solution to the wells (or cell lysate).
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Measure the absorbance at ~400 nm at multiple time points to determine the rate of this compound production.
-
Subtract the background absorbance from wells containing medium and Thio-NAD+ but no cells.
-
Calculate cell viability based on the rate of absorbance increase, normalized to the untreated control cells.
Visualizing the Mechanisms
To better understand the underlying principles of each assay, the following diagrams illustrate their respective signaling pathways and experimental workflows.
References
- 1. Application of the Resazurin Cell Viability Assay to Monitor Escherichia coli and Salmonella Typhimurium Inactivation Mediated by Phages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boston-bio-products.quora.com [boston-bio-products.quora.com]
- 3. What are the advantages of resazurin (alamar blue) assay? | AAT Bioquest [aatbio.com]
- 4. caymanchem.com [caymanchem.com]
A Comparative Guide to the Enzymatic Specificity of Thio-NADH
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between enzymes and their cofactors is paramount. Nicotinamide adenine dinucleotide (NADH) is a ubiquitous cofactor essential for numerous oxidoreductase enzymes. Thio-NADH, a synthetic analog of NADH where a sulfur atom replaces an oxygen atom on the nicotinamide ring, offers alternative spectral properties that can be advantageous in specific assay formats. However, the modification of this critical molecule raises questions about its specificity and efficiency as a substrate for various enzymes. This guide provides a comparative evaluation of this compound and NADH, focusing on their interaction with key dehydrogenases, and offers detailed protocols for their kinetic characterization.
Executive Summary
While this compound presents a useful tool for certain enzymatic assays due to its distinct absorbance spectrum (approximately 400 nm) compared to NADH (340 nm), available data suggests that it is often a less efficient substrate than its natural counterpart. The sulfur substitution can alter the electronic properties and steric configuration of the nicotinamide ring, potentially affecting its binding affinity and the rate of hydride transfer. For instance, studies on transhydrogenase have indicated that Thio-NAD(H) is a poor substrate compared to NAD(H).[1] This guide outlines a comprehensive methodology for researchers to quantitatively assess the specificity of this compound for their enzymes of interest.
Quantitative Comparison of Cofactor Specificity
Direct comparative kinetic data for this compound across a wide range of dehydrogenases is not extensively available in the public domain. Therefore, the following tables present a representative comparison. The kinetic parameters for NADH are based on published data, while the values for this compound are hypothetical, illustrating the expected trend of decreased efficiency (higher Kₘ, lower Vₘₐₓ and kcat/Kₘ) for many dehydrogenases. Researchers are encouraged to use the provided experimental protocols to determine these values for their specific enzyme and conditions.
Table 1: Comparison of Michaelis-Menten Constants (Kₘ)
| Enzyme | Substrate | Kₘ for NADH (μM) | Representative Kₘ for this compound (μM) | Fold Change (this compound/NADH) |
| Lactate Dehydrogenase (LDH) | Pyruvate | 7.5 | ~50-100 | ~7-13x |
| Malate Dehydrogenase (MDH) | Oxaloacetate | 14-90 | ~100-500 | ~5-7x |
| Alcohol Dehydrogenase (ADH) | Acetaldehyde | 75 | ~300-600 | ~4-8x |
Note: Kₘ values for NADH are sourced from various studies and can vary with experimental conditions.[2][3][4] The values for this compound are illustrative.
Table 2: Comparison of Catalytic Efficiency (kcat/Kₘ)
| Enzyme | kcat/Kₘ for NADH (M⁻¹s⁻¹) | Representative kcat/Kₘ for this compound (M⁻¹s⁻¹) | % Efficiency of this compound vs. NADH |
| Lactate Dehydrogenase (LDH) | 1.2 x 10⁷ | ~1 x 10⁵ - 5 x 10⁵ | ~1-4% |
| Malate Dehydrogenase (MDH) | 8.5 x 10⁷ | ~5 x 10⁵ - 2 x 10⁶ | ~1-2% |
| Alcohol Dehydrogenase (ADH) | 2.7 x 10⁵ | ~1 x 10⁴ - 5 x 10⁴ | ~4-18% |
Note: Catalytic efficiency is a measure of enzyme specificity. The values for this compound are illustrative and reflect its generally lower efficiency.
Experimental Protocols
To empirically determine the specificity of this compound for a particular enzyme, a detailed kinetic analysis is required.
Protocol 1: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)
Objective: To determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) of a dehydrogenase for NADH and this compound.
Materials:
-
Purified dehydrogenase enzyme of interest (e.g., Lactate Dehydrogenase)
-
NADH
-
This compound
-
Substrate for the enzyme (e.g., pyruvate for LDH)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Spectrophotometer capable of reading at 340 nm and 400 nm
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of NADH and this compound in the reaction buffer. Determine their concentrations accurately using their respective molar extinction coefficients (NADH: ε₃₄₀ = 6220 M⁻¹cm⁻¹; this compound: ε₃₉₈ ≈ 11300 M⁻¹cm⁻¹).
-
Prepare a stock solution of the enzyme's substrate at a saturating concentration.
-
Prepare a working solution of the purified enzyme. The concentration should be sufficient to provide a linear reaction rate for at least 60-120 seconds.
-
-
Assay Setup:
-
Set up a series of reactions in a 96-well plate or cuvettes. Each reaction should contain:
-
Reaction buffer
-
Saturating concentration of the enzyme's substrate
-
Varying concentrations of either NADH or this compound (e.g., 0.1x to 10x the expected Kₘ).
-
-
Include a blank for each cofactor concentration containing all components except the enzyme.
-
-
Kinetic Measurement:
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the enzyme.
-
Immediately measure the change in absorbance over time. For NADH, monitor the decrease in absorbance at 340 nm. For this compound, monitor the decrease at approximately 400 nm.
-
Record the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.
-
-
Data Analysis:
-
Convert the rate of change in absorbance (ΔAbs/min) to the rate of cofactor consumption (μM/min) using the Beer-Lambert law (A = εcl).
-
Plot the initial velocity (v₀) against the cofactor concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Vₘₐₓ and Kₘ.
-
Calculate the turnover number (kcat) using the equation: kcat = Vₘₐₓ / [E], where [E] is the total enzyme concentration.
-
Calculate the specificity constant (kcat/Kₘ) for both NADH and this compound.
-
Visualizations
Signaling Pathway: Glycolysis and Fermentation
The following diagram illustrates the central metabolic pathway where lactate dehydrogenase plays a key role in the conversion of pyruvate to lactate, regenerating NAD⁺ from NADH under anaerobic conditions. This context is crucial for understanding the physiological relevance of enzymes that utilize NADH.
Experimental Workflow for Cofactor Specificity
This diagram outlines the logical flow of the experimental protocol for comparing the kinetic parameters of NADH and this compound.
References
- 1. Interactions between transhydrogenase and thio-nicotinamide Analogues of NAD(H) and NADP(H) underline the importance of nucleotide conformational changes in coupling to proton translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Function, kinetic properties, crystallization, and regulation of microbial malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH on kinetic parameters of NAD+-dependent formate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsra.net [ijsra.net]
A Researcher's Guide to NAD+/NADH Quantification: A Comparative Analysis of Assay Methodologies
For researchers, scientists, and drug development professionals navigating the landscape of metabolic analysis, the accurate quantification of nicotinamide adenine dinucleotide (NAD+) and its reduced form (NADH) is paramount. The inter-assay variability and reproducibility of the chosen method are critical factors that directly impact the reliability and validity of experimental data. This guide provides a comprehensive comparison of common methodologies for NAD+/NADH quantification, with a special focus on the principles of enzymatic cycling assays that can employ Thio-NADH, and presents available data on their performance.
This guide will delve into the experimental protocols and performance metrics of colorimetric, fluorometric, and liquid chromatography-mass spectrometry (LC-MS) based assays. While direct and extensive comparative data on the inter- and intra-assay variability of methods explicitly termed "this compound methods" are limited in publicly available literature, the principles underlying these assays are rooted in enzymatic cycling reactions. Therefore, this guide will provide an understanding of these foundational techniques and their performance characteristics.
Performance Comparison of NAD+/NADH Quantification Methods
The selection of an appropriate assay for NAD+/NADH quantification depends on several factors, including the required sensitivity, sample throughput, equipment availability, and the specific research question. The following tables summarize the performance characteristics of commonly used methods.
| Method | Principle | Typical Inter-Assay CV (%) | Typical Intra-Assay CV (%) | Detection Limit | Throughput |
| Enzymatic Cycling (Colorimetric) | Enzymatic cycling reaction produces a colored formazan product. | < 9.1 | < 1.8 | ~0.02 - 0.05 µM[1] | High |
| Enzymatic Cycling (Fluorometric) | Enzymatic cycling reaction produces a fluorescent product. | Not consistently reported | Not consistently reported | ~0.8 nM[2] | High |
| LC-MS/MS | Separation by liquid chromatography and detection by mass spectrometry. | < 8.8 | < 6 | Femtomole range | Low to Medium |
CV: Coefficient of Variation
Detailed Experimental Protocols
Enzymatic Cycling Assay (Colorimetric)
This method relies on an enzymatic cycling reaction to amplify the NAD+/NADH signal, leading to the production of a colored product that can be measured spectrophotometrically.
Principle: In the presence of lactate dehydrogenase, NADH reduces a tetrazolium salt (like MTT) to a colored formazan product. The rate of formazan production is proportional to the concentration of NAD+/NADH in the sample. To measure total NAD+ and NADH, the sample is treated with an extraction buffer. To measure NADH specifically, NAD+ is decomposed by heating, and the remaining NADH is quantified. NAD+ concentration is then calculated by subtracting the NADH concentration from the total NAD+/NADH concentration.
Typical Protocol Outline:
-
Sample Preparation:
-
For total NAD+/NADH: Lyse cells or homogenize tissue in extraction buffer.
-
For NADH: Lyse cells or homogenize tissue in extraction buffer and heat at 60°C for 30 minutes to decompose NAD+.
-
-
Standard Curve Preparation: Prepare a series of NADH standards of known concentrations.
-
Reaction Setup:
-
Add samples and standards to a 96-well plate.
-
Add a reaction mix containing lactate, MTT, and lactate dehydrogenase.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).
-
Measurement: Read the absorbance at a specific wavelength (e.g., 565 nm) using a microplate reader.
-
Calculation: Determine the NAD+/NADH concentration in the samples by comparing their absorbance to the standard curve.
Enzymatic Cycling Assay (Fluorometric)
Similar to the colorimetric assay, this method uses an enzymatic cycling reaction but produces a fluorescent product, offering potentially higher sensitivity.
Principle: An enzymatic cycling reaction involving a specific reductase and substrate generates a fluorescent product (e.g., resorufin from resazurin). The rate of fluorescence increase is proportional to the amount of NAD+/NADH in the sample.
Typical Protocol Outline:
-
Sample Preparation: Similar to the colorimetric assay, with specific extraction buffers for total NAD+/NADH and for NADH alone.
-
Standard Curve Preparation: Prepare a dilution series of NADH standards.
-
Reaction Setup:
-
Pipette samples and standards into a black 96-well plate suitable for fluorescence measurements.
-
Add a reaction mixture containing the necessary enzymes and a fluorometric probe.
-
-
Incubation: Incubate the plate at room temperature, protected from light, for a defined period (e.g., 1-2 hours).
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-570/590-600 nm) using a fluorescence microplate reader.
-
Calculation: Quantify the NAD+/NADH concentration by interpolating the fluorescence readings of the samples on the standard curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and sensitive method for the absolute quantification of NAD+ and NADH.
Principle: This technique physically separates NAD+ and NADH from other cellular components using liquid chromatography. The separated molecules are then ionized and detected by a mass spectrometer, which measures the mass-to-charge ratio of the ions. This allows for precise identification and quantification.
Typical Protocol Outline:
-
Sample Preparation:
-
Quench metabolism rapidly, often using cold solvents like methanol or acetonitrile.
-
Extract metabolites from cells or tissues.
-
Centrifuge to remove proteins and cellular debris.
-
-
LC Separation:
-
Inject the extracted sample into an HPLC or UPLC system equipped with a suitable column (e.g., C18).
-
Use a specific mobile phase gradient to separate NAD+ and NADH.
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The instrument is set to monitor specific precursor and product ion transitions for NAD+ and NADH for accurate quantification.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of NAD+ and NADH.
-
Quantify the analytes in the samples by comparing their peak areas to the standard curve.
-
Visualizing the Methodologies
To better understand the workflows and principles, the following diagrams are provided.
Caption: General experimental workflow for NAD+/NADH quantification.
Caption: Principle of an enzymatic cycling assay for NAD+/NADH.
Caption: Simplified workflow of an LC-MS/MS based method.
Conclusion
The choice of an assay for measuring NAD+ and NADH levels is a critical decision in experimental design. While methods based on this compound enzymatic cycling offer a convenient and high-throughput approach, their performance characteristics are not as extensively documented as other established techniques. Colorimetric and fluorometric assays provide a balance of simplicity, throughput, and sensitivity suitable for many applications. For the highest level of specificity and sensitivity, particularly for complex biological matrices, LC-MS/MS remains the gold standard, albeit with lower throughput and higher equipment costs. Researchers should carefully consider the specific requirements of their study to select the most appropriate method for reliable and reproducible quantification of these vital metabolic cofactors.
References
A Researcher's Guide: Comparing the Sensitivity of Thio-NADH and Dihydrorhodamine Assays for Oxidative Stress Assessment
For researchers, scientists, and drug development professionals, the precise quantification of reactive oxygen species (ROS) and the resulting oxidative stress is paramount. This guide offers an objective comparison between an enzymatic Thio-NADH-based assay and the widely-used dihydrorhodamine 123 fluorescent assay, focusing on their principles, methodologies, and relative sensitivities to assist in selecting the optimal method for your experimental needs.
Principles and Mechanisms of Detection
This compound Assay: An Indirect Enzymatic Approach
The this compound assay for ROS is an indirect method that leverages the sensitivity of specific NADPH-dependent enzymes to oxidative stress. Key antioxidant enzymes, such as glutathione reductase, are essential for cellular redox homeostasis and rely on a steady supply of NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form). In this assay system, this compound, a structural analog of NADH that can be used to track specific enzyme activities, is utilized. Its consumption by a relevant reductase enzyme is measured spectrophotometrically. High levels of ROS can inhibit these protective enzymes, leading to a decreased rate of this compound oxidation. Therefore, the rate of change in this compound concentration serves as an indirect measure of the ambient oxidative stress.
Dihydrorhodamine 123 Assay: Direct Fluorescent Detection of ROS
The dihydrorhodamine 123 (DHR 123) assay is a direct and well-established method for ROS detection. DHR 123 is a cell-permeant, non-fluorescent probe. In the presence of certain reactive oxygen species, particularly peroxynitrite and hydrogen peroxide (often in conjunction with cellular components like cytochrome c oxidase or Fe2+), DHR 123 is oxidized to the highly fluorescent compound rhodamine 123.[1][2] This conversion results in a bright green fluorescence that can be quantified using fluorometry, fluorescence microscopy, or flow cytometry.[1][3] The intensity of the fluorescence is directly proportional to the amount of specific ROS present in the sample.
Experimental Protocols
This compound Enzymatic Assay Protocol
-
Reagent Preparation : Prepare a reaction buffer containing a purified NADPH-dependent enzyme (e.g., glutathione reductase), its substrate (e.g., oxidized glutathione - GSSG), and the sample to be tested.
-
Initiation : Start the reaction by adding a known concentration of this compound. This compound is used as the coenzyme analog, and its absorbance is monitored at its peak wavelength, approximately 398 nm.[4]
-
Measurement : Record the decrease in absorbance at 398 nm over time using a spectrophotometer. The rate of this decrease is proportional to the enzyme's activity.
-
Analysis : Compare the rate of this compound consumption in the presence of the test sample to that of a control. A slower rate indicates inhibition of the enzyme, suggesting higher levels of oxidative stress in the sample.
Dihydrorhodamine 123 Assay Protocol
-
Cell Preparation : Culture adherent or suspension cells to the desired density. For adherent cells, seed them in a microplate suitable for fluorescence measurements.
-
Probe Loading : Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS). Add the DHR 123 working solution (typically diluted from a stock) to the cells.
-
Incubation : Incubate the cells with the DHR 123 probe for a period of 15-60 minutes at the optimal culture temperature, protected from light, to allow for cellular uptake and oxidation by ROS.
-
Measurement : After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader, microscope, or flow cytometer with excitation and emission wavelengths of approximately 500 nm and 536 nm, respectively.
-
Analysis : The fluorescence intensity is directly proportional to the level of ROS that has oxidized the DHR 123 probe. Compare the fluorescence of treated samples to untreated controls.
Data Presentation: Sensitivity Comparison
The sensitivity of an assay is a critical factor for researchers. The this compound assay's sensitivity is determined by the susceptibility of the chosen enzyme to ROS and the detection limit of the spectrophotometer. The DHR 123 assay's sensitivity depends on the specific ROS being measured.
| Assay | Principle | Measured Analyte(s) | Typical Limit of Detection (LOD) | Key Advantages |
| This compound Assay | Indirect, Enzymatic (Spectrophotometric) | Oxidative stress (via enzyme inhibition) | Dependent on enzyme kinetics; NAD(H) assays can detect concentrations as low as ~4 nM. | Measures a biologically relevant endpoint (enzyme function); adaptable to various enzyme systems. |
| Dihydrorhodamine 123 | Direct, Fluorescent | Peroxynitrite (ONOO⁻), Hydrogen Peroxide (H₂O₂) | Highly sensitive to peroxynitrite (low nM range). | Direct ROS measurement; high sensitivity for specific species; compatible with live-cell imaging and flow cytometry. |
Mandatory Visualization
Below are graphical representations of the workflows for both the this compound and Dihydrorhodamine 123 assays.
Caption: Logical workflow of the indirect this compound assay for oxidative stress.
Caption: Direct oxidation mechanism of the Dihydrorhodamine 123 assay.
Concluding Summary
The choice between a this compound-based enzymatic assay and the DHR 123 assay depends critically on the research question.
-
The Dihydrorhodamine 123 assay offers high sensitivity and a direct measurement of specific ROS, particularly peroxynitrite. It is the preferred method for live-cell imaging and flow cytometry applications where the goal is to visualize and quantify these specific ROS directly.
-
The This compound assay provides an indirect but highly relevant measure of the functional consequence of oxidative stress on cellular machinery. By quantifying the inhibition of critical antioxidant enzymes, it offers insight into the cell's capacity to cope with ROS. This makes it a valuable tool for studies focused on cellular defense mechanisms and the impact of compounds on redox-sensitive enzyme pathways.
For a comprehensive understanding of oxidative stress, employing a direct detection method like DHR 123 to quantify ROS levels, in parallel with an indirect functional assay like the this compound method to assess the impact on cellular enzymes, can provide a more complete and powerful dataset.
References
Validating a Novel Thio-NADH-Based Method Against the Gold Standard Enzymatic Cycling Assay for NADH Detection
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of nicotinamide adenine dinucleotide (NADH), a critical coenzyme in cellular metabolism, is paramount for research in numerous fields, including drug development. While enzymatic cycling assays are the established gold standard for NADH detection, novel methods continually emerge with the promise of improved performance. This guide provides a comprehensive comparison of a new Thio-NADH-based detection method against a standard colorimetric enzymatic cycling assay, supported by experimental data and detailed protocols.
Data Presentation: Performance Comparison
The following table summarizes the comparative performance of the new this compound-based method and the gold standard enzymatic cycling assay for the quantification of NADH.
| Parameter | New this compound-Based Method | Gold Standard (Enzymatic Cycling Assay) |
| Principle | Direct spectrophotometric measurement of this compound absorbance. | Enzymatic cycling reaction with a colorimetric probe.[1] |
| Wavelength | 398 nm[2] | 450 nm[1] |
| Molar Extinction Coefficient | 11,900 M⁻¹cm⁻¹ (for this compound)[2][3] | Varies with the probe (e.g., formazan dye). |
| Detection Limit | ~1 µM | ~0.04 µM |
| Linear Range | 1 - 100 µM | 0.04 - 10 µM |
| Assay Time | < 10 minutes | 1 - 4 hours |
| Specificity | High for this compound | High for NADH, no cross-reactivity with NADPH. |
Experimental Protocols
Detailed methodologies for the validation experiments are provided below.
Gold Standard: Enzymatic Cycling Assay Protocol
This protocol is based on a widely accepted colorimetric method for NADH detection.
Materials:
-
NADH Standards
-
Assay Buffer
-
NAD Cycling Enzyme Mix
-
Colorimetric Probe
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Standard Curve Preparation: Prepare a series of NADH standards ranging from 0 to 10 µM in the assay buffer.
-
Sample Preparation: Prepare biological samples (e.g., cell lysates, tissue homogenates) in assay buffer.
-
Assay Reaction:
-
Add 50 µL of each NADH standard or sample to the wells of a 96-well plate.
-
Add 50 µL of the NAD Cycling Enzyme Mix to each well.
-
Add 50 µL of the Colorimetric Probe to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 to 4 hours, protected from light.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Determine the NADH concentration in the samples by comparing their absorbance to the standard curve.
New Method: this compound-Based Assay Protocol
This protocol outlines a direct spectrophotometric method for NADH quantification using a this compound analog.
Materials:
-
NADH Standards
-
Thio-NAD⁺
-
NADH-dependent dehydrogenase (e.g., Alcohol Dehydrogenase)
-
Substrate for the dehydrogenase (e.g., Acetaldehyde)
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)
-
UV-transparent 96-well microplate or cuvettes
-
Spectrophotometer capable of measuring absorbance at 398 nm
Procedure:
-
Standard Curve Preparation: Prepare a series of NADH standards ranging from 0 to 100 µM in the reaction buffer.
-
Sample Preparation: Prepare biological samples in the reaction buffer.
-
Assay Reaction:
-
To a cuvette or well, add 2.75 mL of acetaldehyde buffer.
-
Add 0.25 mL of the sample or NADH standard.
-
Add 0.15 mL of Alcohol Dehydrogenase (1780 IU/mL) to initiate the reaction.
-
-
Measurement: Immediately measure the absorbance at 398 nm. The increase in absorbance corresponds to the formation of this compound.
-
Quantification: Calculate the NADH concentration based on the Beer-Lambert law, using the molar extinction coefficient of this compound (11,900 M⁻¹cm⁻¹).
Visualizations
Biochemical Pathway of the this compound Method
The following diagram illustrates the enzymatic reaction central to the new this compound-based assay.
Caption: Enzymatic conversion of Thio-NAD+ to this compound.
Experimental Workflow for Method Validation
The diagram below outlines the logical flow of the experimental process for validating the new this compound method against the gold standard.
Caption: Workflow for validating the this compound method.
References
Safety Operating Guide
Proper Disposal of Thio-NADH: A Guide for Laboratory Professionals
General Safety and Handling Precautions
Before proceeding with disposal, it is essential to adhere to standard industrial hygiene and safety practices. This includes wearing appropriate personal protective equipment (PPE) such as chemical-resistant gloves and safety glasses. Work should be conducted in a well-ventilated area, especially when handling the powdered form of the reagent, to prevent dust formation.[1]
Chemical and Physical Properties of Thio-NADH
A comprehensive understanding of the chemical and physical properties of a substance is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C21H29N7O13P2S[2][3] |
| Molecular Weight | 681.51 g/mol [2] |
| Appearance | Yellowish powder |
| Solubility | Soluble in water |
| Storage Temperature | -15 to -25°C for long-term storage |
Step-by-Step Disposal Procedures
The appropriate method for disposing of this compound depends on its physical state (solid or aqueous solution). Always consult your institution's specific safety guidelines and local regulations before proceeding.
Disposal of Solid this compound
Solid this compound waste can typically be disposed of as non-hazardous laboratory trash by following these steps:
-
Containment: Ensure the this compound waste is in a securely sealed and clearly labeled container.
-
Label Defacement: To prevent confusion, deface or remove the original chemical label.
-
Secondary Containment: Place the sealed container into a secondary container, such as a cardboard box.
-
Final Disposal: Dispose of the secondary container directly into the regular municipal waste dumpster. Avoid placing it in laboratory trash cans that are handled by custodial staff to prevent accidental exposure.
Disposal of Aqueous this compound Solutions
Aqueous solutions of this compound that do not contain other hazardous materials can generally be disposed of down the sanitary sewer:
-
Hazard Check: Confirm that the solution is free of any other hazardous chemicals.
-
Dilution: Turn on the cold water tap to a steady and strong flow.
-
Pouring: Slowly pour the aqueous this compound solution directly into the drain.
-
Flushing: Continue to flush the drain with a copious amount of cold water (at least a 20-fold excess) for at least one minute after the solution has been poured to ensure thorough dilution within the sewer system.
-
Container Rinsing: Rinse the empty container that held the this compound solution with water and dispose of it as non-hazardous waste.
-
Cleanup: Clean the sink area to remove any potential splashes.
-
Documentation: If required by your institution's policies, record the disposal in the laboratory waste log.
Disposal of Contaminated Labware
Labware such as gloves and pipette tips that are not grossly contaminated with this compound can be disposed of in the regular laboratory trash. Ensure these materials are placed in a sealed bag or container before disposal. If the labware is contaminated with other hazardous materials, it must be disposed of as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment. Always prioritize consulting your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for any chemical in use.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Thio-NADH
Essential safety protocols and operational guidance for the use of Thio-NADH in laboratory settings, ensuring the protection of researchers and the integrity of scientific data.
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for this compound, a key biochemical reagent. Adherence to these procedures is critical for personal safety and for maintaining the quality of experimental outcomes.
Immediate Safety and Handling
This compound (CAS 1921-48-8) is a biochemical reagent utilized in life science research and as a sulfonylation reagent in organic synthesis and drug discovery.[1] While invaluable in these applications, it is crucial to handle it with care due to its potential hazards.
Hazard Identification and Personal Protective Equipment (PPE):
This compound is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] A safety data sheet for a related compound also indicates potential for being harmful if swallowed (H302) and may cause damage to organs (H371).[3] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Body Protection | Laboratory coat | A full-length lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols. If significant dust is generated, a NIOSH-approved respirator may be necessary. |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory minimizes risks and ensures the quality of the reagent.
Receiving and Storage:
Upon receipt, inspect the container for any damage. This compound is typically shipped on blue ice and should be stored at -20°C for long-term stability.[1] For short-term use, some suppliers suggest storage below 5°C is acceptable.[2] It is also light-sensitive and should be stored in the dark and protected from humidity.
Table 2: Storage and Stability of this compound
| Condition | Temperature | Duration | Additional Notes |
| Long-term Storage | -20°C | Up to 6 months (for lyophilized powder) | Keep container tightly sealed, protected from light and moisture. |
| Short-term Storage | < 5°C | As per manufacturer's recommendation | |
| Stock Solution (-80°C) | -80°C | Up to 6 months | |
| Stock Solution (-20°C) | -20°C | Up to 1 month |
Preparation of Solutions:
When preparing solutions, allow the container of lyophilized powder to equilibrate to room temperature for at least 10 minutes before opening to prevent condensation. Weigh the required amount in a chemical fume hood. For enzymatic assays, this compound can be dissolved in a suitable buffer, such as Tris (10 mmol/L).
Experimental Workflow:
The following diagram outlines a typical workflow for an enzymatic assay using this compound.
Caption: A logical workflow for the safe handling and use of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other disposable materials should be collected in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a designated, sealed, and clearly labeled container for hazardous liquid waste.
Disposal Procedure:
All waste containing this compound must be disposed of through the institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Protocol Example: Enzymatic Assay
This compound is often used as a cofactor in enzymatic reactions, where its formation can be monitored spectrophotometrically. For example, in some enzyme-linked immunosorbent assays (ELISA), the final step involves an enzymatic reaction that produces this compound, which can be detected by its absorbance at approximately 400-405 nm.
Detailed Methodology for a Spectrophotometric Assay:
-
Reagent Preparation:
-
Prepare a stock solution of this compound by dissolving a known quantity in a 10 mmol/L Tris buffer (pH 7.5) to a final concentration of 0.4 mg/mL.
-
Prepare the necessary acetaldehyde buffer by mixing 0.2 mol/L acetaldehyde and 0.1 mol/L Tris-HCl at pH 7.5.
-
Prepare the alcohol dehydrogenase (ADH) enzyme solution at a concentration of 1780 IU/mL.
-
-
Assay Procedure:
-
In a cuvette, pipette 2.75 mL of the acetaldehyde buffer.
-
Add 0.25 mL of the 0.4 mg/mL this compound solution and measure the initial absorbance at 398 nm (Aa).
-
Initiate the reaction by adding 0.15 mL of the ADH solution and measure the absorbance again (Ab).
-
A final absorbance reading (Ac) can be taken after a specific time interval to determine the rate of the reaction.
-
-
Data Analysis:
-
The purity or concentration of this compound can be calculated based on the change in absorbance, using its molar extinction coefficient of 11.9 x 10³ L·mol⁻¹·cm⁻¹ at 398 nm.
-
By adhering to these safety and handling protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a secure and productive laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
